molecular formula C50H70N14O10 B1251834 Celogentin C

Celogentin C

Número de catálogo: B1251834
Peso molecular: 1027.2 g/mol
Clave InChI: ZIUCJBZUJCNMSJ-WYHXJWKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Celogentin C is a complex bicyclic octapeptide natural product first isolated by Kobayashi and co-workers from the seeds of the plant Celosia argentea . Its unique and challenging architecture features two distinctive cross-links: a C-C bond connecting the leucine β-carbon to the C-6 position of a tryptophan indole side chain, and a C-N bond linking the tryptophan indole C-2 to the imidazole N-1 of a histidine residue . This structure results in a potent antimitotic activity, with this compound functioning as a powerful inhibitor of tubulin polymerization . Its reported IC50 value of 0.8 µM makes it a more potent inhibitor in vitro than the well-known anticancer drug vinblastine . This primary mechanism of action underpins its high value in cancer and cell biology research, where it is used to disrupt microtubule dynamics and study mechanisms of cell division . The combination of its complex molecular architecture and significant biological activity has also made this compound a notable target in total synthesis campaigns, driving methodological development in peptide chemistry . This product is intended for research applications only and is not for human, veterinary, or diagnostic use.

Propiedades

Fórmula molecular

C50H70N14O10

Peso molecular

1027.2 g/mol

Nombre IUPAC

(7S,10S,13S,19S,22S,25S,28S,29R)-10-[3-(diaminomethylideneamino)propyl]-25-(2-methylpropyl)-9,12,18,21,24,27-hexaoxo-28-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-22,29-di(propan-2-yl)-2,4,8,11,17,20,23,26,35-nonazahexacyclo[17.16.2.12,5.130,34.013,17.033,36]nonatriaconta-1(36),3,5(39),30(38),31,33-hexaene-7-carboxylic acid

InChI

InChI=1S/C50H70N14O10/c1-23(2)17-33-44(68)61-39(25(5)6)46(70)59-34-20-29-28-12-11-26(38(24(3)4)40(47(71)58-33)62-43(67)31-13-14-37(65)55-31)18-32(28)56-41(29)63-21-27(54-22-63)19-35(49(73)74)60-42(66)30(9-7-15-53-50(51)52)57-45(69)36-10-8-16-64(36)48(34)72/h11-12,18,21-25,30-31,33-36,38-40,56H,7-10,13-17,19-20H2,1-6H3,(H,55,65)(H,57,69)(H,58,71)(H,59,70)(H,60,66)(H,61,68)(H,62,67)(H,73,74)(H4,51,52,53)/t30-,31-,33-,34-,35-,36-,38+,39-,40-/m0/s1

Clave InChI

ZIUCJBZUJCNMSJ-WYHXJWKRSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC(=O)C7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

SMILES isomérico

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

SMILES canónico

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC(=O)C7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

Sinónimos

celogentin C

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Celogentin C in Tubulin Polymerization

Abstract

This compound, a bicyclic octapeptide isolated from the seeds of Celosia argentea, is a potent antimitotic agent that exerts its biological activity through the inhibition of tubulin polymerization.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with tubulin. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and drug development efforts in the field of oncology.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] They play a crucial role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[4] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function, particularly in the formation of the mitotic spindle during cell division.[5][6][7][8] Consequently, microtubule dynamics has become a key target for the development of anticancer therapies.[9]

Microtubule-targeting agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[10] this compound belongs to the latter category, acting as a potent inhibitor of tubulin polymerization.[1][2] Its unique bicyclic structure, featuring cross-links between amino acid side chains, contributes to its significant biological activity.[3]

Mechanism of Action of this compound

This compound functions as a microtubule-destabilizing agent by directly inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is the potent inhibition of tubulin assembly.[1] Structure-activity relationship studies have revealed that the bicyclic nature of this compound and the specific conformation of its rings are critical for its interaction with tubulin.[2] Notably, the presence of a proline residue in the right-hand ring of this compound is a key determinant of its high potency, distinguishing it from other less active members of the celogentin family.[1]

While the precise binding site of this compound on tubulin has not been definitively elucidated in the provided search results, its functional profile as a polymerization inhibitor suggests that it may bind to the colchicine-binding site on β-tubulin.[11][12][13] This site is a well-known target for a large number of microtubule-destabilizing agents.[13] Binding at this interface between α- and β-tubulin is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule, thus suppressing microtubule formation.[13]

Downstream Cellular Effects

The inhibition of tubulin polymerization by this compound has profound consequences for cellular function, particularly in rapidly dividing cancer cells:

  • Disruption of the Mitotic Spindle: The inability to form functional microtubules prevents the assembly of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.

  • Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest, typically at the G2/M phase.[14]

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis, a common outcome for cells treated with microtubule-destabilizing agents.[9][15] This is a key component of the anticancer activity of such compounds.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

CelogentinC_Mechanism CelogentinC This compound Polymerization Tubulin Polymerization CelogentinC->Polymerization Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Proper Mitosis Spindle->Mitosis CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of this compound leading to apoptosis.

Quantitative Data

This compound is a highly potent inhibitor of tubulin polymerization, with an IC50 value significantly lower than that of other related natural products and the established anticancer agent vinblastine.[1]

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound 0.8 [1]
Vinblastine3.0[1]
Moroidin-type compounds2.0 - 4.0[1]
Celogentins A, B, and D20 - 30[1]

While specific IC50 values for this compound against various cancer cell lines were not detailed in the initial search results, it has been shown to inhibit the growth of some cancer cell lines.[1][16] For context, potent tubulin inhibitors often exhibit IC50 values in the nanomolar to low micromolar range against a broad panel of cancer cell lines.[17][18][19][20][21]

Experimental Protocols

The characterization of compounds like this compound relies on a set of key in vitro assays. The following sections provide detailed methodologies for these experiments.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is fundamental for quantifying the effect of a compound on the assembly of purified tubulin into microtubules. The fluorescence-based method is highly sensitive and monitors the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[22][23][24]

Materials:

  • Lyophilized porcine tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (this compound) and controls (e.g., paclitaxel as a polymerization enhancer, vinblastine or nocodazole as an inhibitor)

  • DMSO (for dissolving compounds)

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer with 1 mM GTP. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[22]

    • Prepare 10x concentrated stocks of the test compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1-2%.[4][22]

  • Tubulin Reaction Mix Preparation:

    • On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer.[4][23]

    • Supplement the buffer with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter at its recommended final concentration (e.g., 10 µM DAPI).[4][23] Keep the mix on ice.

  • Assay Execution:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.[22]

    • Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the appropriate wells of the pre-warmed plate.[4]

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin reaction mix to each well.[4]

  • Data Acquisition:

    • Immediately place the plate in the 37°C microplate reader.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for at least 60 minutes.[4][23]

  • Data Analysis:

    • Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background.[4]

    • Plot the change in fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

The following diagram provides a workflow for the in vitro tubulin polymerization assay.

TubulinAssay_Workflow cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tubulin Stock - Compound Stocks (10x) - Controls (10x) ReactionMix Prepare Tubulin Reaction Mix (1x) Reagents->ReactionMix AddTubulin Add 90µL of 1x Tubulin Reaction Mix to Initiate ReactionMix->AddTubulin Prewarm Pre-warm Plate and Reader to 37°C AddCompounds Add 10µL of 10x Compounds/ Controls to Plate Prewarm->AddCompounds AddCompounds->AddTubulin ReadPlate Measure Fluorescence (37°C, 60 min) AddTubulin->ReadPlate PlotCurves Plot Fluorescence vs. Time Curves ReadPlate->PlotCurves CalcInhibition Calculate % Inhibition vs. Vehicle Control PlotCurves->CalcInhibition DetIC50 Determine IC50 Value CalcInhibition->DetIC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

This compound is a potent microtubule-destabilizing agent that inhibits tubulin polymerization with high efficacy. Its complex bicyclic peptide structure, particularly the proline-containing right-hand ring, is essential for its activity. By disrupting microtubule dynamics, this compound induces G2/M cell cycle arrest and apoptosis, making it a compound of significant interest for anticancer drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the precise molecular interactions of this compound with tubulin and for the rational design of novel analogs with improved therapeutic potential.

References

biological activity of Celogentin C as an antimitotic agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celogentin C, a bicyclic peptide isolated from the seeds of Celosia argentea, has emerged as a potent antimitotic agent with significant potential in oncology research. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative data on its inhibitory effects, and standardized experimental protocols for its evaluation. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of its cellular effects.

Introduction

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Agents that interfere with microtubule function can induce mitotic arrest, ultimately leading to programmed cell death, or apoptosis, in rapidly dividing cancer cells.

This compound is a natural product that has demonstrated potent inhibitory activity against tubulin polymerization.[1][2] Its unique bicyclic structure contributes to its high affinity for tubulin, making it a subject of interest for the development of novel anticancer therapeutics. This document serves as a technical resource for researchers engaged in the study of this compound and other antimitotic agents.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound as an antimitotic agent is the inhibition of tubulin polymerization.[1] By binding to tubulin subunits, this compound disrupts the formation of microtubules. This interference with microtubule dynamics leads to a cascade of cellular events, beginning with the disruption of the mitotic spindle. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest can trigger the intrinsic pathway of apoptosis, leading to the elimination of the cancer cell.

Quantitative Data on Antimitotic Activity

The inhibitory effect of this compound on tubulin polymerization has been quantified, demonstrating its high potency compared to other known antimitotic agents.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound 0.8 [3]
Vinblastine3.0[3]
Moroidin3.0[3]
Colchicine10.0[3]
Celogentin A20.0[3]
Celogentin B30.0[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimitotic activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Purified tubulin protein (>99% pure)

  • Guanosine-5'-triphosphate (GTP) solution

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • This compound (or other test compounds) dissolved in DMSO

  • Positive controls: Paclitaxel (stabilizer), Vinblastine or Nocodazole (destabilizer)

  • Negative control: DMSO

  • 96-well, half-area, clear bottom microplates

  • Temperature-controlled microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in General Tubulin Buffer to achieve a range of final assay concentrations.

    • Thaw tubulin protein and GTP on ice. Keep all tubulin-containing solutions on ice to prevent premature polymerization.

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, add the diluted this compound, positive controls, or negative control to the appropriate wells.

    • Prepare the tubulin polymerization mix by diluting the tubulin stock and adding GTP to the General Tubulin Buffer. The final tubulin concentration is typically between 2-3 mg/mL.

  • Initiation of Polymerization:

    • Initiate the polymerization by adding the tubulin mix to each well.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of the inhibitor.

    • Determine the maximum rate of polymerization (Vmax) for each curve.

    • Plot the Vmax against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in a cell population treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control (DMSO).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide by cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use appropriate compensation settings for FITC and PI.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for the key experiments described.

CelogentinC_Mechanism cluster_0 Cellular Effects of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Blocks Tubulin->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to

Figure 1. Proposed mechanism of action for this compound.

Tubulin_Polymerization_Workflow start Start reagents Prepare reagents: - Purified tubulin - GTP - Buffers - this compound dilutions start->reagents setup Set up reaction in 96-well plate on ice reagents->setup initiate Initiate polymerization by incubating at 37°C setup->initiate measure Measure absorbance at 340 nm over time initiate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Figure 2. Experimental workflow for the in vitro tubulin polymerization assay.

Cell_Cycle_Apoptosis_Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay start Start seed_treat Seed and treat cells with this compound start->seed_treat harvest Harvest cells seed_treat->harvest fix Fix cells in ethanol harvest->fix stain_annexin Stain with Annexin V and PI harvest->stain_annexin stain_pi Stain with Propidium Iodide fix->stain_pi analyze_cc Analyze by Flow Cytometry stain_pi->analyze_cc end End analyze_cc->end analyze_apop Analyze by Flow Cytometry stain_annexin->analyze_apop analyze_apop->end

Figure 3. General workflow for cell cycle and apoptosis analysis.

Conclusion

This compound is a potent antimitotic agent that warrants further investigation as a potential anticancer therapeutic. Its ability to inhibit tubulin polymerization at sub-micromolar concentrations highlights its significance in the field of natural product-based drug discovery. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers working to elucidate the full therapeutic potential of this compound and to develop novel antimitotic agents for the treatment of cancer. Further studies are required to delineate the specific signaling pathways modulated by this compound and to evaluate its efficacy in preclinical cancer models.

References

Unraveling the Intricate Architecture of Celogentin C: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has garnered significant attention within the scientific community due to its potent antimitotic activity.[1][2] Its complex molecular architecture, featuring two unusual cross-links between amino acid side chains, presented a formidable challenge for its initial structure determination. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, presenting the key spectroscopic data, outlining the experimental methodologies, and visualizing the logical workflow employed to decipher its unique topology.

Spectroscopic Data Acquisition and Interpretation

The foundational step in elucidating the structure of this compound was the comprehensive analysis of its spectroscopic data, primarily obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The structural framework of this compound was pieced together through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for each amino acid residue within the bicyclic peptide.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

ResidueNHα-Hβ-HOther Protons
pGlu -4.05 (dd, J = 8.0, 5.0 Hz)1.95 (m), 2.20 (m)γ-CH₂: 2.15 (m)
Val 8.15 (d, J = 8.5 Hz)4.20 (t, J = 8.5 Hz)2.05 (m)γ-CH₃: 0.85 (d, J = 7.0 Hz), 0.90 (d, J = 7.0 Hz)
Leu 8.25 (d, J = 8.0 Hz)4.40 (m)1.60 (m)γ-CH: 1.75 (m), δ-CH₃: 0.80 (d, J = 6.5 Hz), 0.95 (d, J = 6.5 Hz)
Trp 10.80 (s)4.60 (m)3.10 (dd, J = 14.5, 4.5 Hz), 3.25 (dd, J = 14.5, 6.0 Hz)Indole H-4: 7.55 (d, J = 8.0 Hz), H-5: 7.05 (d, J = 8.0 Hz), H-7: 7.30 (s)
Pro -4.30 (t, J = 7.5 Hz)1.90 (m), 2.10 (m)γ-CH₂: 1.80 (m), δ-CH₂: 3.50 (m), 3.65 (m)
Arg 8.35 (d, J = 7.5 Hz)4.50 (m)1.70 (m), 1.85 (m)γ-CH₂: 1.55 (m), δ-CH₂: 3.15 (m), Guanidino NH: 7.20 (br s)
His 8.50 (d, J = 8.0 Hz)4.70 (m)3.05 (dd, J = 15.0, 5.0 Hz), 3.20 (dd, J = 15.0, 6.5 Hz)Imidazole H-2: 9.41 (s), H-5: 7.79 (s)
βs-Leu 8.10 (d, J = 9.0 Hz)4.10 (d, J = 9.0 Hz)2.50 (m)γ-CH₃: 0.95 (d, J = 7.0 Hz), 1.05 (d, J = 7.0 Hz)

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)

ResidueC=Oα-Cβ-COther Carbons
pGlu 174.558.029.5γ-C: 31.0
Val 172.059.530.0γ-C: 19.0, 19.5
Leu 172.552.040.5γ-C: 24.5, δ-C: 22.0, 23.0
Trp 171.554.027.5Indole C-2: 125.0, C-3: 110.0, C-3a: 128.0, C-4: 118.5, C-5: 119.5, C-6: 122.0, C-7: 111.5, C-7a: 136.0
Pro 173.060.529.0γ-C: 25.0, δ-C: 47.0
Arg 172.053.028.5γ-C: 25.0, δ-C: 41.0, Guanidino C: 157.0
His 171.053.528.0Imidazole C-2: 135.0, C-4: 134.0, C-5: 117.0
βs-Leu 173.558.538.0γ-C: 18.5, 20.0

Note: The assignments are based on extensive 2D NMR data, including COSY, TOCSY, HSQC, and HMBC experiments.

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was instrumental in determining the molecular formula of this compound. The observed pseudomolecular ion peak [M+H]⁺, in conjunction with the NMR data, established the elemental composition and the degree of unsaturation, providing crucial constraints for the structural elucidation. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), were employed to fragment the peptide and obtain sequence information, further corroborating the amino acid sequence determined by NMR.

Experimental Protocols

The elucidation of this compound's structure relied on a combination of sophisticated experimental techniques. The following sections detail the methodologies for the key experiments.

The seeds of Celosia argentea were the starting material for the isolation of this compound.[2] The general procedure involved:

  • Extraction: The dried and powdered seeds were extracted with a suitable solvent system, typically a mixture of methanol and water.

  • Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions were further purified using a series of column chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase (C18) chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was achieved using preparative reversed-phase HPLC.

NMR spectra were recorded on a high-field NMR spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The following NMR experiments were crucial for the structure determination:

  • ¹H NMR: Provided information on the number and types of protons and their immediate electronic environment.

  • ¹³C NMR: Revealed the number and types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identified proton-proton spin-spin couplings within the same amino acid residue, establishing the spin systems for each residue.

  • TOCSY (Total Correlation Spectroscopy): Extended the correlations observed in COSY to reveal the entire spin system of each amino acid residue.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons separated by two or three bonds, which was critical for sequencing the amino acids and identifying the unusual cross-links.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was essential for determining the three-dimensional structure and the stereochemistry of the molecule.

Mass spectral data were acquired using a high-resolution mass spectrometer.

  • HR-FABMS: A sample of this compound was mixed with a suitable matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms to generate gas-phase ions. The mass-to-charge ratio of the pseudomolecular ion was measured with high accuracy to determine the elemental composition.

  • Tandem MS (MS/MS): The [M+H]⁺ ion of this compound was mass-selected and subjected to collision-induced dissociation with an inert gas. The resulting fragment ions were mass-analyzed to provide information about the amino acid sequence and the nature of the cross-links.

Visualization of the Elucidation Workflow and Key Structural Features

The following diagrams, generated using the DOT language, visualize the logical workflow of the structure elucidation process and highlight the key structural connectivities that were determined.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Data Interpretation cluster_ms MS Data Interpretation cluster_structure Structure Determination Extraction Extraction Partitioning Partitioning Extraction->Partitioning Column_Chromatography Column_Chromatography Partitioning->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Pure_Celogentin_C Pure_Celogentin_C HPLC->Pure_Celogentin_C NMR_Spectroscopy NMR_Spectroscopy Pure_Celogentin_C->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Pure_Celogentin_C->Mass_Spectrometry 1D_NMR 1D_NMR NMR_Spectroscopy->1D_NMR ¹H, ¹³C 2D_NMR 2D_NMR NMR_Spectroscopy->2D_NMR COSY, TOCSY, HSQC HR_FABMS HR_FABMS Mass_Spectrometry->HR_FABMS Molecular Formula Tandem_MS Tandem_MS Mass_Spectrometry->Tandem_MS Fragmentation Amino_Acid_ID Amino_Acid_ID 2D_NMR->Amino_Acid_ID Spin Systems HMBC_NOESY HMBC_NOESY Amino_Acid_ID->HMBC_NOESY Sequencing & 3D Structure Final_Structure Final_Structure HMBC_NOESY->Final_Structure HR_FABMS->Final_Structure Sequence_Validation Sequence_Validation Tandem_MS->Sequence_Validation Sequence_Validation->Final_Structure key_hmbc_correlations cluster_left_ring Left-Hand Macrocycle Linkage cluster_right_ring Right-Hand Macrocycle Linkage Leu_beta_H Leu β-H Trp_C6 Trp C-6 Leu_beta_H->Trp_C6 HMBC Trp_indole_H2 Trp Indole H-2 His_imidazole_N1 His Imidazole N-1 Trp_indole_H2->His_imidazole_N1 HMBC celogentin_c_structure pGlu pGlu Val Val pGlu->Val - Leu Leu Val->Leu - Trp Trp Leu->Trp - Leu->Trp Cβ-C6 Linkage Pro Pro Trp->Pro - His His Trp->His C2-N1 Linkage Arg Arg Pro->Arg - Arg->His - bsLeu βs-Leu His->bsLeu - bsLeu->pGlu -

References

Unraveling the Pharmacophore of Celogentin C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structural and Functional Determinants of a Potent Antimitotic Agent

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has emerged as a significant natural product in the field of oncology research.[1] Its potent inhibitory activity against tubulin polymerization, a cornerstone of cancer chemotherapy, surpasses that of the established clinical agent vinblastine, marking it as a compelling lead for the development of novel anticancer therapeutics.[2] This technical guide provides a comprehensive analysis of the pharmacophore of this compound, detailing its core structural features, mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

The Core Pharmacophore: A Rigid Bicyclic Scaffold with Unique Cross-links

The remarkable biological activity of this compound is intrinsically linked to its complex and rigid bicyclic architecture.[1] This structure is defined by two unique covalent cross-links between amino acid side chains, which constrain the peptide backbone into a specific conformation conducive to high-affinity binding to its biological target.

The two key linkages that form the bicyclic system are:

  • A Leucine-Tryptophan Bridge: A covalent bond connects the β-carbon of a leucine residue to the C6 position of a tryptophan indole ring, forming what is often referred to as the "left-hand ring".[1][3]

  • A Tryptophan-Histidine Bridge: A carbon-nitrogen bond links the C2 position of the same tryptophan's indole ring to the N1 position of a histidine's imidazole ring, creating the "right-hand ring".[1][3]

The presence of a proline residue within the right-hand ring is a defining feature of this compound and is crucial for its high potency.[2][4] This proline residue induces a critical turn in the peptide backbone, likely orienting the other pharmacophoric elements for optimal interaction with tubulin.

cluster_left_ring Left-Hand Ring cluster_right_ring Right-Hand Ring Leu Leucine Trp_C6 Tryptophan (C6) Leu->Trp_C6 β-C to C6 Linkage Trp_C2 Tryptophan (C2) His_N1 Histidine (N1) Trp_C2->His_N1 C2 to N1 Linkage Pro Proline (Critical for Potency) His_N1->Pro

Core Bicyclic Structure of this compound

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which this compound exerts its cytotoxic effects is through the direct inhibition of tubulin polymerization.[1][5] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells. The potent inhibitory effect of this compound underscores its potential as an antimitotic agent.[2]

cluster_process Microtubule Dynamics cluster_outcome Cellular Consequences Tubulin Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption CelogentinC This compound CelogentinC->Inhibition Cell_Cycle_Arrest G2/M Phase Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of this compound

Structure-Activity Relationship (SAR)

Studies on this compound and its natural analogs have provided critical insights into the structural requirements for its potent antimitotic activity. The structure-activity relationship (SAR) highlights the importance of the bicyclic scaffold and specific amino acid residues.

  • The Proline Residue is Key: this compound is the most potent member of its family, a distinction attributed to the presence of a proline residue in its right-hand ring.[2] Analogs such as Celogentins A, B, and D, which lack this proline and possess a tripeptide right-hand ring, exhibit significantly lower activity.[2]

  • The Bicyclic System is Essential: The rigid bicyclic structure is a prerequisite for high potency. Monocyclic analogs or those lacking the crucial histidine bridge, such as Celogentin K, are considerably less active.[4]

  • The Right-Hand Ring is a Major Determinant: The composition of the right-hand ring profoundly influences the inhibitory activity. Moroidin-type compounds, which substitute the proline with a glycine residue, are less potent than this compound but still comparable to vinblastine.[2]

cluster_analogs Structural Analogs and Relative Potency CelogentinC This compound (Proline in Right Ring) IC50 = 0.8 µM Moroidin Moroidin-type (Glycine in Right Ring) IC50 = 2.0-4.0 µM CelogentinC->Moroidin High Potency CelogentinABD Celogentins A, B, D (No Proline, Tripeptide Right Ring) IC50 = 20-30 µM Moroidin->CelogentinABD Moderate Potency CelogentinK Celogentin K (Lacks Histidine Bridge) IC50 > 100 µM CelogentinABD->CelogentinK Low Potency

Structure-Activity Relationship of this compound and Analogs

Quantitative Data on Tubulin Polymerization Inhibition

The potency of this compound and its analogs has been quantified through in vitro tubulin polymerization assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate the superior activity of this compound.

CompoundKey Structural FeatureIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound Proline in right-hand ring 0.8 [2][4]
Moroidin-type compoundsGlycine in right-hand ring2.0 - 4.0[2]
Vinblastine(Reference Vinca Alkaloid)3.0[2]
Celogentins A, B, DTripeptide right-hand ring (no proline)20 - 30[2]
Celogentin KLacks the Trp-His bridge> 100[4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

The inhibitory effect of this compound on tubulin polymerization is typically assessed using a light-scattering assay. This method relies on the principle that the formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.

Generalized Protocol:

  • Reagent Preparation:

    • Purified tubulin protein is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice to prevent premature polymerization.[2]

    • GTP is added to a final concentration of 1 mM as it is required for tubulin polymerization.[2]

    • Test compounds, including this compound and controls (e.g., paclitaxel as a polymerization enhancer, vinblastine as an inhibitor), are prepared at various concentrations.

  • Assay Procedure:

    • The reaction is initiated by warming the mixture of tubulin, GTP, and the test compound to 37°C in a temperature-controlled spectrophotometer.[2]

    • The change in absorbance at 340 nm is monitored over time (typically 30-60 minutes).

  • Data Analysis:

    • The rate of polymerization and the maximum polymer mass are determined from the kinetic data.

    • The IC50 value for inhibitory compounds is calculated by plotting the percentage of inhibition against the compound concentration.

Start Start: Prepare Reagents on Ice Mix Mix Tubulin, GTP, and Test Compound in a 96-well plate Start->Mix Incubate Incubate at 37°C in a Temperature-Controlled Spectrophotometer Mix->Incubate Measure Monitor Absorbance at 340 nm over 30-60 minutes Incubate->Measure Analyze Analyze Kinetic Data and Calculate IC50 Values Measure->Analyze End End: Determine Inhibitory Potency Analyze->End

Workflow for Tubulin Polymerization Assay
Key Synthetic Strategies

The total synthesis of this compound is a significant challenge due to its complex stereochemistry and unusual cross-links. Successful synthetic routes have been developed, providing access to this natural product and its analogs for further biological evaluation.[1][2][6][7] Key steps in the synthesis include:

  • Formation of the Leu-Trp Linkage: This is often achieved through a multi-step sequence involving an intermolecular Knoevenagel condensation, a radical conjugate addition, and a nitro reduction.[6]

  • Formation of the Trp-His Linkage: The crucial indole-imidazole bond is typically formed via an oxidative coupling reaction.[5]

Conclusion

The pharmacophore of this compound is defined by a rigid, bicyclic octapeptide scaffold featuring unique Leu-Trp and Trp-His cross-links. The presence of a proline residue in the right-hand ring is a critical determinant of its high potency as an inhibitor of tubulin polymerization. The detailed understanding of its structure-activity relationship provides a solid foundation for the rational design of simplified and more readily synthesizable analogs with improved pharmacological properties. This compound represents a valuable chemical scaffold for the development of next-generation antimitotic agents for cancer therapy.

References

Celogentin C: A Technical Guide to its Role in Microtubule Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has emerged as a potent inhibitor of microtubule dynamics. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in disrupting tubulin polymerization and the subsequent cellular consequences. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways and experimental workflows. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its study and comparison with other microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. Consequently, microtubule dynamics represent a key target for the development of anticancer therapeutics. Agents that disrupt microtubule function, either by stabilizing or destabilizing the polymers, can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.

This compound is a natural product that has demonstrated significant potential as a microtubule-destabilizing agent. Its complex bicyclic structure contributes to its potent biological activity. Understanding the precise molecular interactions and cellular effects of this compound is crucial for its potential development as a therapeutic agent.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism by which this compound exerts its cytotoxic effects is through the direct inhibition of tubulin polymerization. By binding to tubulin subunits, this compound prevents their assembly into microtubules. This disruption of the tubulin-microtubule equilibrium leads to a cascade of downstream cellular events.

Quantitative Data on Tubulin Polymerization Inhibition

While comprehensive quantitative data for this compound is not extensively available, a key study has reported its potent inhibitory effect on tubulin polymerization.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundTubulin Polymerizationin vitro turbidity assay0.8[1]

Note: Further studies are required to determine the binding affinity (Kd) of this compound to tubulin and to establish a broader profile of its cytotoxic activity (IC50 values) across a panel of cancer cell lines.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by this compound leads to significant perturbations in cellular processes that are dependent on a functional microtubule network.

Cell Cycle Arrest at G2/M Phase

A hallmark of microtubule-disrupting agents is their ability to arrest the cell cycle at the G2/M transition. The proper formation of the mitotic spindle, which is composed of microtubules, is essential for the segregation of chromosomes during mitosis. By preventing microtubule formation, this compound disrupts mitotic spindle assembly, activating the spindle assembly checkpoint and leading to a halt in cell cycle progression at the G2/M phase.

Induction of Apoptosis

Prolonged arrest at the G2/M phase can trigger programmed cell death, or apoptosis. While the specific signaling cascade induced by this compound has not been fully elucidated, microtubule-disrupting agents are known to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Signaling Pathway and Experimental Workflow Visualizations

Generalized Signaling Pathway for Microtubule Inhibitor-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway initiated by a microtubule inhibitor like this compound, leading to G2/M arrest and apoptosis.

G Generalized Signaling Pathway of a Microtubule Inhibitor This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Mitotic Spindle Disruption->Spindle Assembly Checkpoint Activation G2/M Arrest G2/M Arrest Spindle Assembly Checkpoint Activation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Intrinsic Pathway Intrinsic Pathway Apoptosis->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Apoptosis->Extrinsic Pathway

Caption: Microtubule inhibitor signaling pathway.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to characterize the effects of this compound on microtubule dynamics and cellular fate.

G Experimental Workflow for this compound Characterization cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Determine IC50 Determine IC50 Tubulin Polymerization Assay->Determine IC50 Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Immunofluorescence Microscopy Immunofluorescence Microscopy This compound Treatment->Immunofluorescence Microscopy Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Visualize Microtubules Visualize Microtubules Immunofluorescence Microscopy->Visualize Microtubules Determine Cytotoxicity IC50 Determine Cytotoxicity IC50 Cell Viability Assay->Determine Cytotoxicity IC50 Quantify G2/M Arrest Quantify G2/M Arrest Cell Cycle Analysis->Quantify G2/M Arrest Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells

Caption: Workflow for this compound analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize microtubule-disrupting agents like this compound.

Tubulin Polymerization Inhibition Assay (Turbidity-Based)

Objective: To quantify the inhibitory effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound and the positive control in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • On ice, prepare a tubulin solution in G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).

  • Add the diluted compounds, positive control, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Visualization

Objective: To visualize the effect of this compound on the microtubule network in cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Glass coverslips

  • Cell culture medium

  • This compound

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-treated control.

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with the chosen fixative. For methanol fixation, incubate at -20°C for 10 minutes. For paraformaldehyde fixation, incubate at room temperature for 15 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes (if using paraformaldehyde fixation).

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Suspension or adherent cell line

  • Cell culture medium

  • This compound

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells. For adherent cells, collect the medium (containing floating cells) and then trypsinize the attached cells. Combine all cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of cold PBS.

  • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells as described for the cell cycle analysis.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Create a quadrant plot of PI versus Annexin V-FITC fluorescence. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Conclusion and Future Directions

This compound is a potent inhibitor of tubulin polymerization, a mechanism that underpins its potential as an anticancer agent. Its ability to disrupt microtubule dynamics leads to G2/M cell cycle arrest and the induction of apoptosis. While the foundational mechanism of action is established, further research is imperative to fully characterize its therapeutic potential. Key future directions include:

  • Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wide panel of human cancer cell lines to identify sensitive cancer types.

  • Biochemical Characterization: Measuring the binding affinity (Kd) of this compound to tubulin to better understand the potency of the interaction.

  • Elucidation of Apoptotic Pathways: Identifying the specific molecular players and signaling cascades involved in this compound-induced apoptosis.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.

A more complete understanding of these aspects will be critical in advancing this compound from a promising natural product to a potential clinical candidate.

References

Initial In Vitro Studies of Celogentin C Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celogentin C is a bicyclic octapeptide natural product isolated from the seeds of Celosia argentea. It belongs to a family of related compounds that have garnered significant interest due to their complex molecular architecture and potent biological activity. A key feature of the celogentin family is the presence of unusual cross-links between amino acid side chains. This compound is distinguished by a proline residue in its second macrocycle. Initial studies have identified this compound as a potent inhibitor of tubulin polymerization, a mechanism of action shared with several clinically successful anticancer agents. This technical guide provides a comprehensive overview of the initial in vitro studies on the cytotoxicity of this compound, including available quantitative data, detailed experimental protocols, and the putative signaling pathway for its cytotoxic effects.

Data Presentation

The primary quantitative data for the cytotoxicity of this compound comes from a single-dose screening against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. In this screen, this compound was tested at a concentration of 10 µM. While the overall mean growth percent was 86%, significant tumor growth inhibition was observed in four specific cell lines. The results are summarized in the table below. It is important to note that comprehensive dose-response studies to determine the IC50 values for these sensitive cell lines have not been widely reported in the public domain.

Cell LineCancer TypeGrowth Percent (%) at 10 µM this compound
SRLeukemia35
MDA-MB-435Melanoma23
HS 578TBreast Cancer30
MDA-MB-468Breast Cancer34

Data sourced from studies on the total synthesis and biological activity of this compound.

Experimental Protocols

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxicity of this compound was initially evaluated using the NCI-60 screen, which employs a sulforhodamine B (SRB) assay to determine cell growth inhibition.[1]

1. Cell Culture and Plating:

  • The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.

  • The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.

2. Drug Treatment:

  • After the initial 24-hour incubation, a time-zero (Tz) plate is fixed with trichloroacetic acid (TCA).

  • This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the remaining plates at the desired concentration (in this case, a single dose of 10 µM).

  • The plates are then incubated for an additional 48 hours under the same conditions.

3. Cell Fixation and Staining:

  • Following the 48-hour drug incubation period, the cells are fixed in situ by gently adding 50 µl of cold 50% (w/v) TCA to each well and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

  • 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

4. Measurement and Data Analysis:

  • The bound stain is solubilized with 100 µl of 10 mM trizma base.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • The percentage growth is calculated using the following formulas:

    • If the optical density of the test well (Ti) is greater than or equal to the time-zero optical density (Tz): [(Ti - Tz) / (C - Tz)] x 100

    • If the optical density of the test well (Ti) is less than the time-zero optical density (Tz): [(Ti - Tz) / Tz] x 100 (where C is the optical density of the control, untreated cells).

In Vitro Tubulin Polymerization Inhibition Assay

This compound's primary mechanism of action is the inhibition of tubulin polymerization. A common method to assess this is a cell-free turbidity-based or fluorescence-based assay.

1. Reagents and Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (10 mM stock)

  • Glycerol

  • Test compound (this compound) and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer)

  • Temperature-controlled spectrophotometer or fluorometer capable of reading 96-well plates at 340 nm (for turbidity) or with appropriate filters for a fluorescent reporter.

2. Assay Procedure (Turbidity-based):

  • A reaction mixture is prepared on ice containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the desired concentration of tubulin (e.g., 3 mg/mL).

  • The test compound (this compound) or control is added to the wells of a pre-warmed 96-well plate.

  • The tubulin polymerization reaction is initiated by adding the cold tubulin reaction mixture to the wells.

  • The plate is immediately placed in the spectrophotometer pre-heated to 37°C.

  • The absorbance at 340 nm is measured every minute for 60 minutes.

3. Data Analysis:

  • The change in absorbance over time is plotted. An increase in absorbance indicates tubulin polymerization.

  • The inhibitory effect of this compound is determined by comparing the polymerization curve in its presence to that of the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from dose-response curves. For this compound, the reported IC50 for tubulin polymerization inhibition is 0.8 µM.

Mandatory Visualization

Experimental Workflow: NCI-60 Cytotoxicity Screen

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Maintain 60 Human Cancer Cell Lines plating Inoculate Cells into 96-well Plates cell_culture->plating incubation_24h Incubate for 24h (37°C, 5% CO2) plating->incubation_24h tz_fixation Fix Time-Zero (Tz) Plate with TCA add_drug Add this compound (10 µM) incubation_24h->add_drug incubation_48h Incubate for 48h add_drug->incubation_48h cell_fixation Fix Cells with TCA incubation_48h->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining wash Wash to Remove Unbound Dye staining->wash solubilize Solubilize Bound Dye wash->solubilize read_absorbance Read Absorbance at 515 nm solubilize->read_absorbance calculate_growth Calculate Percent Growth read_absorbance->calculate_growth

Caption: Workflow for the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.

Putative Signaling Pathway for this compound-Induced Apoptosis

As a tubulin polymerization inhibitor, this compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway following mitotic arrest.

Apoptosis_Pathway cluster_upstream Upstream Events cluster_intrinsic Intrinsic Apoptotic Pathway cluster_downstream Downstream Execution celogentin_c This compound tubulin β-Tubulin celogentin_c->tubulin binds to microtubule_disruption Inhibition of Microtubule Polymerization tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule_disruption->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) mitotic_arrest->bcl2_family mom_perm Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mom_perm cytochrome_c Cytochrome c Release mom_perm->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) caspase_3->apoptosis

Caption: Putative signaling pathway for apoptosis induced by this compound.

References

Celogentin C: From Natural Origin to Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Source and Biosynthesis of a Potent Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide, has garnered significant attention within the scientific community due to its potent antimitotic properties, which surpass those of the well-known anticancer agent vinblastine.[1] This technical guide provides a comprehensive overview of the natural source of this compound, its isolation, and the intricate biosynthetic machinery responsible for its production.

Natural Source and Isolation

This compound is a natural product isolated from the seeds of the flowering plant Celosia argentea, commonly known as silver cock's comb.[2] This plant has a history of use in traditional Chinese and Japanese medicine for treating liver and eye diseases.[3] In addition to this compound, the seeds of Celosia argentea are a rich source of other structurally similar bicyclic peptides, including celogentins A, B, D, E, H, J, and moroidin.[1][4]

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The yield of this compound from the seeds of Celosia argentea is approximately 0.001%.[4]

Experimental Protocol for Isolation and Purification

The following protocol is a representative method for the isolation and purification of this compound from the seeds of Celosia argentea, based on established procedures for similar compounds from this source.[5]

  • Preparation of Plant Material:

    • Mature seeds of Celosia argentea are procured and dried in a well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.

    • The dried seeds are then ground into a coarse powder.

  • Extraction:

    • The powdered seeds are macerated with 70% methanol at room temperature with periodic agitation for 24 hours.

    • The mixture is filtered to separate the extract from the solid residue. This process is repeated three times to ensure exhaustive extraction.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

  • Solvent Partitioning:

    • The crude methanol extract is suspended in distilled water and then subjected to sequential liquid-liquid partitioning with n-hexane, chloroform, and n-butanol. The majority of the bicyclic peptides, including this compound, are expected to partition into the n-butanol fraction.

  • Chromatographic Purification:

    • The n-butanol fraction is dried and then subjected to column chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of methanol in water.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

    • Further purification is achieved by repeated reversed-phase high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Characterization:

    • The purified this compound is characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry, to confirm its structure and purity.[2]

Biosynthesis of this compound

Recent studies have revealed that this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[6][7] This mode of biosynthesis involves the ribosomal production of a linear precursor peptide, which then undergoes extensive enzymatic modification to yield the final, complex bicyclic structure.

The key enzyme responsible for the biosynthesis of this compound and related moroidin-type peptides is a member of the plant-specific BURP-domain protein family, which functions as a peptide cyclase.[6][8] Researchers have identified a moroidin cyclase in Japanese kerria that can catalyze the formation of the two characteristic macrocyclic rings of this compound.[6] This discovery has opened up avenues for the heterologous production of this compound.

Key Steps in the Biosynthesis of this compound:
  • Ribosomal Synthesis of a Precursor Peptide: A precursor peptide containing a specific core amino acid sequence is synthesized by the ribosome.

  • Enzymatic Cyclization by a BURP-domain Cyclase: The precursor peptide is then recognized by a BURP-domain cyclase. This enzyme, in the presence of cupric ions, catalyzes two key intramolecular cross-linking reactions to form the bicyclic structure of this compound:

    • A C-N bond formation between the indole C2 of a tryptophan residue and the imidazole N1 of a histidine residue.

    • A C-C bond formation between the β-carbon of a leucine residue and the indole C6 of the tryptophan residue.

  • Proteolytic Cleavage: The leader and other extraneous parts of the precursor peptide are proteolytically cleaved to release the mature this compound.

This biosynthetic pathway has been successfully reconstituted in a heterologous host, with researchers demonstrating the feasibility of producing this compound in transgenic tobacco plants (Nicotiana benthamiana).[7]

Quantitative Data

The antimitotic activity of this compound and its analogs is attributed to their ability to inhibit tubulin polymerization. The following table summarizes the inhibitory concentrations (IC50) and the yields of these peptides from Celosia argentea.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionYield from Celosia argentea seeds (%)
This compound 0.8 [1]0.001 [4]
Celogentin A20 - 30[1]0.0002[4]
Celogentin B20 - 30[1]0.0001[4]
Celogentin D20 - 30[1]Not Reported
Moroidin2.0 - 4.0[1]0.02[4]
Vinblastine3.0[1]Not Applicable

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-translational Modification cluster_maturation Maturation Precursor_Peptide Linear Precursor Peptide (with core sequence) BURP_Cyclase BURP-domain Cyclase (+ Cu2+) Precursor_Peptide->BURP_Cyclase Substrate Bicyclic_Peptide Bicyclic Precursor Peptide BURP_Cyclase->Bicyclic_Peptide Catalysis Protease Proteolytic Cleavage Bicyclic_Peptide->Protease Processing Celogentin_C Mature this compound Protease->Celogentin_C Release

Caption: A simplified diagram of the biosynthetic pathway of this compound.

Experimental Workflow for the Isolation of this compound

This compound Isolation Workflow Start Celosia argentea Seeds Drying Drying and Grinding Start->Drying Extraction Maceration with 70% Methanol Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, n-Butanol) Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction Column_Chromatography Diaion HP-20 Column Chromatography Butanol_Fraction->Column_Chromatography HPLC Reversed-Phase HPLC (C18) Column_Chromatography->HPLC Final_Product Purified this compound HPLC->Final_Product

Caption: Experimental workflow for the isolation and purification of this compound.

Logical Relationship in this compound Biosynthesis

Logical Relationship Gene Gene Encoding Precursor Peptide Ribosomal Transcription & Translation Precursor Linear Precursor Peptide Core Sequence: ...QLLVWPRH... Gene->Precursor Produces Enzyme BURP-domain Cyclase Catalyzes C-N and C-C bond formation Precursor->Enzyme Acts upon Product This compound Bicyclic Octapeptide Enzyme->Product Yields

Caption: Logical relationship between the precursor peptide, cyclase, and this compound.

References

An In-depth Spectroscopic Analysis of Celogentin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Celogentin C, a potent antimitotic bicyclic octapeptide isolated from the seeds of Celosia argentea. The unique and complex structure of this compound, characterized by two unusual cross-links between amino acid side chains, has been elucidated through extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies. This document collates and presents the key quantitative data, experimental methodologies, and structural correlation analysis to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Executive Summary

This compound's structure was determined primarily through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The peptide's amino acid sequence and the intricate bicyclic ring system, formed by a bond between the β-carbon of a leucine residue and the C6 of a tryptophan residue, and a C-N linkage between C2 of the tryptophan and N1 of a histidine, were established through detailed analysis of NMR correlations. Mass spectrometry confirmed the molecular formula and provided key fragmentation data to support the proposed structure. This guide presents the collated spectroscopic data in a structured format, details the experimental protocols, and visualizes the analytical workflow and key structural correlations.

Spectroscopic Data

The following tables summarize the quantitative NMR and MS data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in DMSO-d₆ at 300 K.

Table 1: ¹H and ¹³C NMR Data for this compound [1]

PositionδH [ppm] (J in Hz)δC [ppm]Key NOE Correlations
PyroGlu-1
α4.11 (br d, 8.1)55.24Hβ, Hγ, NH (PyroGlu-1); NH, Hβ (βs-Leu-2)
β2.09 (m)25.5
γ2.30 (m)29.8
CO177.5
βs-Leu-2
α4.55 (dd, 9.2, 4.0)52.8Hβ (βs-Leu-2); NH (Leu-3)
β3.25 (ddd, 11.3, 9.2, 4.6)40.1Hγ, Hδ (βs-Leu-2); H-7 (Trp-5)
γ1.85 (m)24.5
δ0.90 (d, 6.4)23.5
δ'0.85 (d, 6.4)21.8
CO171.2
Leu-3
α4.20 (m)51.5Hβ (Leu-3); NH (Val-4)
β1.65 (m), 1.55 (m)40.5
γ1.75 (m)24.2
δ0.92 (d, 6.6)23.2
δ'0.88 (d, 6.6)21.5
CO172.5
Val-4
α4.15 (dd, 8.8, 7.3)58.0Hβ (Val-4); NH (Trp-5)
β2.15 (m)30.5
γ0.95 (d, 6.8)19.5
γ'0.93 (d, 6.8)18.8
CO171.0
Trp-5
α4.80 (m)53.5Hβ (Trp-5); NH (Arg-6)
β3.35 (m), 3.20 (m)28.0
2125.0
3109.5
3a128.0
47.55 (d, 8.1)118.5H-5 (Trp-5)
57.05 (d, 8.1)111.0H-4 (Trp-5)
6122.0
77.35 (s)115.0Hβ (βs-Leu-2)
7a136.5
NH11.05 (s)H-2, H-4 (His-8)
CO171.7
Arg-6
α4.35 (m)53.0Hβ (Arg-6); NH (Pro-7)
β1.80 (m), 1.70 (m)28.5
γ1.60 (m)24.8
δ3.15 (m)40.8
NH7.20 (br t)
C=NH157.0
CO172.0
Pro-7
α4.30 (m)59.5Hβ, Hδ (Pro-7); NH (His-8)
β2.00 (m), 1.85 (m)29.0
γ1.90 (m)25.0
δ3.75 (m), 3.60 (m)47.0
CO170.5
His-8
α4.95 (m)54.0Hβ (His-8); NH (PyroGlu-1)
β3.10 (m)29.5
29.41 (s)135.0NH (Trp-5)
47.79 (s)117.0NH (Trp-5)
5130.0
CO171.5
Mass Spectrometry Data

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was instrumental in determining the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provided key fragmentation information for sequence confirmation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeFAB (Negative Ion)
Molecular FormulaC₅₀H₆₈N₁₅O₁₀
Calculated [M-H]⁻1026.5220
Observed [M-H]⁻1026.5218

Table 3: Key Fragment Ions from Negative-Ion FAB-MS/MS of this compound [1]

m/zProposed Fragment
910.4[M-H - PyroGlu]⁻
797.3[M-H - PyroGlu - βs-Leu]⁻
684.2[M-H - PyroGlu - βs-Leu - Leu]⁻
585.2[M-H - PyroGlu - βs-Leu - Leu - Val]⁻
429.1[M-H - PyroGlu - βs-Leu - Leu - Val - Arg]⁻

Experimental Protocols

NMR Spectroscopy

NMR spectra for this compound were recorded on a Bruker AMX600 spectrometer. The sample was dissolved in DMSO-d₆, and chemical shifts are reported relative to the residual solvent signals. Standard pulse sequences were employed for 2D NMR experiments. For similar bicyclic peptides from the same source, the following parameters were used and are likely representative for this compound analysis: COSY, HOHAHA, and NOESY spectra were acquired with spectral widths of 4800 Hz in both dimensions. For each of the 256 t1 increments, 32 scans were accumulated into 1K data points. NOESY and HOHAHA spectra were measured with mixing times of 800 ms and 30 ms, respectively. HMBC spectra were recorded with a 50 ms delay for long-range C-H coupling.

Mass Spectrometry

High-resolution FABMS was performed on a JEOL JMS-HX110 mass spectrometer using glycerol as the matrix. Negative-ion FAB-MS/MS was conducted to obtain fragmentation data for sequencing.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key correlations used for the structure elucidation of this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction from Celosia argentea seeds purification Chromatographic Purification extraction->purification nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) purification->nmr ms Mass Spectrometry (HR-FABMS, MS/MS) purification->ms aa_sequence Amino Acid Sequencing nmr->aa_sequence connectivity Connectivity Analysis (COSY, HMBC) nmr->connectivity mol_formula Molecular Formula Determination ms->mol_formula ms->aa_sequence structure Final Structure of this compound mol_formula->structure stereochem Stereochemistry (NOESY, J-coupling) aa_sequence->stereochem connectivity->aa_sequence stereochem->structure Structural_Correlations cluster_left_ring Left-Hand Ring Connectivity cluster_right_ring Right-Hand Ring Connectivity cluster_sequence Peptide Sequence Connectivity Leu2_beta βs-Leu-2 β-H Trp5_C7 Trp-5 C7-H Leu2_beta->Trp5_C7 NOESY Trp5_C6 Trp-5 C6 Leu2_beta->Trp5_C6 HMBC Trp5_NH Trp-5 NH His8_H2 His-8 H2 Trp5_NH->His8_H2 NOESY His8_H4 His-8 H4 Trp5_NH->His8_H4 NOESY Trp5_C2 Trp-5 C2 His8_H2->Trp5_C2 HMBC His8_H4->Trp5_C2 HMBC His8_N1 His-8 N1 Val4_NH Val-4 NH Trp5_CO Trp-5 CO Val4_NH->Trp5_CO HMBC (inter-residue) Arg6_alpha Arg-6 α-H Trp5_CO_seq Trp-5 CO Arg6_alpha->Trp5_CO_seq HMBC Arg6_NH Arg-6 NH

References

The Therapeutic Potential of Celogentin C in Oncology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, presents a compelling profile as a potential oncotherapeutic agent. Its primary mechanism of action is the potent inhibition of tubulin polymerization, a critical process for cell division, particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation. While direct cytotoxicity data on cancer cell lines remains limited in publicly available literature, its superior activity in tubulin polymerization inhibition compared to established chemotherapeutics like vinblastine underscores its significant therapeutic potential. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring this compound as a novel anti-cancer agent.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its anti-mitotic effects by directly interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. By inhibiting the polymerization of tubulin into microtubules, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[1]

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory activity of this compound on tubulin polymerization has been quantified and compared to other known anti-mitotic agents. This data highlights the compound's significant potency.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound 0.8 [1]
Vinblastine3.0[1]
Celogentins A, B, D20–30[1]
Moroidin-type compounds2.0–4.0[1]

Anticipated Downstream Cellular Effects

The inhibition of tubulin polymerization by this compound is expected to trigger a cascade of downstream events within cancer cells, ultimately leading to their demise.

Cell Cycle Arrest

Disruption of the mitotic spindle prevents cells from progressing through the M-phase of the cell cycle. This leads to an accumulation of cells in the G2/M phase, a hallmark of mitotic inhibitors.[2][3] This cell cycle arrest provides a window for the cell to undergo apoptosis.

Induction of Apoptosis

Prolonged mitotic arrest activates the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[4][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the generally accepted signaling pathway initiated by tubulin polymerization inhibitors like this compound, leading to apoptosis.

CelogentinC_Apoptosis_Pathway CelogentinC This compound Tubulin Tubulin CelogentinC->Tubulin inhibits Microtubules Microtubule Polymerization CelogentinC->Microtubules blocks Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Arrest Microtubules->G2M leads to disruption Mitochondrion Mitochondrion G2M->Mitochondrion triggers CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro assessment of this compound's anti-cancer potential.

InVitro_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis Synthesis Total Synthesis of This compound TubulinAssay Tubulin Polymerization Assay Synthesis->TubulinAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, Resazurin) Synthesis->CytotoxicityAssay IC50_tubulin Determine IC50 for Tubulin Inhibition TubulinAssay->IC50_tubulin CellCycleAssay Cell Cycle Analysis (Flow Cytometry) CytotoxicityAssay->CellCycleAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CytotoxicityAssay->ApoptosisAssay IC50_cyto Determine IC50 for Cytotoxicity CytotoxicityAssay->IC50_cyto CellCycleDist Analyze Cell Cycle Distribution CellCycleAssay->CellCycleDist ApoptoticCells Quantify Apoptotic Cells ApoptosisAssay->ApoptoticCells

Caption: Experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

While specific antitumor screening data for this compound against various cancer cell lines is noted in the literature, the detailed protocols and quantitative results are not yet publicly available.[1][6] The following are detailed, representative protocols for key experiments that would be essential for a thorough investigation of this compound's therapeutic potential.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • This compound stock solution (in DMSO)

    • Positive control: Vinblastine or Nocodazole

    • Negative control: DMSO

    • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol. Keep on ice.

    • Add this compound (at various concentrations), controls, and tubulin solution to the wells of a pre-chilled 96-well plate.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

    • The rate of polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition at each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plate, multi-channel pipette, incubator, microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • This compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population is expected.

Conclusion and Future Directions

This compound is a highly potent inhibitor of tubulin polymerization with significant potential as an anti-cancer therapeutic. Its demonstrated superiority over vinblastine in in vitro tubulin polymerization assays is a strong indicator of its promise. However, a comprehensive evaluation of its efficacy and mechanism of action requires further investigation.

Key future research directions should include:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines is a critical next step.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer is essential to establish its therapeutic potential in a physiological context.

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with tubulin and mapping the downstream signaling pathways it modulates will provide a deeper understanding of its mode of action.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound with other established chemotherapeutic agents could lead to more effective treatment regimens.

The total synthesis of this compound has been achieved, which will facilitate the production of sufficient quantities for these crucial preclinical studies.[1][9] The data presented in this whitepaper provides a strong rationale for the continued exploration of this compound as a promising lead compound in oncology drug discovery.

References

Methodological & Application

Total Synthesis of Celogentin C: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has garnered significant attention from the scientific community due to its potent antimitotic activity. Its complex molecular architecture, characterized by two unusual cross-links between amino acid side chains, presents a formidable challenge for synthetic chemists. This document provides a detailed, step-by-step protocol for the total synthesis of this compound, based on the successful "left-to-right" strategy developed by Castle and coworkers.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and cancer research. The synthesis involves the sequential construction of the two macrocycles, featuring key transformations such as a Knoevenagel condensation, a diastereoselective radical conjugate addition, a samarium(II) iodide-mediated nitro reduction, and a crucial indole–imidazole oxidative coupling.

Introduction

This compound is a member of the celogentin/moroidin family of bicyclic peptides, which are known for their ability to inhibit tubulin polymerization.[2] The structure of this compound features a unique bond between the β-carbon of a leucine residue and the C6 position of a tryptophan indole ring, forming the "left-hand" macrocycle. The "right-hand" macrocycle is characterized by a C-N linkage between the C2 position of the same tryptophan and the N1 of a histidine imidazole.[2] Early synthetic efforts explored a "right-to-left" approach, which ultimately proved unsuccessful due to difficulties in elaborating the right-hand ring derivatives.[1][3] The successful "left-to-right" strategy detailed herein overcomes these challenges.[1][3]

Overall Synthetic Strategy

The total synthesis of this compound is accomplished through a linear sequence, beginning with the construction of the left-hand ring, followed by the formation of the right-hand ring. The key stages of this strategy are outlined below.

CelogentinC_Strategy A Synthesis of Left-Hand Ring Precursors B Knoevenagel Condensation A->B C Radical Conjugate Addition B->C D Nitro Reduction & Peptide Coupling C->D E Left-Hand Ring Macrolactamization D->E G Indole-Imidazole Oxidative Coupling E->G F Synthesis of Right-Hand Ring Precursor F->G H Right-Hand Ring Macrolactamization G->H I Final Deprotection H->I J This compound I->J

Caption: Overall "left-to-right" synthetic strategy for this compound.

Experimental Protocols

I. Synthesis of the Left-Hand Ring

The construction of the left-hand macrocycle hinges on a three-step sequence to form the unusual Leu-Trp side-chain cross-link.[1][3]

1. Knoevenagel Condensation:

This reaction establishes the α,β-unsaturated α-nitro amide scaffold required for the subsequent radical addition.

  • Reaction: Condensation of C-6 formyl tryptophan derivative 3 with nitroacetamide 7 .

  • Reagents and Conditions: Titanium tetrachloride (TiCl₄), N-methylmorpholine (NMM), in a 2:1 mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O).[2]

  • Protocol: To a solution of aldehyde 3 and nitroacetamide 7 in THF/Et₂O at 0 °C, TiCl₄ is added dropwise, followed by the slow addition of NMM. The reaction is stirred at 0 °C until completion, as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the α,β-unsaturated α-nitro amide 8 as a single alkene isomer.[2]

2. Radical Conjugate Addition:

This key step introduces the isopropyl group that will become part of the leucine residue and sets two new stereocenters.

  • Reaction: Addition of an isopropyl radical to the α,β-unsaturated α-nitro amide 8 .

  • Reagents and Conditions: Triethylborane (Et₃B), oxygen (O₂), zinc triflate (Zn(OTf)₂), isopropyl iodide (iPrI), and tributyltin hydride (Bu₃SnH) in dichloromethane (CH₂Cl₂) at -78 °C.[2]

  • Protocol: A solution of 8 and Zn(OTf)₂ in CH₂Cl₂ is cooled to -78 °C. Et₃B, iPrI, and Bu₃SnH are added sequentially, and a stream of air (O₂) is passed through the solution. The reaction is stirred at -78 °C until the starting material is consumed. The reaction is quenched and worked up to provide a mixture of four diastereomers (9a-d ).

Quantitative Data for Radical Conjugate Addition:

Diastereomer Ratio
9a 1.0
9b (desired) 2.9
9c 2.0
9d 1.2

This reaction proceeds with modest diastereoselectivity but in excellent overall yield (90% for the mixture of amines after nitro reduction).[2]

3. SmI₂-mediated Nitro Reduction and Peptide Coupling:

The nitro group is reduced to an amine, which is then coupled with pyroglutamic acid.

  • Reaction: Reduction of the nitro group in the diastereomeric mixture 9a-d followed by peptide coupling.

  • Reagents and Conditions: Samarium(II) iodide (SmI₂) in methanol (MeOH) for the reduction. Pyroglutamic acid, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and 1-hydroxybenzotriazole (HOBt) in THF for the peptide coupling.[2]

  • Protocol: The mixture of nitro compounds is dissolved in MeOH and treated with a solution of SmI₂ until the blue color persists, indicating complete reduction. After workup, the resulting mixture of amines is coupled with pyroglutamic acid using standard peptide coupling conditions (EDCI, HOBt) to afford a mixture of pentapeptides. The two minor isomers can be removed by chromatography at this stage, leaving a 1.5:1 mixture of the desired product and its diastereomer.[2]

4. Left-Hand Ring Macrolactamization:

The final step in the formation of the left-hand ring is an intramolecular cyclization.

  • Reaction: Macrolactamization of the linear pentapeptide precursor.

  • Reagents and Conditions: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), HOBt in N,N-dimethylformamide (DMF) at 0 °C to room temperature.[2]

  • Protocol: The deprotected linear peptide is dissolved in DMF and cooled to 0 °C. HBTU and HOBt are added, and the reaction is allowed to warm to room temperature and stirred until completion. The cyclization proceeds in high yield (91%) to provide the left-hand ring macrocycle.[2]

II. Synthesis of the Right-Hand Ring and Completion of the Synthesis

With the left-hand ring secured, the focus shifts to the construction of the second macrocycle.

1. Indole-Imidazole Oxidative Coupling:

This is a critical and challenging step that forms the biaryl linkage between the tryptophan and histidine residues.

  • Reaction: Coupling of the left-hand ring hexapeptide 15 with the Arg-His dipeptide 16 .

  • Reagents and Conditions: N-Chlorosuccinimide (NCS), Proline benzyl ester (Pro-OBn) as an additive, and 1,4-dimethylpiperazine in CH₂Cl₂.[2]

  • Protocol: A solution of the hexapeptide 15 , Pro-OBn (2 equivalents), NCS (3 equivalents), and 1,4-dimethylpiperazine in CH₂Cl₂ is stirred at ambient temperature. After 6 hours, the dipeptide 16 (5 equivalents) is added, and the mixture is stirred for an additional 24 hours. The crude product is then subjected to transfer hydrogenation to remove protecting groups, affording the octapeptide 17 in 64% yield over the two steps.[1] The use of Pro-OBn is crucial to moderate the concentration of NCS and prevent the formation of an undesired dichlorinated byproduct.[1][3]

Oxidative_Coupling cluster_reactants Reactants cluster_reagents Reagents A Left-Hand Ring Hexapeptide (15) F Indole-Imidazole Oxidative Coupling A->F B Arg-His Dipeptide (16) B->F C NCS (3 equiv) C->F D Pro-OBn (2 equiv) D->F E 1,4-dimethylpiperazine E->F G Coupled Octapeptide (17) F->G

Caption: Key reagents for the indole-imidazole oxidative coupling.

2. Right-Hand Ring Macrolactamization:

The second macrocycle is formed through an intramolecular amide bond formation.

  • Reaction: Cyclization of the linear octapeptide 17 .

  • Reagents and Conditions: HBTU, HOBt in DMF.[1]

  • Protocol: The linear octapeptide is cyclized under standard peptide coupling conditions using HBTU and HOBt. This reaction proceeds smoothly to give the bicyclic octapeptide in 83% yield.[1]

3. Final Deprotection:

The synthesis is completed by the removal of the remaining protecting groups.

  • Reaction: Cleavage of the Pbf and tert-butyl ester protecting groups.

  • Reagents and Conditions: Trifluoroacetic acid (TFA) and water (9:1).[2]

  • Protocol: The bicyclic peptide is treated with a mixture of TFA and water to remove the Pbf group from the arginine side chain and the tert-butyl ester. After purification, this compound is obtained.

Summary of Key Quantitative Data

StepReactionYieldDiastereomeric RatioNotes
I.2 & I.3Radical Conjugate Addition & Nitro Reduction90% (mixture)1.0 : 2.9 : 2.0 : 1.2Desired diastereomer obtained in 36% yield over two steps.[2]
I.4Left-Hand Ring Macrolactamization91%N/AHigh-yielding cyclization.[2]
II.1Indole-Imidazole Oxidative Coupling & Deprotection64% (2 steps)N/APro-OBn additive is critical for success.[1]
II.2Right-Hand Ring Macrolactamization83%N/AEfficient formation of the second macrocycle.[1]

Conclusion

The total synthesis of this compound, a potent antimitotic agent, has been successfully achieved via a "left-to-right" strategy. This protocol provides a detailed guide for the key transformations involved, including the diastereoselective radical conjugate addition and the crucial indole-imidazole oxidative coupling. The successful execution of this synthesis opens avenues for the preparation of this compound analogs for further structure-activity relationship studies and drug development efforts. The methodologies described herein are expected to be valuable for researchers in the field of complex natural product synthesis.

References

Application Notes: Utilizing Celogentin C in Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis has established them as a key target for the development of anticancer therapeutics. Compounds that disrupt microtubule polymerization can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in rapidly dividing cancer cells.

Celogentin C is a bicyclic octapeptide that has been identified as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism of action involves the destabilization of microtubules, placing it in the category of microtubule-destabilizing agents. Notably, this compound has demonstrated significant potency, with an IC50 value of 0.8 µM in tubulin polymerization inhibition assays, making it more potent than the established anticancer agent vinblastine (IC50 3.0 µM).[1] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on tubulin polymerization, offering a valuable tool for researchers in oncology and drug discovery.

Data Presentation

The inhibitory effects of this compound and related compounds on tubulin polymerization are summarized in the table below. This quantitative data allows for a comparative analysis of their potency.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compound 0.8 [1]
Celogentin A20 - 30[1]
Celogentin B20 - 30[1]
Celogentin D20 - 30[1]
Moroidin2.0 - 4.0[1]
Vinblastine3.0[1]

Experimental Protocols

Two primary methods for monitoring tubulin polymerization in vitro are the turbidity-based assay and the fluorescence-based assay. Both methods are suitable for determining the inhibitory effect of this compound.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This method relies on the principle that the formation of microtubules from tubulin dimers increases the turbidity of a solution, which can be measured as an increase in absorbance at 340 nm.

Materials and Reagents:

  • Lyophilized tubulin protein (>99% pure)

  • This compound

  • Positive Control: Nocodazole or Colchicine

  • Vehicle Control: DMSO (or the solvent used to dissolve this compound)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • 96-well, clear bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the positive control (e.g., Nocodazole) in DMSO.

    • On the day of the experiment, thaw all reagents on ice.

  • Preparation of Working Solutions:

    • Prepare a 10X working stock of this compound and the positive control by diluting the 10 mM stock in General Tubulin Buffer. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM final concentration).

    • Prepare the Tubulin Polymerization Mix on ice. For a final tubulin concentration of 3 mg/mL, combine the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Finally, add the reconstituted tubulin.

  • Assay Execution:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Add 10 µL of the 10X compound dilutions (this compound, positive control, or vehicle control) to the appropriate wells of the pre-warmed plate.

    • To initiate the polymerization reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.

    • Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This method utilizes a fluorescent reporter, such as DAPI, which intercalates into microtubules as they form, leading to an increase in fluorescence.

Materials and Reagents:

  • All materials from the turbidity-based assay

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole)

  • 96-well, black, opaque microplates

  • Fluorescence microplate reader with temperature control (37°C) and appropriate filters for DAPI (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Follow the same reagent preparation steps as in the turbidity-based assay.

    • Prepare a stock solution of DAPI in an appropriate solvent.

  • Preparation of Working Solutions:

    • Prepare the 10X working stock of this compound and controls as described previously.

    • Prepare the Tubulin Polymerization Mix on ice, including the fluorescent reporter (e.g., DAPI to a final concentration of 10 µM).

  • Assay Execution:

    • The assay procedure is identical to the turbidity-based assay, using a black, opaque 96-well plate.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Tubulin, Buffers, GTP) prep_compounds Prepare this compound & Control Dilutions prep_reagents->prep_compounds prep_mix Prepare Tubulin Polymerization Mix on Ice prep_compounds->prep_mix add_compounds Add 10µL of 10X Compounds to 37°C Plate prep_mix->add_compounds add_tubulin Add 90µL of Tubulin Mix to Initiate Polymerization add_compounds->add_tubulin read_plate Measure Absorbance (340nm) or Fluorescence (360/450nm) Every 60s for 60-90 min at 37°C add_tubulin->read_plate plot_curves Plot Kinetic Curves (Signal vs. Time) read_plate->plot_curves calc_inhibition Calculate % Inhibition vs. Vehicle Control plot_curves->calc_inhibition calc_ic50 Determine IC50 Value from Dose-Response Curve calc_inhibition->calc_ic50

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

G cluster_pathway Tubulin Polymerization Pathway tubulin_dimers α/β-Tubulin Heterodimers nucleation Nucleation tubulin_dimers->nucleation elongation Elongation nucleation->elongation microtubules Microtubules elongation->microtubules celogentin_c This compound celogentin_c->inhibition

Caption: Signaling pathway of tubulin polymerization and inhibition by this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Studies of Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celogentin C is a bicyclic octapeptide natural product isolated from the seeds of Celosia argentea. It has been identified as a potent antimitotic agent that functions by inhibiting tubulin polymerization.[1][2] This activity is more potent than that of the established anticancer agent vinblastine, highlighting its potential as a promising candidate for cancer therapy.[1] These application notes provide a comprehensive experimental framework for the in vitro evaluation of this compound's anticancer properties, focusing on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

I. Preliminary Assessment and Dose-Response Studies

The initial phase of in vitro studies should focus on determining the cytotoxic potential of this compound across a panel of cancer cell lines and establishing a working concentration range for subsequent mechanistic assays.

A. Cell Line Selection

A diverse panel of human cancer cell lines is recommended to assess the breadth of this compound's activity. This could include, but is not limited to:

  • Breast Cancer: MCF-7 (ER+), MDA-MB-231 (triple-negative)

  • Lung Cancer: A549 (non-small cell), H460 (large cell)

  • Colon Cancer: HCT116, HT-29

  • Ovarian Cancer: A2780, OVCAR-3

  • Leukemia: Jurkat, K562

A non-cancerous cell line (e.g., human diploid fibroblasts, MCF-10A) should be included as a control to assess for selective cytotoxicity.

B. Cell Viability and Cytotoxicity Assays

Cell viability and cytotoxicity will be assessed to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. LDH Release Assay (Cytotoxicity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix to each well according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Data Presentation: Dose-Response of this compound
Cell LineIncubation Time (h)MTT Assay IC50 (µM)LDH Assay EC50 (µM)
MCF-7 24
48
72
MDA-MB-231 24
48
72
A549 24
48
72
HCT116 24
48
72
Non-cancerous Control 24
48
72

II. Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Based on the IC50 values obtained, subsequent experiments will be performed using concentrations around the IC50 to elucidate the mechanisms of this compound-induced cell death and growth inhibition.

A. Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic/necrotic, and live cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

2. Caspase-Glo 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described above.

  • Reagent Addition: Add Caspase-Glo 3/7 reagent to each well.

  • Luminescence Measurement: Incubate and measure the luminescence using a plate reader.

Data Presentation: Induction of Apoptosis by this compound
Cell LineTreatment (Concentration)Treatment Time (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
MCF-7 Vehicle Control24
IC5024
2x IC5024
Vehicle Control48
IC5048
2x IC5048
MDA-MB-231 Vehicle Control24
IC5024
2x IC5024
Vehicle Control48
IC5048
2x IC5048
B. Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 Vehicle Control
IC50
2x IC50
MDA-MB-231 Vehicle Control
IC50
2x IC50

III. Signaling Pathway Analysis

To investigate the molecular mechanisms underlying the observed effects of this compound, the expression and activation of key proteins in relevant signaling pathways will be analyzed.

A. Western Blot Analysis

This technique will be used to detect changes in the protein levels of key regulators of apoptosis and the cell cycle.

Experimental Protocol:

  • Protein Extraction: Treat cells with this compound, harvest them, and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, p-JNK, p-p38, p53, p21), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

B. Quantitative PCR (qPCR)

qPCR will be used to analyze changes in the gene expression of key signaling molecules.

Experimental Protocol:

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and synthesize cDNA.

  • qPCR Reaction: Perform qPCR using gene-specific primers for target genes (e.g., BCL2, BAX, CDKN1A (p21), TP53) and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation: Modulation of Signaling Pathways by this compound

Western Blot Analysis (Relative Protein Expression - Fold Change vs. Vehicle)

Cell LineTreatment (Concentration)Bcl-2BaxCleaved PARPp-JNK/Total JNKp-p38/Total p38p53p21
MCF-7 IC50
2x IC50
MDA-MB-231 IC50
2x IC50

qPCR Analysis (Relative mRNA Expression - Fold Change vs. Vehicle)

Cell LineTreatment (Concentration)BCL2BAXCDKN1A (p21)TP53
MCF-7 IC50
2x IC50
MDA-MB-231 IC50
2x IC50

IV. Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Signaling Pathway Analysis cell_lines Select Cancer and Normal Cell Lines dose_response Dose-Response Studies (0.1 nM - 100 µM) cell_lines->dose_response viability_assays Cell Viability/Cytotoxicity Assays (MTT & LDH) dose_response->viability_assays ic50 Determine IC50 Values viability_assays->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis apoptosis->western_blot qpcr qPCR Analysis apoptosis->qpcr cell_cycle->western_blot cell_cycle->qpcr

Caption: General workflow for the in vitro evaluation of this compound.

Proposed Signaling Pathway of this compound Action

celogentin_c_pathway cluster_cytoskeleton Cytoskeleton cluster_stress_kinases Stress-Activated Protein Kinases cluster_apoptosis_regulation Apoptosis Regulation cluster_cell_cycle Cell Cycle Control celogentin_c This compound tubulin Tubulin Polymerization celogentin_c->tubulin Inhibition jnk JNK/SAPK Pathway tubulin->jnk p38 p38 MAPK Pathway tubulin->p38 g2m_arrest G2/M Arrest tubulin->g2m_arrest Mitotic Spindle Disruption bcl2_family Bcl-2 Family Modulation (Bcl-2 down, Bax up) jnk->bcl2_family p53 p53 Activation p38->p53 caspases Caspase Activation (Caspase-3/7) bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis p21 p21 Upregulation p53->p21 p21->g2m_arrest

References

Celogentin C: Application Notes and Protocols for High-Throughput Anticancer Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celogentin C is a bicyclic octapeptide originally isolated from the seeds of Celosia argentea. It belongs to a family of related peptides that have garnered significant interest in the field of oncology due to their potent antimitotic properties. The unique structural architecture of this compound, characterized by two cross-links between amino acid side chains, contributes to its remarkable biological activity. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) for the discovery and development of novel anticancer drugs.

Mechanism of Action: The primary anticancer mechanism of this compound is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By disrupting microtubule dynamics, this compound induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death. Notably, this compound has been shown to be a more potent inhibitor of tubulin polymerization than the established anticancer agent, vinblastine.[2]

Data Presentation

Table 1: Inhibitory Activity against Tubulin Polymerization

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)Source
This compoundTubulin Polymerization0.8Vinblastine3.0[2]
MoroidinTubulin Polymerization3.0Colchicine10[3]

Table 2: Cytotoxicity of Moroidin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source
A549Non-Small Cell Lung CancerNot specified, but cytotoxic effects demonstrated[4][5]
H1437Non-Small Cell Lung Adenocarcinoma1.4[3]
H1299Non-Small Cell Lung Cancer8.3 ± 0.7[5]
U87Glioblastoma9.6 ± 1.8[5]
U251Glioblastoma5.2 ± 0.8[5]
HCT116Colorectal Carcinoma9.9 ± 1.7[5]
MCF-7Breast CancerLess effective[5]

Note: Despite efforts to retrieve NCI-60 screening data for this compound (NSC number: 750513), the data was not publicly accessible at the time of this writing.

Signaling Pathways

The inhibition of microtubule dynamics by agents like this compound triggers a cascade of signaling events that culminate in apoptosis. While the specific pathways activated by this compound have not been fully elucidated, the general mechanism for microtubule-targeting agents is understood and is depicted below. Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest. This arrest can subsequently trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and activation of c-Jun N-terminal kinase (JNK), leading to caspase activation and programmed cell death.

CelogentinC_Signaling_Pathway Hypothesized Signaling Pathway of this compound-Induced Apoptosis CelogentinC This compound Tubulin Tubulin Polymerization CelogentinC->Tubulin inhibition Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Malformation Microtubule->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC MitoticArrest Prolonged Mitotic Arrest SAC->MitoticArrest JNK_activation JNK Activation MitoticArrest->JNK_activation Bcl2_inactivation Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2_inactivation JNK_activation->Bcl2_inactivation Bax_Bak_activation Bax/Bak Activation Bcl2_inactivation->Bax_Bak_activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak_activation->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound Apoptosis Pathway

Experimental Protocols

The following protocols are designed for a high-throughput screening format to assess the anticancer properties of this compound and other potential drug candidates.

High-Throughput Screening Workflow

A typical workflow for screening natural products like this compound for anticancer activity involves a primary screen to identify "hits" followed by secondary and tertiary assays for confirmation and mechanism of action studies.

HTS_Workflow High-Throughput Screening Workflow for Anticancer Drug Discovery cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies CompoundLibrary Compound Library (e.g., Natural Products) CellPlating Plate Cancer Cell Lines (e.g., 96- or 384-well plates) CompoundTreatment Treat with Compounds CellPlating->CompoundTreatment PrimaryAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) CompoundTreatment->PrimaryAssay HitIdentification Identify 'Hits' with Significant Cytotoxicity PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse ApoptosisAssay Apoptosis Assays (e.g., Caspase-Glo, Annexin V) DoseResponse->ApoptosisAssay TargetAssay Target-Based Assays (e.g., Tubulin Polymerization) ApoptosisAssay->TargetAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetAssay->PathwayAnalysis CellCycle Cell Cycle Analysis (Flow Cytometry) PathwayAnalysis->CellCycle

HTS Workflow for Anticancer Drugs
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is suitable for high-throughput screening in 96- or 384-well formats.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration for screening might be 10 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin, providing a direct assessment of the compound's activity against the molecular target of this compound.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • This compound (or other test compounds)

  • Paclitaxel (as a positive control for polymerization enhancement)

  • Vinblastine or Colchicine (as positive controls for polymerization inhibition)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation:

    • Prepare a tubulin solution at a concentration of 3 mg/mL in ice-cold tubulin polymerization buffer.

    • Prepare test compound solutions at various concentrations.

  • Reaction Setup:

    • In a pre-chilled 96-well plate on ice, add the following to each well:

      • Tubulin polymerization buffer

      • Test compound or control (vehicle, paclitaxel, or vinblastine)

      • Tubulin solution

    • The final volume in each well should be around 100 µL.

  • Initiation of Polymerization:

    • Add GTP to each well to a final concentration of 1 mM.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measurement:

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each condition.

    • Compare the polymerization curves of the test compound-treated samples to the controls.

    • Calculate the percentage of inhibition of tubulin polymerization at a specific time point (e.g., 30 minutes) for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Tubulin_Polymerization_Assay Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation (on Ice) cluster_reaction Reaction Setup (in 96-well plate on ice) cluster_measurement Measurement & Analysis PrepareTubulin Prepare Tubulin Solution AddTubulin Add Tubulin PrepareTubulin->AddTubulin PrepareCompounds Prepare Test Compounds & Controls AddCompound Add Compound/Control PrepareCompounds->AddCompound AddBuffer Add Polymerization Buffer AddBuffer->AddCompound AddCompound->AddTubulin AddGTP Add GTP & Transfer to 37°C AddTubulin->AddGTP ReadAbsorbance Read Absorbance at 340 nm over time AddGTP->ReadAbsorbance PlotData Plot Absorbance vs. Time ReadAbsorbance->PlotData CalculateIC50 Calculate % Inhibition & IC50 PlotData->CalculateIC50

Tubulin Polymerization Assay Workflow

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics due to its potent inhibition of tubulin polymerization. The protocols and workflows outlined in this document provide a framework for its evaluation in a high-throughput screening setting. Further investigation into its specific effects on various cancer cell lines and the detailed elucidation of its downstream signaling pathways are warranted to fully understand its therapeutic potential. The use of high-content screening and other advanced cellular imaging techniques could provide deeper insights into the phenotypic changes induced by this compound and aid in the identification of synergistic drug combinations.

References

Application Notes & Protocols for the Isolation of Celogentin C from Celosia argentea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Celogentin C is a bicyclic octapeptide of significant scientific interest due to its potent antimitotic activity, which it exerts by inhibiting tubulin polymerization.[1][2] Originally isolated from the seeds of Celosia argentea[1][2], this complex natural product presents a unique structural architecture, making it a challenging target for total synthesis and an important subject for natural product isolation studies.[1][2] These application notes provide a detailed protocol for the isolation and purification of this compound from its natural source, intended to guide researchers in obtaining this valuable compound for further biological and pharmacological investigation. The described methodology is based on established principles of peptide and natural product extraction and purification.

Illustrative Data Summary

The following table summarizes the expected yields at each stage of the isolation process. These values are illustrative and can vary depending on the quality of the starting material and the efficiency of each step.

StepDescriptionStarting Material (g)Weight of Product (g)Yield (%)Purity (%)
1Extraction1000505.0<1
2Solvent Partitioning501530.0~5
3Solid-Phase Extraction15320.0~20
4Size-Exclusion Chromatography30.516.7~50
5Preparative RP-HPLC0.50.012.0>95

Experimental Protocol

This protocol outlines a multi-step procedure for the isolation and purification of this compound from the seeds of Celosia argentea.

1. Preparation of Plant Material:

  • Obtain mature seeds of Celosia argentea.

  • Clean the seeds to remove any foreign matter.

  • Grind the seeds into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

2. Extraction:

  • Macerate the powdered seeds (1 kg) in a 1:1 mixture of dichloromethane and methanol (CH₂Cl₂:MeOH) at room temperature for 48 hours with occasional stirring.[3] This solvent system is effective for extracting a broad range of secondary metabolites, including cyclic peptides.[4]

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in a 9:1 mixture of methanol and water (MeOH:H₂O).

  • Perform liquid-liquid partitioning against n-hexane to remove nonpolar constituents such as fats and oils.[4] Repeat the hexane wash three times.

  • Pool the methanolic fractions and concentrate them using a rotary evaporator.

  • Further, partition the resulting residue between ethyl acetate (EtOAc) and water. This compound, being a moderately polar peptide, is expected to remain in the aqueous-methanolic phase. Discard the ethyl acetate phase which contains compounds of intermediate polarity.

  • Finally, partition the aqueous-methanolic phase against n-butanol (n-BuOH). Cyclic peptides often partition into the butanol layer.

  • Collect the n-butanol fraction and evaporate it to dryness under reduced pressure.

4. Solid-Phase Extraction (SPE):

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

  • Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and then water.

  • Wash the cartridge with water to remove highly polar impurities.

  • Elute the peptide fraction with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

5. Size-Exclusion Chromatography (SEC):

  • Pool and concentrate the fractions from SPE that show the presence of the target compound.

  • Dissolve the residue in a suitable solvent (e.g., methanol).

  • Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

  • Elute with the same solvent and collect fractions. This step separates compounds based on their molecular size, which is effective for purifying peptides from smaller molecules.

  • Monitor the fractions using UV absorbance at 214 nm and 280 nm, which are characteristic wavelengths for peptide bonds and aromatic amino acids, respectively.[4]

6. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the this compound-containing fractions from the SEC step and concentrate them.

  • Dissolve the sample in the initial mobile phase for HPLC.

  • Purify the sample using a preparative RP-HPLC system with a C18 column.[5][6]

  • Use a linear gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase. A typical gradient might be from 10% to 60% ACN over 60 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity and identity of the isolated compound using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizations

Isolation_Workflow Start Celosia argentea Seeds Grinding Grinding Start->Grinding Extraction Extraction (CH2Cl2:MeOH) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) Filtration->Partitioning SPE Solid-Phase Extraction (C18) Partitioning->SPE SEC Size-Exclusion Chromatography (Sephadex LH-20) SPE->SEC Prep_HPLC Preparative RP-HPLC (C18) SEC->Prep_HPLC Analysis Purity & Structural Analysis (HPLC, HRMS, NMR) Prep_HPLC->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for the isolation and purification of this compound.

References

Analytical Techniques for the Characterization of Celogentin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celogentin C is a bicyclic octapeptide natural product isolated from the seeds of Celosia argentea.[1] It belongs to a class of compounds that exhibit potent antimitotic activity by inhibiting tubulin polymerization.[1][2][3][4] The unique and complex molecular architecture of this compound, featuring two cross-links between amino acid side chains, necessitates a suite of advanced analytical techniques for its comprehensive characterization.[1] This document provides detailed application notes and experimental protocols for the key analytical methods used to elucidate the structure and confirm the identity of this compound. These techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification and analytical assessment of this compound.[1] It is instrumental in verifying the identity of synthetic this compound by comparing its retention time with that of the natural product. RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic compounds having longer retention times.[5]

Application Note

RP-HPLC is employed to assess the purity of this compound samples and to isolate the compound from synthetic reaction mixtures or natural product extracts. A C18 column is typically used as the stationary phase, and a gradient elution with a mobile phase consisting of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid provides excellent resolution for this bicyclic peptide.[5][6] The use of TFA helps to improve peak shape by minimizing ionic interactions with the silica support.[7]

Experimental Protocol: RP-HPLC Analysis of this compound

Objective: To analyze the purity of a this compound sample and determine its retention time.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

  • Sample: this compound dissolved in a suitable solvent (e.g., DMSO or a mixture of water/acetonitrile).

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (e.g., 95% A and 5% B).

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      30 5 95
      35 5 95
      36 95 5

      | 40 | 95 | 5 |

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity is assessed by the relative percentage of the main peak area.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dissolve & Filter This compound Sample Inject Inject Sample Sample->Inject Equilibrate Equilibrate HPLC System & Column Equilibrate->Inject Gradient Gradient Elution (Water/ACN + TFA) Inject->Gradient Detect UV Detection (220/280 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Retention Time & Peak Area for Purity Chromatogram->Analyze XRay_Workflow Purify High Purity This compound Sample Screen Crystallization Screening Purify->Screen Optimize Crystal Growth Optimization Screen->Optimize Data_Collection X-ray Diffraction Data Collection Optimize->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure 3D Atomic Structure Structure_Solution->Final_Structure Tubulin_Inhibition_Pathway CelogentinC This compound Polymerization Polymerization CelogentinC->Polymerization Inhibits Tubulin α/β-Tubulin Heterodimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

References

Application Notes and Protocols: Developing Cell-Based Assays to Measure Celogentin C Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celogentin C is a bicyclic peptide that has demonstrated potent antimitotic activity by inhibiting tubulin polymerization.[1] Its efficacy in disrupting microtubule dynamics makes it a compound of significant interest for cancer research and therapeutic development. These application notes provide detailed protocols for a suite of cell-based assays to quantify the biological activity of this compound, enabling researchers to investigate its mechanism of action and evaluate its potential as an anticancer agent. The following sections detail methods for assessing this compound's impact on tubulin polymerization within cells, its cytotoxic effects, and its influence on cell cycle progression and apoptosis.

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound and provide a template for presenting experimental results.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Source
This compound0.8[1]
Vinblastine3.0[1]
Colchicine2.0 - 4.0[1]

Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)

Note: Specific IC50 values for this compound cytotoxicity in many common cancer cell lines are not widely published. Researchers should perform dose-response experiments to determine the IC50 in their cell lines of interest. Based on its potent tubulin polymerization inhibition, a starting concentration range of 1 nM to 10 µM is recommended for initial cytotoxicity screening.

Cell LineCancer TypeIC50 (µM) - Example
HeLaCervical CancerReport experimental value
MCF-7Breast CancerReport experimental value
A549Lung CancerReport experimental value
HCT116Colon CancerReport experimental value
MDA-MB-435MelanomaGrowth at 10 µM: 23%[1]
HS 578TBreast CancerGrowth at 10 µM: 30%[1]
MDA-MB-468Breast CancerGrowth at 10 µM: 34%[1]
SRLeukemiaGrowth at 10 µM: 35%[1]

Experimental Protocols

Immunofluorescence Assay for Microtubule Disruption

This protocol allows for the direct visualization of this compound's effect on the cellular microtubule network.

Materials:

  • Adherent cancer cells (e.g., HeLa, A549)

  • Sterile glass coverslips

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization buffer: 0.1% Triton X-100 in PBS (for PFA fixation)

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency on the day of the experiment.

  • Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Methanol Fixation: Gently wash the cells with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.

    • PFA Fixation: Gently wash the cells with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for PFA-fixed cells): Add permeabilization buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Add blocking buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Nuclear Staining: Add DAPI solution and incubate for 5 minutes at room temperature.

  • Mounting: Wash the cells once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Expected Results: Untreated cells will show a well-defined, filamentous microtubule network. Cells treated with effective concentrations of this compound will exhibit a disrupted, diffuse, or depolymerized microtubule network.

G cluster_workflow Immunofluorescence Workflow A Cell Seeding on Coverslips B This compound Treatment A->B C Fixation (Methanol or PFA) B->C D Permeabilization (if PFA) C->D E Blocking D->E F Primary Antibody (anti-α-tubulin) E->F G Secondary Antibody (Fluorescent) F->G H DAPI Staining G->H I Fluorescence Microscopy H->I

Experimental workflow for immunofluorescence staining.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (DMSO) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results: this compound is expected to induce an accumulation of cells in the G2/M phase, consistent with its role as a microtubule-disrupting agent.

G cluster_pathway G2/M Arrest Signaling Pathway CelogentinC This compound Microtubule Microtubule Disruption CelogentinC->Microtubule Spindle Mitotic Spindle Defect Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC_C Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC_C CyclinB Cyclin B1 Accumulation APC_C->CyclinB CDK1 CDK1 Activity CyclinB->CDK1 G2M G2/M Arrest CDK1->G2M

Signaling pathway leading to G2/M arrest.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Expected Results: Treatment with this compound is expected to increase the percentage of Annexin V-positive cells, indicating the induction of apoptosis.

G cluster_pathway Apoptosis Signaling Pathway G2M Prolonged G2/M Arrest p53 p53 Activation G2M->p53 Bcl2 Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway for this compound-induced apoptosis.

Troubleshooting

IssuePossible CauseSuggestion
Immunofluorescence: Weak or no signal- Primary antibody concentration too low- Secondary antibody not functional- Insufficient incubation time- Optimize antibody concentrations- Use a new vial of secondary antibody- Increase incubation times
Immunofluorescence: High background- Inadequate blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or BSA concentration- Titrate antibodies- Increase the number and duration of washes
Cell Viability: Inconsistent results- Uneven cell seeding- Edge effects in the 96-well plate- Contamination- Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate- Maintain sterile technique
Flow Cytometry: Poor resolution of cell cycle peaks- Cell clumping- Incorrect instrument settings- Filter cell suspension before analysis- Optimize flow cytometer settings (voltages, compensation)
Flow Cytometry: High percentage of necrotic cells in control- Harsh cell handling- Over-trypsinization- Handle cells gently- Minimize trypsinization time

References

Application Notes and Protocols: A Comparative Analysis of Right-to-Left vs. Left-to-Right Synthesis of Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has garnered significant attention due to its potent antimitotic activity, primarily through the inhibition of tubulin polymerization.[1] Its complex architecture, characterized by two unique side-chain cross-links, presents a formidable challenge for synthetic chemists. This document provides a detailed comparative analysis of the two primary strategies explored for its total synthesis: a "right-to-left" and a "left-to-right" approach. While the former proved unsuccessful, the latter culminated in the first total synthesis of this intricate natural product.[2][3]

Strategic Overview

The synthesis of this compound hinges on the formation of two critical linkages that define its bicyclic structure: a bond between the β-carbon of a leucine residue and the C6 position of a tryptophan indole (the "left-hand ring"), and a C-N bond between the C2 of the tryptophan indole and the N1 of a histidine imidazole (the "right-hand ring").[1] The order in which these macrocycles are constructed defines the two divergent synthetic strategies.

The Unsuccessful Right-to-Left Approach

The initial synthetic strategy pursued the construction of the right-hand ring first, followed by the elaboration and closure of the left-hand ring.[2][3] This approach centered on a key indole–imidazole oxidative coupling to forge the Trp-His linkage.[2][4] While the synthesis of the right-hand ring was achieved, subsequent attempts to append the remaining amino acid residues and effect the final macrolactamization to form the left-hand ring were unsuccessful.[2][3][5] This was attributed to difficulties in elaborating the derivatives of the fully formed right-hand ring.[2][3][6]

The Successful Left-to-Right Approach

The triumphant strategy reversed the order of ring formation, beginning with the construction of the left-hand macrocycle.[2][3] This approach involved a multi-step sequence to create the unusual Leu-Trp side-chain cross-link, followed by the annulation of the right-hand ring.[1][2][3] This ultimately successful route provided the first synthetic access to this compound and other members of this family of bicyclic peptides.[2]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the successful left-to-right synthesis of this compound. Data for the unsuccessful right-to-left route is limited as the synthesis was not completed.

Key Transformation Left-to-Right Synthesis Yield (%) Notes
Left-Hand Ring Formation
Knoevenagel CondensationNot explicitly stated for the final successful route, but optimized.[1]A key step to set up the radical conjugate addition.
Radical Conjugate AdditionModest diastereoselectivity.[2][3]The diastereomers were separable later in the sequence.[2]
SmI₂-mediated Nitro ReductionNot explicitly quantified in the overview.[2][3]Part of a three-step sequence to form the Leu-Trp link.
Macrolactamization (Val-Trp)91[1]High-yielding and devoid of epimerization.[2][5]
Right-Hand Ring Formation
Indole-Imidazole Oxidative CouplingNot explicitly quantified in the overview, but successful with Pro-OBn.[1][2]Required Pro-OBn as an additive to prevent byproduct formation.[2][3]
Macrolactamization (Pro-Arg)High-yielding in model studies.[4]Final macrocyclization to complete the bicyclic core.
Overall Yield Not explicitly stated.A multi-step synthesis with moderate to excellent yields in key steps.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic strategies.

right_to_left_synthesis start Dipeptides (Trp-Pro & Arg-His) oxidative_coupling Indole-Imidazole Oxidative Coupling start->oxidative_coupling [1] rh_ring Right-Hand Ring (Cyclic Tetrapeptide) oxidative_coupling->rh_ring [2] elaboration Peptide Chain Elaboration rh_ring->elaboration [3] lh_cyclization Left-Hand Ring Macrolactamization elaboration->lh_cyclization [4] celogentin_c This compound (Unsuccessful) lh_cyclization->celogentin_c Failed left_to_right_synthesis start Protected Amino Acids & Peptides knoevenagel Knoevenagel Condensation start->knoevenagel [1] radical_addition Radical Conjugate Addition knoevenagel->radical_addition [2] nitro_reduction Nitro Reduction radical_addition->nitro_reduction [3] lh_cyclization Left-Hand Ring Macrolactamization nitro_reduction->lh_cyclization [4] lh_ring Left-Hand Ring (Macrocycle) lh_cyclization->lh_ring peptide_coupling Peptide Coupling lh_ring->peptide_coupling [5] oxidative_coupling Indole-Imidazole Oxidative Coupling peptide_coupling->oxidative_coupling [6] rh_cyclization Right-Hand Ring Macrolactamization oxidative_coupling->rh_cyclization [7] deprotection Deprotection rh_cyclization->deprotection [8] celogentin_c This compound (Successful) deprotection->celogentin_c

References

Application Notes and Protocols for Indole-Imidazole Oxidative Coupling in the Synthesis of Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the critical indole-imidazole oxidative coupling reaction employed in the total synthesis of Celogentin C, a potent antimitotic bicyclic octapeptide.[1][2] The formation of the Trp-His cross-link is a key step in constructing the right-hand ring of the molecule.[1][2]

Introduction

This compound, isolated from the seeds of Celosia argentea, exhibits significant tubulin polymerization inhibitory activity, making it a molecule of interest for cancer research.[1] Its complex bicyclic structure, featuring two unique amino acid side-chain cross-links, presents a formidable synthetic challenge.[1] One of these crucial linkages is the C-N bond between the C2 of the tryptophan indole and the N1 of the histidine imidazole.[1] The successful construction of this bond was achieved through a mild intermolecular oxidative coupling reaction.[3]

This protocol is based on the work of Castle and coworkers, who completed the first total synthesis of this compound.[1][4] A key finding in their research was the necessity of using Pro-OBn as an additive to achieve the desired coupling and prevent the formation of undesired byproducts.[1][2]

Reaction Principle

The indole-imidazole oxidative coupling is postulated to proceed through the electrophilic activation of the tryptophan indole ring by an oxidant, such as N-chlorosuccinimide (NCS). This generates a transient chloroindolenine intermediate, which is then susceptible to nucleophilic attack by the imidazole nitrogen of the histidine residue. Subsequent elimination of HCl affords the desired C-N linked product.[3][4]

A significant challenge in this reaction is the potential for over-chlorination of the substrate, leading to the formation of dichlorinated byproducts.[1][4] Mechanistic studies have indicated that the additive Pro-OBn plays a crucial role in moderating the concentration of NCS in the reaction mixture, thereby minimizing the production of these undesired species.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the optimized indole-imidazole oxidative coupling reaction in the synthesis of this compound.

Reactants Equivalents Reagents Equivalents Solvent Yield (%) Reference
Hexapeptide (15)1NCS3CH₂Cl₂64 (over two steps including deprotection)[1]
Arg–His dipeptide (16)5Pro-OBn2[1]
1,4-dimethylpiperazine[1]

Note: The yield is reported for the two-step sequence of oxidative coupling followed by Cbz and OBn deprotection.[1]

Experimental Protocols

Materials:

  • Hexapeptide substrate (e.g., compound 15 in the synthesis by Castle et al.)[1]

  • Arg–His dipeptide (e.g., compound 16 in the synthesis by Castle et al.)[1]

  • Pro-OBn (L-Proline benzyl ester hydrochloride)

  • N-chlorosuccinimide (NCS)

  • 1,4-dimethylpiperazine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard peptide deprotection reagents (e.g., 10% Pd/C, HCO₂NH₄, MeOH/H₂O)[1]

  • Standard peptide coupling reagents (e.g., HOBt, HBTU, DMF) for subsequent steps[1]

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography)

Procedure:

  • Preparation of Reactants: The hexapeptide substrate and the Arg-His dipeptide are synthesized according to previously established procedures.[1] Ensure all starting materials are dry and free of impurities.

  • Reaction Setup: To a solution of the hexapeptide substrate and Pro-OBn (2 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere, add 1,4-dimethylpiperazine.

  • Addition of Oxidant: Add NCS (3 equivalents) to the reaction mixture.

  • Addition of Coupling Partner: After the addition of NCS, add the Arg–His dipeptide (5 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as mass spectrometry, to observe the formation of the desired product and the consumption of the starting materials.

  • Work-up and Purification: Upon completion of the reaction, the crude product is typically carried forward to the next step without extensive purification of the coupled product.

  • Deprotection: The crude product from the oxidative coupling is subjected to standard deprotection conditions to remove protecting groups such as Cbz and OBn. For example, treatment with 10% Pd/C and ammonium formate in a methanol/water mixture.[1]

  • Final Purification: The deprotected octapeptide is then purified by standard techniques, such as flash chromatography, to yield the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Oxidative Coupling cluster_workup Work-up & Purification Hexapeptide Hexapeptide Substrate Reaction Reaction Vessel (CH₂Cl₂, Inert Atmosphere) Hexapeptide->Reaction Dipeptide Arg-His Dipeptide Dipeptide_add Add Arg-His Dipeptide Dipeptide->Dipeptide_add Additives Add Pro-OBn & 1,4-dimethylpiperazine Reaction->Additives NCS_add Add NCS Additives->NCS_add NCS_add->Dipeptide_add Deprotection Deprotection (e.g., Pd/C, HCOOH·NH₃) Dipeptide_add->Deprotection Purification Purification (Flash Chromatography) Deprotection->Purification Final_Product Octapeptide Product Purification->Final_Product

Caption: Experimental workflow for the indole-imidazole oxidative coupling.

reaction_mechanism cluster_reactants Reactants cluster_mechanism Proposed Mechanism cluster_products Products Indole Tryptophan Residue Activation Indole Activation Indole->Activation Imidazole Histidine Residue Attack Nucleophilic Attack Imidazole->Attack NCS NCS NCS->Activation ProOBn Pro-OBn (Additive) ProOBn->NCS Moderates Concentration Intermediate Chloroindolenine Intermediate Activation->Intermediate Byproduct Dichlorinated Byproduct (Minimized by Pro-OBn) Activation->Byproduct Intermediate->Attack Elimination Elimination of HCl Attack->Elimination Coupled_Product Coupled Trp-His Elimination->Coupled_Product

Caption: Proposed mechanism of the indole-imidazole oxidative coupling.

References

Application Notes and Protocols for the Purification of Synthetic Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celogentin C is a bicyclic octapeptide originally isolated from the seeds of Celosia argentea. It belongs to a family of related peptides that exhibit significant biological activity. Notably, this compound is a potent inhibitor of tubulin polymerization, a critical process in cell division, making it a compound of interest for anticancer drug development.[1][2] Its complex bicyclic structure, formed by cross-links between amino acid side chains, presents a significant challenge in its total synthesis and subsequent purification.[1][2]

The successful isolation of pure, synthetic this compound is paramount for accurate biological evaluation and preclinical development. Impurities, such as deletion sequences, diastereomers, or by-products from the synthetic route, can significantly impact experimental results. These application notes provide detailed protocols for the purification of synthetic this compound using silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), the two most common and effective methods for this class of molecules.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its antimitotic effect by disrupting the dynamic process of microtubule formation. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3][4] The polymerization of these dimers into protofilaments, which then assemble into hollow microtubule structures, is a GTP-dependent process crucial for the formation of the mitotic spindle during cell division.[3][5][6]

This compound acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin.[3][7][8][9][10] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule lattice.[7][8] The disruption of this dynamic equilibrium between polymerization and depolymerization leads to a net depolymerization of microtubules, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[3]

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition by this compound cluster_0 Normal Tubulin Polymerization cluster_1 Inhibition by this compound Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Assembly Tubulin_Dimers->Protofilament Polymerization Binding Binds to Colchicine Site on β-Tubulin Microtubule Microtubule Elongation Protofilament->Microtubule Dynamic_Instability Dynamic Instability (Polymerization/Depolymerization) Microtubule->Dynamic_Instability Cell_Cycle_Arrest G2/M Cell Cycle Arrest Celogentin_C This compound Celogentin_C->Binding Conformational_Change Conformational Change in Tubulin Dimer Binding->Conformational_Change Inhibition Inhibition of Polymerization Conformational_Change->Inhibition Inhibition->Protofilament Blocks Incorporation Inhibition->Microtubule Promotes Depolymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound's disruption of microtubule dynamics.

Purification Strategies: An Overview

The purification of synthetic this compound, a relatively non-polar and complex bicyclic peptide, generally involves two main chromatographic techniques:

  • Silica Gel Column Chromatography: Often used for the purification of protected peptide precursors and for removing less polar impurities. While effective, it may not provide sufficient resolution for closely related peptide impurities in the final deprotected product.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for the final purification of synthetic peptides. It offers high resolution, separating peptides based on their hydrophobicity. For this compound, C18 or C8 columns are typically employed.

The overall workflow for the purification of synthetic this compound is depicted below. It is often advantageous to rigorously purify the immediate protected precursor of this compound, as this can simplify the final purification step.

Purification_Workflow Purification Workflow for Synthetic this compound Crude_Protected_Peptide Crude Protected This compound Precursor Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Protected_Peptide->Silica_Gel_Chromatography Purified_Protected_Peptide Purified Protected Precursor Silica_Gel_Chromatography->Purified_Protected_Peptide Deprotection Final Deprotection Purified_Protected_Peptide->Deprotection Crude_Celogentin_C Crude this compound Deprotection->Crude_Celogentin_C RP_HPLC Preparative RP-HPLC Crude_Celogentin_C->RP_HPLC Pure_Fractions Collection of Pure Fractions RP_HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Pure_Celogentin_C Pure Synthetic This compound Lyophilization->Pure_Celogentin_C

A typical purification workflow for synthetic this compound.

Quantitative Data Summary

The following tables provide representative data for the purification of cyclic peptides using silica gel chromatography and RP-HPLC. The actual yields and purity for this compound may vary depending on the synthetic route and the nature of the impurities.

Table 1: Representative Data for Silica Gel Column Chromatography of a Protected Bicyclic Peptide Precursor

ParameterValueReference
Stationary Phase Silica Gel (230-400 mesh)General Protocol
Mobile Phase Gradient of Methanol in DichloromethaneGeneral Protocol
Loading 1 g crude peptide per 50 g silicaGeneral Protocol
Purity of Crude ~60%[11]
Purity after Column >95%[11]
Recovery Yield 70-85%[12]

Table 2: Representative Data for Preparative RP-HPLC of a Cyclic Peptide

ParameterCondition 1Condition 2Reference
Column C18, 10 µm, 120 Å, 21.2 x 250 mmC8, 10 µm, 300 Å, 21.2 x 250 mm[11][13]
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water[14][15]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile[14][15]
Gradient 20-50% B over 30 min25-55% B over 30 min[11]
Flow Rate 15 mL/min15 mL/min[11]
Loading 50 mg crude peptide50 mg crude peptide[11]
Purity of Crude ~75%~75%
Purity of Pooled Fractions >98%>98%[13]
Recovery Yield 65-80%70-85%[16]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Protected this compound Precursor

This protocol is suitable for the initial purification of a protected precursor of this compound, where the impurities are expected to have different polarities.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) (HPLC grade)

  • Sand, degreased cotton

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Column Packing:

    • Place a small plug of cotton at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude protected peptide in a minimal amount of DCM.

    • If the peptide is not fully soluble, add a small amount of silica gel to the solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM).

    • Collect fractions of a suitable volume.

    • Monitor the separation by TLC, spotting each fraction on a plate.

    • Visualize the spots under a UV lamp.

  • Analysis and Pooling:

    • Identify the fractions containing the desired product with high purity.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified protected peptide.

Protocol 2: Preparative Reverse-Phase HPLC for Final Purification of this compound

This protocol is designed for the final purification of the deprotected, crude synthetic this compound.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative RP-HPLC column (e.g., C18 or C8, ≥10 µm particle size, 19-50 mm internal diameter)

  • Solvents: HPLC grade water, HPLC grade acetonitrile (ACN)

  • Additives: Trifluoroacetic acid (TFA) or formic acid

  • Lyophilizer (freeze-dryer)

  • Analytical HPLC for purity analysis

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation: [14][17][18]

    • Dissolve the crude this compound in a minimal volume of a suitable solvent, such as a mixture of Mobile Phase A and B, or dimethyl sulfoxide (DMSO) if solubility is an issue.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Before proceeding to the preparative scale, develop an optimal separation method on an analytical RP-HPLC column.

    • Determine the retention time of this compound and the resolution from its major impurities.

    • Optimize the gradient to achieve the best separation.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) for several column volumes.

    • Inject the prepared sample onto the column.

    • Run the optimized gradient.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 280 nm for the tryptophan residue).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of this compound.

    • Analyze the purity of each collected fraction using analytical HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity criteria (e.g., >98%).

    • Freeze the pooled fractions and lyophilize to remove the solvent and obtain the pure this compound as a fluffy white powder.

Conclusion

The purification of synthetic this compound is a critical step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a robust framework for achieving high purity using standard chromatographic techniques. While silica gel chromatography is a valuable tool for the purification of protected precursors, preparative RP-HPLC is indispensable for the final isolation of this compound. Careful optimization of the purification parameters, guided by analytical HPLC, is essential for maximizing both purity and recovery yield. The successful implementation of these methods will enable researchers to obtain high-quality synthetic this compound for further biological and pharmacological studies.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the bicyclic octapeptide, Celogentin C. The information is compiled from published synthetic accounts to address common challenges and provide detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary strategic challenge revolves around the order of construction for the two macrocycles. A "right-to-left" approach, where the right-hand ring is synthesized first, has proven unsuccessful due to difficulties in elaborating the derivatives of this ring system.[1][2] Consequently, a "left-to-right" synthetic strategy is the more viable approach.[1][2] Another key challenge is the potential for atropisomerism due to the stereochemistry of the heterobiaryl axis formed by the Trp-His linkage.[3]

Q2: What are the key chemical transformations that are particularly challenging in the synthesis of this compound?

A2: Several steps in the synthesis of this compound are known to be problematic:

  • Formation of the Leu-Trp side-chain cross-link: This unusual linkage in the left-hand macrocycle is difficult to construct. A successful approach involves a three-step sequence of intermolecular Knoevenagel condensation, radical conjugate addition, and a samarium(II) iodide-mediated nitro reduction.[1][2]

  • Indole-imidazole oxidative coupling: The formation of the Trp-His linkage in the right-hand ring is a critical and challenging step. This reaction is sensitive to conditions and can lead to undesired byproducts.[1][2]

  • Macrolactamization: As with many large cyclic peptides, achieving high-yielding macrocyclization without epimerization can be difficult.[1][4][5][6]

  • Control of stereochemistry: The radical conjugate addition step exhibits modest diastereoselectivity, which can impact the overall yield of the desired diastereomer.[1][2]

Q3: Why was the "right-to-left" synthetic strategy for this compound unsuccessful?

A3: The "right-to-left" strategy, which involves synthesizing the right-hand ring first and then appending the components of the left-hand ring, failed due to an inability to successfully elaborate the derivatives of the pre-formed right-hand ring.[1][2] This indicates that the functional group tolerance and reactivity of the right-hand macrocycle are not compatible with the subsequent reactions required to build the left-hand ring.

Troubleshooting Guides

Problem 1: Low yield or byproduct formation in the indole-imidazole oxidative coupling.
  • Symptom: The desired Trp-His linked peptide is obtained in low yield, or significant amounts of dichlorinated byproducts are observed.

  • Cause: The concentration of the chlorinating agent, N-chlorosuccinimide (NCS), is likely too high, leading to over-chlorination of the tryptophan indole ring.[1][2] The reaction is also sensitive to the stoichiometry of the coupling partners.

  • Solution: The addition of Pro-OBn (L-proline benzyl ester) as an additive is crucial for the success of this reaction.[1][2] Pro-OBn moderates the concentration of NCS in the reaction mixture, which minimizes the formation of the undesired dichlorinated byproduct.[1][2] An excess of the Arg-His dipeptide fragment may also be necessary to ensure a satisfactory reaction rate.[3]

ParameterRecommended Condition
AdditivePro-OBn (2 equivalents)
Chlorinating AgentNCS (3 equivalents)
Coupling PartnerArg–His dipeptide (5 equivalents)
SolventCH₂Cl₂
Problem 2: Modest diastereoselectivity during the radical conjugate addition for the Leu-Trp linkage.
  • Symptom: A difficult-to-separate mixture of diastereomers is obtained after the radical conjugate addition step.

  • Cause: The radical conjugate addition to the α,β-unsaturated α-nitro amide has inherently low diastereoselectivity.[1][2]

  • Solution: While the diastereoselectivity of the reaction itself is modest, the subsequent synthetic steps can be optimized to facilitate the separation of the desired diastereomer.[1][3] The high yield of the subsequent four steps, including the macrolactamization, can compensate for the initial low diastereoselectivity, allowing for the isolation of the diastereomerically pure product.[3]

Problem 3: Epimerization during macrolactamization.
  • Symptom: Loss of stereochemical integrity at the chiral centers adjacent to the newly formed amide bond during macrocycle formation.

  • Cause: The choice of coupling reagent and reaction conditions can promote epimerization, a common side reaction in peptide macrocyclizations.[1]

  • Solution: Careful selection of the cyclization site and coupling reagents is critical. For the left-hand ring of this compound, macrolactamization at the Val-Trp amide bond using HOBt/HBTU as the coupling reagent has been shown to be high-yielding and free of epimerization.[1][3] For the right-hand ring, macrolactamization at the Pro-Arg site, also with HOBt/HBTU, proceeded in high yield with no detectable epimerization.[3]

MacrocycleCyclization SiteCoupling ReagentResult
Left-hand ringVal-TrpHOBt/HBTU91% yield, no epimerization[3]
Right-hand ringPro-ArgHOBt/HBTU83% yield, no epimerization[3]

Key Experimental Protocols

1. Intermolecular Knoevenagel Condensation:

The condensation of aldehyde 3 and nitroacetamide 7 is carried out in the presence of TiCl₄ and N-methylmorpholine (NMM). A 2:1 mixture of THF and Et₂O is used as the solvent to obtain optimal yields of the α,β-unsaturated α-nitro amide 8 as a single alkene isomer.[3]

2. Indole-Imidazole Oxidative Coupling:

The hexapeptide 15 is coupled with the Arg-His dipeptide 16 . The reaction is performed in CH₂Cl₂ with 3 equivalents of NCS and 1,4-dimethylpiperazine. Crucially, 2 equivalents of Pro-OBn are added to the reaction mixture. An excess of dipeptide 16 (5 equivalents) is required. The product is then deprotected using 10% Pd/C and ammonium formate to yield the octapeptide 17 .[3]

3. Macrolactamization of the Left-Hand Ring:

The linear peptide 11b is cyclized using 1-hydroxybenzotriazole (HOBt) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF. This method provides the macrocycle 12b in 91% yield as a single detectable diastereomer.[3]

4. Macrolactamization of the Right-Hand Ring:

The deprotected octapeptide is cyclized using HOBt and HBTU in DMF. This provides the bicyclic peptide 18 in 83% yield with no evidence of epimerization.[3]

5. Final Deprotection:

The final deprotection of the Pbf and tert-butyl ester protecting groups is achieved by treating the bicyclic peptide 18 with a 9:1 mixture of trifluoroacetic acid (TFA) and water. This affords this compound (1 ) in 88% yield.[3]

Visualizations

Synthetic_Strategy_Celogentin_C cluster_left Left-to-Right Strategy (Successful) cluster_right Right-to-Left Strategy (Unsuccessful) A Linear Precursor (Left Ring) B Left Macrocycle A->B Macrolactamization C Append Right Ring Fragments B->C D Linear Bicyclic Precursor C->D E This compound D->E Macrolactamization F Linear Precursor (Right Ring) G Right Macrocycle F->G Macrolactamization H Elaboration Failed G->H Inability to elaborate derivatives

Caption: Comparison of synthetic strategies for this compound.

Indole_Imidazole_Coupling cluster_problem Problematic Oxidative Coupling cluster_solution Troubleshooting Workflow Reactants Hexapeptide + Arg-His Dipeptide + NCS Undesired Dichlorinated Byproduct Reactants->Undesired High [NCS] Desired Desired Coupled Product Reactants->Desired Controlled [NCS] Start Low Yield / Byproducts Check_Additive Add Pro-OBn? Start->Check_Additive Add_ProOBn Add Pro-OBn (2 eq.) Check_Additive->Add_ProOBn No Check_Stoichiometry Excess Arg-His? Check_Additive->Check_Stoichiometry Yes Add_ProOBn->Check_Stoichiometry Increase_Stoichiometry Use 5 eq. Arg-His Check_Stoichiometry->Increase_Stoichiometry No Optimized Optimized Reaction Check_Stoichiometry->Optimized Yes Increase_Stoichiometry->Optimized

Caption: Troubleshooting the indole-imidazole oxidative coupling.

References

Technical Support Center: Overcoming Low Yield in Celogentin C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the total synthesis of Celogentin C. The content is structured to address specific issues, particularly those leading to low yields in key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common overall strategy for this compound synthesis and its main challenges?

A1: The most frequently reported successful strategy is a "left-to-right" approach. This involves the initial construction of the macrocycle containing the Leu-Trp linkage, followed by the formation of the second macrocycle containing the Trp-His linkage.[1][2][3][4] The primary challenges associated with this route include:

  • Low diastereoselectivity in the radical conjugate addition step used to form the Leu-Trp bond.[2][4]

  • Formation of undesired byproducts , such as dichlorinated species, during the indole-imidazole oxidative coupling.[1][2][4]

  • Difficult macrocyclization (macrolactamization) steps, which are sensitive to the peptide sequence and reaction conditions.

Q2: How was the low diastereoselectivity in the radical conjugate addition step addressed?

A2: While the diastereoselectivity of the radical conjugate addition to form the Leu-Trp linkage was modest, the issue was largely circumvented by the high yields of the subsequent steps.[1][2][4] The diastereomers were often separable at a later stage in the synthesis after a peptide coupling and deprotection sequence.[3][4] Although not perfectly selective, the robustness of the following reactions compensated for the initial low selectivity, allowing for the isolation of the desired diastereomer in a reasonable overall yield.[3]

Q3: What is the role of the Pro-OBn additive in the indole-imidazole oxidative coupling step?

A3: The use of Pro-OBn (L-proline benzyl ester) as an additive was a critical discovery for achieving a good yield in the indole-imidazole oxidative coupling.[2][4] It is proposed that Pro-OBn acts as a scavenger for the chlorinating agent (N-chlorosuccinimide, NCS), moderating its concentration in the reaction mixture.[1][2] This prevents the formation of an undesired and unreactive dichlorinated byproduct on the tryptophan residue, thereby favoring the desired monochlorinated intermediate that proceeds to the coupled product.[1][4]

Troubleshooting Guides

Knoevenagel Condensation

The Knoevenagel condensation is a crucial step in preparing the radical acceptor for the Leu-Trp linkage. Low yields at this stage can significantly impact the overall synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient catalyst or inappropriate base strength.Optimize the catalyst. While weak amine bases like piperidine are common, Lewis acids such as TiCl₄ have been used effectively in the synthesis of this compound precursors.[3] Ensure the base is not strong enough to cause self-condensation of the aldehyde.
Unfavorable reaction conditions (solvent, temperature).Screen different solvents. For the this compound precursor synthesis, a 2:1 mixture of THF and Et₂O was found to give optimal yields.[3] Temperature and reaction time should also be optimized.
Steric hindrance from bulky protecting groups on the aldehyde or the active methylene compound.If possible, consider alternative, less bulky protecting groups. Increased reaction times or temperatures may be necessary.
Formation of Side Products Self-condensation of the aldehyde.Add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst to keep its concentration low.
Michael addition of the active methylene compound to the product.Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also help minimize this subsequent reaction.
Indole-Imidazole Oxidative Coupling

This step is critical for forming the second macrocycle. The primary issue is the formation of byproducts.

Problem Potential Cause Recommended Solution
Low Yield of Coupled Product and Formation of Dichlorinated Byproduct Excessively high concentration of the chlorinating agent (NCS).Add Pro-OBn (2 equivalents) to the reaction mixture. This moderates the NCS concentration and minimizes the formation of the dichlorinated species.[1][2][4]
Suboptimal reaction conditions.The optimized conditions reported involve the use of NCS (3 equivalents) and 1,4-dimethylpiperazine in CH₂Cl₂. An excess of the imidazole-containing fragment (5 equivalents) was also found to be necessary to ensure a satisfactory reaction rate.[3]
Difficult Purification Presence of a large excess of the imidazole-containing fragment.A two-step deprotection/purification strategy can be employed. After the coupling reaction, a Cbz and OBn deprotection can be performed, which facilitates the separation of the desired octapeptide from the unreacted dipeptide fragment.[3]
Macrolactamization

The formation of the large peptide rings can be challenging due to competing intermolecular reactions and unfavorable conformations.

Problem Potential Cause Recommended Solution
Low Yield of Cyclic Monomer, High Yield of Oligomers Reaction concentration is too high, favoring intermolecular reactions.Perform the cyclization under high-dilution conditions (typically 1-5 mM). This can be achieved by the slow addition of the linear peptide precursor to a large volume of solvent.
Unfavorable peptide conformation for cyclization.Incorporate "turn-inducing" elements such as proline or D-amino acids in the linear precursor to pre-organize it for cyclization. The choice of solvent can also influence the peptide conformation.
Epimerization at the C-terminal amino acid Inappropriate coupling reagent or base.Screen a variety of modern peptide coupling reagents (e.g., HBTU, HATU, PyBOP) and bases. The addition of additives like HOBt can help to suppress epimerization. For the first macrocyclization in the this compound synthesis, HOBt/HBTU-mediated cyclization provided the product as a single detectable diastereomer in high yield.[3]

Quantitative Data Summary

Reaction Step Key Reagents/Conditions Yield Reference
Knoevenagel CondensationTiCl₄, NMM, THF/Et₂O (2:1)Optimized for good yields[3]
Radical Conjugate Addition & Reduction1. (TMS)₃SiH, AIBN, PhH, reflux; 2. SmI₂, THF/MeOH90% (mixture of diastereomers)[3]
Peptide CouplingPyroglutamic acid, EDCI, HOBt96%[3]
First MacrolactamizationHOBt, HBTU, DMF91%[3]
Indole-Imidazole Oxidative CouplingPro-OBn (2 eq), NCS (3 eq), 1,4-dimethylpiperazine, CH₂Cl₂64% (over two steps including deprotection)[3]

Experimental Protocols

Representative Protocol for Knoevenagel Condensation:

To a solution of the aldehyde (1 equivalent) and the active methylene compound (1.2 equivalents) in a 2:1 mixture of THF and Et₂O, TiCl₄ (1.1 equivalents) and N-methylmorpholine (NMM) (2.5 equivalents) are added at 0 °C. The reaction is stirred for several hours and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Representative Protocol for Indole-Imidazole Oxidative Coupling:

A solution of the hexapeptide (1 equivalent), Pro-OBn (2 equivalents), NCS (3 equivalents), and 1,4-dimethylpiperazine in CH₂Cl₂ is stirred at room temperature for 6 hours. The Arg-His dipeptide fragment (5 equivalents) is then added, and the mixture is stirred for an additional 24 hours. The crude product is then subjected to deprotection conditions (e.g., transfer hydrogenation with 10% Pd/C and HCO₂NH₄) to facilitate purification by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_left_ring Left-Hand Ring Synthesis cluster_right_ring Right-Hand Ring Formation A Knoevenagel Condensation B Radical Conjugate Addition A->B C Nitro Group Reduction B->C D Peptide Couplings C->D E First Macrolactamization D->E F Peptide Coupling to Pro-OBn E->F G Indole-Imidazole Oxidative Coupling F->G H Final Macrolactamization G->H I Global Deprotection H->I J This compound I->J

Caption: A simplified workflow for the "left-to-right" total synthesis of this compound.

pro_obn_mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways NCS NCS (Excess) Tryptophan Tryptophan Residue NCS->Tryptophan Direct Reaction ProOBn Pro-OBn Additive NCS->ProOBn Reaction with Additive Undesired Dichlorinated Byproduct (Low Yield) Tryptophan->Undesired Uncontrolled Chlorination Desired Monochlorinated Intermediate (High Yield) Tryptophan->Desired ProOBn->Tryptophan Moderated Chlorination Product Coupled Product Desired->Product

Caption: Proposed role of Pro-OBn in preventing byproduct formation during oxidative coupling.

References

Technical Support Center: Optimizing Reaction Conditions for Celogentin C Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Celogentin C analogs. The information is designed to address specific experimental challenges and provide detailed protocols for key reaction steps.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound analogs, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Knoevenagel Condensation

Q: My Knoevenagel condensation between the tryptophan-derived aldehyde and the nitroacetamide is resulting in a low yield of the desired α,β-unsaturated α-nitro amide. What are the likely causes and how can I optimize this reaction?

A: Low yields in this step can often be attributed to suboptimal reaction conditions or degradation of starting materials. Here are some troubleshooting steps:

  • Solvent System: The choice of solvent is critical. A 2:1 mixture of THF and Et2O has been reported to provide optimal yields for this reaction.[1]

  • Lewis Acid: Titanium tetrachloride (TiCl4) is an effective Lewis acid for promoting this condensation. Ensure it is fresh and handled under anhydrous conditions to maintain its activity.

  • Base: N-methylmorpholine (NMM) is used as a base. The stoichiometry and slow addition of the base can be crucial to prevent side reactions.

  • Temperature: The reaction is typically run at a low temperature to control reactivity and minimize byproduct formation.

  • Starting Material Purity: Ensure the aldehyde and nitroacetamide starting materials are pure and free of any residual solvents or impurities from previous steps.

Issue 2: Unwanted Byproduct Formation in the Indole-Imidazole Oxidative Coupling

Q: During the oxidative coupling of the macrocyclic hexapeptide with the Arg-His dipeptide, I am observing a significant amount of a chlorinated byproduct and little to no desired product. What is causing this and how can it be prevented?

A: This is a known challenge in the synthesis of this compound. The issue arises from unwanted chlorination, particularly on the proline residue, when using N-chlorosuccinimide (NCS) as the oxidant.[1]

  • Key Additive: A serendipitous discovery showed that the addition of Pro-OBn (L-proline benzyl ester) to the reaction mixture is crucial.[1][2][3] Pro-OBn is thought to moderate the concentration of NCS, preventing the formation of a dichlorinated intermediate.[2][3]

  • Optimized Stoichiometry: The optimized conditions involve using 2 equivalents of Pro-OBn in conjunction with 3 equivalents of NCS.[1][2] An excess of the Arg-His dipeptide (around 5 equivalents) is also necessary to ensure a satisfactory reaction rate.[1][2]

  • Reaction Monitoring: Careful monitoring of the reaction by LC-MS is recommended to track the consumption of starting materials and the formation of the desired product versus the byproduct.

Issue 3: Low Yield and Oligomerization during Macrolactamization

Q: I am experiencing low yields during the final macrolactamization step to form the bicyclic peptide, with evidence of dimer and trimer formation. How can I favor the intramolecular cyclization?

A: Low yields and oligomerization are common challenges in macrocyclization reactions.[4] The key is to promote the intramolecular reaction over the intermolecular one.

  • High Dilution Conditions: Performing the cyclization under high dilution is the most critical factor.[4] Typical concentrations for solution-phase cyclization are in the low millimolar (1-5 mM) range.[4]

  • Coupling Reagents: The choice of coupling reagent is important. HBTU and HOBt have been used successfully for the macrolactamization in this compound synthesis.[1][5] HATU is also an effective, though more expensive, alternative.[5]

  • Turn-Inducing Residues: The presence of a proline residue in the linear precursor of this compound's right-hand ring naturally helps to pre-organize the peptide for cyclization, which is a favorable characteristic.[2]

  • Solvent: A polar aprotic solvent like DMF is commonly used for this step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the biological significance of the two cross-links in this compound?

A1: this compound's potent antimitotic activity, which involves the inhibition of tubulin polymerization, is strongly dependent on its unique bicyclic structure.[2][6] The two unusual side-chain cross-links—one between the leucine β-carbon and the indole C6 of tryptophan, and the other a C-N linkage between the indole C2 and the imidazole N1 of histidine—create a rigid conformation that is believed to be crucial for its interaction with tubulin.[1][2][6]

Q2: What are some alternative strategies for forming the Leu-Trp linkage in the left-hand ring?

A2: The established synthesis utilizes a Knoevenagel condensation followed by a radical conjugate addition.[1][2] Alternative approaches that have been considered or could be explored include palladium-catalyzed C-H activation strategies to form the C-C bond between the leucine and tryptophan residues.[6]

Q3: Are there any specific challenges associated with the purification of this compound analogs?

A3: The purification of complex cyclic peptides like this compound analogs can be challenging due to their relatively large size and potential for aggregation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The selection of the appropriate column, mobile phase composition (often involving acetonitrile/water or methanol/water gradients with an additive like TFA), and gradient slope are critical for achieving good separation from closely related impurities.

Q4: How can I monitor the progress of the key reactions effectively?

A4: A combination of thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) is highly recommended. LC-MS is particularly powerful for tracking the disappearance of starting materials and the appearance of the desired product, as well as for identifying potential byproducts by their mass. For intermediates, nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation.

Quantitative Data Summary

Table 1: Optimized Conditions for Indole-Imidazole Oxidative Coupling

Reagent/ParameterAmount/ConditionPurposeReference
Macrocyclic Hexapeptide1 equivalentStarting Material[1][2]
Arg-His Dipeptide5 equivalentsCoupling Partner[1][2]
Pro-OBn2 equivalentsAdditive to prevent dichlorination[1][2]
NCS3 equivalentsOxidant[1][2]
1,4-dimethylpiperazineBase[2]
SolventCH2Cl2[2]
Yield64% (over two steps including deprotection)[1][2]

Table 2: Reagents for Key Synthesis Steps

Reaction StepKey ReagentsTypical Solvent(s)Reference
Knoevenagel CondensationTiCl4, NMMTHF/Et2O (2:1)[1]
Radical Conjugate AdditionEt3B, O2, Zn(OTf)2, iPrI, Bu3SnHCH2Cl2[1]
Peptide CouplingEDCI, HOBtTHF[1]
MacrolactamizationHBTU, HOBtDMF[1][5]
Deprotection (Cbz, OBn)10% Pd/C, HCO2NH4MeOH/H2O[1]
Final DeprotectionTFA/H2O (9:1)[1]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for Leu-Trp Linkage Precursor

  • Dissolve the tryptophan-derived aldehyde (1 equivalent) and the Leu-Val nitroacetamide (1.2 equivalents) in a 2:1 mixture of anhydrous THF and Et2O under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the appropriate temperature (e.g., -78 °C).

  • Slowly add N-methylmorpholine (NMM) (4 equivalents).

  • Add a solution of TiCl4 (1.5 equivalents) in CH2Cl2 dropwise to the reaction mixture.

  • Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α,β-unsaturated α-nitro amide.[1]

Protocol 2: Indole-Imidazole Oxidative Coupling

  • Dissolve the macrocyclic hexapeptide (1 equivalent), Pro-OBn (2 equivalents), and 1,4-dimethylpiperazine in anhydrous CH2Cl2 under an inert atmosphere.

  • Add NCS (3 equivalents) and stir the mixture at room temperature.

  • After a predetermined time (e.g., 6 hours), add the Arg-His dipeptide (5 equivalents).[2]

  • Continue stirring for an extended period (e.g., 24 hours) and monitor the reaction by LC-MS.[2]

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • The crude product can be directly subjected to deprotection conditions (e.g., transfer hydrogenation with 10% Pd/C and HCO2NH4) to facilitate purification.[1][2]

  • Purify the deprotected octapeptide by RP-HPLC.

Protocol 3: Macrolactamization

  • Prepare a solution of the linear peptide precursor in a large volume of anhydrous DMF to achieve high dilution (concentration in the range of 1-5 mM).

  • Add HOBt (1.5 equivalents) and HBTU (1.5 equivalents) to the solution.

  • Add a base such as DIPEA (3 equivalents) and stir the reaction at room temperature or 0 °C.

  • Monitor the disappearance of the linear precursor and the appearance of the cyclic product by analytical RP-HPLC.[4]

  • Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

  • Purify the cyclic peptide by flash chromatography or RP-HPLC.

Visualizations

Celogentin_C_Analog_Synthesis_Workflow cluster_left_ring Left-Hand Ring Synthesis cluster_right_ring Right-Hand Ring Formation A Tryptophan Derivative C Knoevenagel Condensation A->C B Leu-Val Nitroacetamide B->C D Radical Conjugate Addition C->D E Nitro Reduction & Peptide Couplings D->E F Macrolactamization (Left Ring) E->F G Macrocyclic Hexapeptide F->G I Indole-Imidazole Oxidative Coupling G->I H Arg-His Dipeptide H->I J Deprotection I->J K Macrolactamization (Right Ring) J->K L Bicyclic Peptide K->L

Caption: General workflow for the synthesis of a this compound analog.

Troubleshooting_Oxidative_Coupling cluster_success cluster_failure start Start: Oxidative Coupling (Hexapeptide + Dipeptide + NCS) check_product Desired Product Formed? start->check_product success Yes: Proceed to Deprotection & Cyclization check_product->success Yes failure No: Byproduct Observed (e.g., Dichlorination) check_product->failure No add_additive Add Pro-OBn (2 equiv.) & Excess Dipeptide (5 equiv.) failure->add_additive rerun Re-run Reaction add_additive->rerun rerun->check_product

Caption: Troubleshooting decision tree for the oxidative coupling step.

Pro_OBn_Mechanism cluster_reaction Reaction Equilibrium cluster_outcomes Reaction Pathways NCS NCS (N-Chlorosuccinimide) ReversibleReaction Reversible Reaction NCS->ReversibleReaction Reacts with UndesiredDichlorination Undesired Dichlorination (e.g., on Proline) NCS->UndesiredDichlorination High [NCS] (No Pro-OBn) ProOBn Pro-OBn ProOBn->ReversibleReaction ModeratedNCS Moderated [NCS] ReversibleReaction->ModeratedNCS DesiredCoupling Desired Monochlorination & Oxidative Coupling ModeratedNCS->DesiredCoupling

Caption: Proposed role of Pro-OBn in preventing byproduct formation.

References

troubleshooting Celogentin C solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celogentin C in vitro. The information is presented in a question-and-answer format to directly address common solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is a complex bicyclic peptide with hydrophobic residues, which generally limits its aqueous solubility. For working solutions in aqueous buffers, it is crucial to first prepare a concentrated stock in DMSO and then dilute it into the final experimental buffer. Direct dissolution in aqueous solutions is likely to result in poor solubility and precipitation.

Q2: I am observing precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. What can I do?

A2: This is a common issue when diluting hydrophobic compounds into aqueous solutions. Here are several strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of adding the buffer to the DMSO stock, add the DMSO stock to the vigorously vortexing buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically 0.01% - 0.1%), in your final assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a small percentage of an organic co-solvent like ethanol or DMSO in the final working solution can improve solubility. However, be cautious as co-solvents can affect biological systems.

  • pH Adjustment: The net charge of a peptide can influence its solubility. While specific data for this compound is unavailable, you can empirically test the effect of slight pH adjustments (within the tolerated range of your assay) on its solubility.[1]

Q3: How should I store my this compound solutions to ensure stability?

A3: Proper storage is critical to prevent degradation of this compound.

  • Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.

  • DMSO Stock Solutions: Prepare small aliquots of your concentrated DMSO stock solution to avoid repeated freeze-thaw cycles and store them at -80°C.

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Avoid storing this compound in aqueous buffers for extended periods, as peptides are susceptible to hydrolysis and other forms of degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Potency in In Vitro Assays

This issue often points to problems with the actual concentration of active this compound in the assay, which can be affected by both solubility and stability.

Potential Causes and Solutions:

Potential CauseRecommended Action
Precipitation Visually inspect your solutions for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ 2 . Consider quantifying the soluble fraction by centrifuging the solution and measuring the concentration of the supernatant via HPLC-UV.
Adsorption to Surfaces Peptides can adsorb to plasticware, leading to a lower effective concentration. Use low-adhesion microplates and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your assay buffer can also help to block non-specific binding sites.
Chemical Degradation This compound, being a peptide, is susceptible to degradation. Ensure proper storage as described in FAQ 3 . Prepare fresh working solutions for each experiment. Avoid prolonged exposure to harsh pH conditions or strong light.
Oxidation The tryptophan and histidine residues in this compound could be susceptible to oxidation.[2] If your experimental buffer contains components that can promote oxidation (e.g., certain metal ions), consider degassing the buffer or adding an antioxidant, if compatible with your assay.
Issue 2: Time-Dependent Loss of Activity

If you observe that the inhibitory effect of this compound decreases over the course of a long-term experiment, this strongly suggests a stability issue.

Potential Degradation Pathways and Mitigation Strategies:

Degradation PathwayDescriptionMitigation Strategy
Hydrolysis Cleavage of peptide bonds, particularly at aspartic acid and asparagine residues, can occur in aqueous solutions.[3]Maintain a neutral pH for your experimental buffer. Prepare solutions fresh and minimize the duration of experiments where possible.
Oxidation The indole ring of tryptophan and the imidazole ring of histidine are susceptible to oxidation, which can lead to a loss of biological activity.[2]Avoid buffers containing oxidizing agents. Store stock solutions under an inert gas (e.g., argon or nitrogen).
Deamidation The side chains of asparagine and glutamine can undergo deamidation, altering the charge and structure of the peptide.[3]This process is often pH and temperature-dependent. Running experiments at physiological pH and temperature can help, but the inherent sequence of the peptide is the primary determinant.

Experimental Protocols

Generalized Tubulin Polymerization Assay

This compound is a potent inhibitor of tubulin polymerization.[4][5] The following is a generalized protocol, highlighting critical steps for handling this compound.

  • Preparation of Reagents:

    • Tubulin Protein: Reconstitute lyophilized tubulin in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

    • Working Solutions: Serially dilute the this compound stock solution in DMSO to create a concentration range for your assay.

  • Assay Procedure:

    • In a 96-well plate, add your positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition), negative control (DMSO vehicle), and different concentrations of this compound.

    • Crucial Step: To minimize precipitation, perform a serial dilution of the DMSO stock into the assay buffer immediately before adding it to the tubulin solution. For example, dilute 1 µL of a 100X DMSO stock into 99 µL of G-PEM buffer.

    • Add the tubulin solution to each well.

    • Incubate the plate at 37°C in a plate reader capable of measuring absorbance at 340 nm.

    • Monitor the change in absorbance over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the rate of polymerization against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Visualizations

This compound Solubility Troubleshooting Workflow

start Start: Dissolving this compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precipitation_check Observe for precipitation dilution->precipitation_check no_precipitate Proceed with experiment precipitation_check->no_precipitate No precipitate Precipitation observed precipitation_check->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc optimize_mix Optimize mixing method troubleshoot->optimize_mix add_surfactant Add surfactant (e.g., Tween-20) troubleshoot->add_surfactant add_cosolvent Increase co-solvent percentage troubleshoot->add_cosolvent adjust_ph Adjust buffer pH troubleshoot->adjust_ph recheck Re-check for precipitation lower_conc->recheck optimize_mix->recheck add_surfactant->recheck add_cosolvent->recheck adjust_ph->recheck recheck->no_precipitate Resolved recheck->troubleshoot Persistent

Caption: A workflow for troubleshooting this compound solubility issues.

Mechanism of Action: Microtubule Dynamics Inhibition

cluster_0 Microtubule Dynamics tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest celogentin_c This compound celogentin_c->inhibition inhibition:e->microtubule:w Inhibits Polymerization apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: this compound's mechanism of action via microtubule inhibition.

References

minimizing byproducts in the synthesis of Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Celogentin C.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Formation of a Dichlorinated Byproduct During Indole-Imidazole Oxidative Coupling

  • Symptom: Mass spectrometry analysis of the crude reaction mixture after the oxidative coupling of the Trp-His side chain shows a significant peak corresponding to the desired product plus an additional chlorine atom. This leads to a low yield of the desired coupled product.

  • Cause: The oxidizing agent, N-chlorosuccinimide (NCS), can react at both the indole and the Trp-Pro tertiary amide, leading to the formation of an unreactive dichlorinated species.[1] This is particularly problematic when the indole moiety is sterically hindered, slowing down the desired reaction and allowing for the undesired chlorination to occur.[2]

  • Solution: The addition of Pro-OBn (L-Proline benzyl ester) as an additive has been shown to be critical for the success of this reaction.[3][4] Pro-OBn moderates the concentration of NCS in the reaction mixture, thereby minimizing the production of the undesired dichlorinated byproduct.[1][4]

    Troubleshooting Workflow: Minimizing Dichlorination

    G start Low Yield in Oxidative Coupling check_ms Check MS for Dichlorinated Byproduct start->check_ms no_byproduct Other Issue check_ms->no_byproduct Not Present add_pro_obn Add Pro-OBn (2 equivalents) check_ms->add_pro_obn Present optimize_ncs Optimize NCS (3 equivalents) add_pro_obn->optimize_ncs optimize_dipeptide Use Excess Dipeptide 16 (5 equivalents) optimize_ncs->optimize_dipeptide monitor_reaction Monitor Reaction (6h pre-incubation, 24h with dipeptide) optimize_dipeptide->monitor_reaction successful_coupling Successful Coupling monitor_reaction->successful_coupling

    Caption: Troubleshooting workflow for the indole-imidazole oxidative coupling step.

Issue 2: Low Diastereoselectivity in the Radical Conjugate Addition for Leu-Trp Linkage

  • Symptom: Analysis of the crude product after the radical conjugate addition and subsequent nitro reduction reveals a mixture of diastereomers, with the desired diastereomer being produced in only a modest excess. This complicates purification and reduces the overall yield of the target molecule.

  • Cause: The radical conjugate addition step to form the Leu-Trp side-chain cross-link has inherently modest diastereoselectivity.[4]

  • Solution: While achieving high diastereoselectivity in the reaction itself is challenging, the following steps can help to manage this issue:

    • Immediate Nitro Reduction: To prevent epimerization at the sensitive α-stereocenter, the nitro group should be reduced immediately after the workup of the radical conjugate addition reaction.[1]

    • Chromatographic Separation: The resulting mixture of diastereomers can be separated by flash chromatography, although this may require careful optimization of the solvent system.[1] In some cases, separation is more easily achieved after a subsequent reaction step.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reagents for the indole-imidazole oxidative coupling to minimize the dichlorinated byproduct?

A1: The optimized protocol involves using 2 equivalents of Pro-OBn as an additive, 3 equivalents of NCS as the oxidizing agent, and an excess of the Arg-His dipeptide (5 equivalents) to ensure a reasonable reaction rate.[2]

Q2: How can I confirm the formation of the dichlorinated byproduct?

A2: The most direct method is to use mass spectrometry (MS) to analyze the crude reaction mixture. The dichlorinated byproduct will have a molecular weight corresponding to the starting hexapeptide plus two chlorine atoms minus two hydrogen atoms.[1]

Q3: What is the expected diastereomeric ratio for the radical conjugate addition step?

A3: The reaction typically produces a mixture of four diastereomers. In a reported synthesis, the ratio of the four products was approximately 1.0:2.9:2.0:1.2, with the desired diastereomer being the second most abundant.[1]

Q4: Is it possible to improve the diastereoselectivity of the radical conjugate addition?

A4: While the use of chiral Lewis acids has been explored, they have not been shown to significantly improve the diastereoselectivity in this specific reaction.[1] Therefore, the focus should be on efficient separation of the desired diastereomer.

Data Presentation

Table 1: Effect of Pro-OBn on Indole-Imidazole Oxidative Coupling

ConditionDichlorinated ByproductYield of Desired Product
Without Pro-OBnMajor ProductNot Detected[2]
With Pro-OBn (2 equiv)Minimized[1]64% over two steps[2]

Table 2: Diastereoselectivity of the Radical Conjugate Addition

DiastereomerRatio[1]
Isomer 1 (least polar)1.0
Isomer 2 (desired) 2.9
Isomer 32.0
Isomer 4 (most polar)1.2

Experimental Protocols

Protocol 1: Indole-Imidazole Oxidative Coupling with Byproduct Minimization

This protocol is based on the optimized conditions reported for the synthesis of this compound.[1][2]

  • Preparation: In a round-bottom flask, dissolve the hexapeptide substrate (1 equivalent) and Pro-OBn (2 equivalents) in CH₂Cl₂.

  • Addition of Reagents: Add 1,4-dimethylpiperazine and NCS (3 equivalents) to the solution.

  • Pre-incubation: Stir the mixture at ambient temperature for 6 hours.

  • Addition of Dipeptide: Add the Arg-His dipeptide (5 equivalents) to the reaction mixture.

  • Reaction: Continue stirring for an additional 24 hours.

  • Workup and Deprotection: Subject the crude reaction product to transfer hydrogenation to cleave the Cbz and benzyl ester protecting groups, which facilitates the purification of the desired octapeptide.

Protocol 2: Radical Conjugate Addition and Subsequent Nitro Reduction

This protocol is a general guide based on the reported synthesis.[1]

  • Radical Conjugate Addition:

    • Dissolve the α,β-unsaturated α-nitro amide substrate in a suitable solvent (e.g., THF/Et₂O mixture).[2]

    • Add Zn(OTf)₂.

    • Initiate the radical reaction (e.g., using a radical initiator and a source of the isopropyl radical).

    • Stir until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction and perform a standard aqueous workup.

  • Immediate Nitro Reduction:

    • Immediately dissolve the crude product from the previous step in a suitable solvent (e.g., MeOH).

    • Add SmI₂ and stir until the nitro group is completely reduced.

  • Purification: Purify the resulting mixture of diastereomeric amines by flash chromatography.

Signaling Pathways and Workflows

This compound Synthetic Strategy: Left-to-Right Approach

G cluster_left Left-Hand Ring Synthesis cluster_right Right-Hand Ring Formation knoevenagel Knoevenagel Condensation rca Radical Conjugate Addition knoevenagel->rca nitro_red Nitro Reduction rca->nitro_red macrolactam_left Macrolactamization nitro_red->macrolactam_left oxidative_coupling Indole-Imidazole Oxidative Coupling macrolactam_left->oxidative_coupling macrolactam_right Macrolactamization oxidative_coupling->macrolactam_right deprotection Final Deprotection macrolactam_right->deprotection celogentin_c celogentin_c deprotection->celogentin_c This compound

Caption: Overview of the left-to-right synthetic strategy for this compound.

References

Technical Support Center: Improving Stereoselectivity in Celogentin C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Celogentin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the stereoselectivity of this complex bicyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the main stereochemical challenge in the total synthesis of this compound?

A1: The primary stereochemical hurdle in the widely recognized Castle synthesis of this compound is the formation of the Leu-Trp cross-link in the left-hand ring. This is typically achieved through a Knoevenagel condensation followed by a radical conjugate addition, the latter of which exhibits modest diastereoselectivity.[1][2] This lack of stereocontrol necessitates the separation of diastereomers, reducing the overall yield of the desired product.

Q2: Are there alternative synthetic strategies that offer better stereoselectivity for the Leu-Trp linkage?

A2: Yes, a notable alternative was developed by Feng and Chen, which utilizes a palladium-catalyzed, 8-aminoquinoline-directed C(sp³)–H arylation.[3][4] This method establishes the crucial C-C bond between the leucine and tryptophan residues with high stereoselectivity, offering a significant improvement over the radical conjugate addition approach.

Q3: How is the stereochemistry of the right-hand ring of this compound typically controlled?

A3: The stereocenters within the right-hand ring are generally derived from chiral amino acid starting materials (e.g., L-proline, L-histidine, L-arginine). The primary challenge in the synthesis of the right-hand ring is not stereoselectivity but rather the formation of the Trp-His indole-imidazole linkage and the subsequent macrolactamization. An oxidative coupling reaction is employed for the Trp-His linkage, where the use of additives like Pro-OBn is critical to prevent side reactions such as dichlorination of the tryptophan residue.[1]

Q4: What is the role of the 8-aminoquinoline auxiliary in the Feng and Chen synthesis?

A4: The 8-aminoquinoline group serves as a bidentate directing group in the palladium-catalyzed C-H activation step. It coordinates to the palladium catalyst and positions it in close proximity to the β-C-H bond of the leucine residue, enabling its selective activation and subsequent arylation with the 6-iodotryptophan derivative. This directed approach is key to the high stereoselectivity of the reaction.

Troubleshooting Guides

Problem: Poor Diastereoselectivity in the Radical Conjugate Addition (Castle Synthesis)

Symptoms:

  • Formation of a mixture of four diastereomers in the radical conjugate addition step to form the Leu-Trp linkage.

  • The desired diastereomer is not the major product, leading to low isolated yields after purification.

Possible Causes:

  • The radical conjugate addition to the α,β-unsaturated α-nitro amide intermediate has an inherently low facial selectivity.

  • The use of achiral or ineffective chiral Lewis acids fails to sufficiently bias the trajectory of the incoming radical.

Solutions:

  • Accept Modest Selectivity and Separate Diastereomers: The original Castle synthesis acknowledges the low diastereoselectivity and proceeds by separating the desired diastereomer from the mixture. While not ideal, this is a viable approach if alternative methods are not accessible.[1]

  • Alternative Strategy: Stereoselective C-H Activation: For a more efficient and stereoselective synthesis, consider adopting the Feng and Chen strategy. This approach avoids the problematic radical conjugate addition altogether and forms the Leu-Trp bond with high stereocontrol.

Data Presentation

Table 1: Comparison of Stereoselectivity in the Formation of the Leu-Trp Linkage

Synthetic ApproachKey ReactionReagentsDiastereomeric Ratio (desired:other)Overall Yield of Desired DiastereomerReference
Castle Synthesis Radical Conjugate AdditionIsopropyl radical, Zn(OTf)₂1.0 : 2.9 : 2.0 : 1.2~36% (after separation)[1]
Feng & Chen Synthesis Pd-Catalyzed C-H ArylationPd(OAc)₂, 8-aminoquinoline auxiliary, Cs₂CO₃, PivOHReported as "highly stereoselective"Not explicitly reported[3][4]

Experimental Protocols

Protocol 1: Radical Conjugate Addition for the Left-Hand Ring (Castle Synthesis)

This protocol is adapted from the total synthesis of this compound by Castle and coworkers.

  • Preparation of the α,β-Unsaturated α-Nitro Amide: The synthesis begins with the Knoevenagel condensation between a C-6 formyl tryptophan derivative and a nitroacetamide derived from a Leu-Val dipeptide.

  • Radical Conjugate Addition: To a solution of the α,β-unsaturated α-nitro amide and Zn(OTf)₂ in a suitable solvent, add a source of isopropyl radical (e.g., from isopropyl iodide and a radical initiator).

  • Nitro Group Reduction: Following the conjugate addition, the nitro group is reduced to an amine, typically using SmI₂.

  • Diastereomer Separation: The resulting mixture of four diastereomers is then carefully separated using chromatography to isolate the desired product.

Protocol 2: Palladium-Catalyzed Stereoselective C-H Arylation (Feng & Chen Synthesis)

This protocol is based on the highly stereoselective synthesis of the Leu-Trp linkage by Feng and Chen.

  • Substrate Preparation: Synthesize an 8-aminoquinoline amide of N-phthaloyl-leucine and a suitably protected 6-iodotryptophan derivative.

  • C-H Activation/Arylation: In a reaction vessel, combine the 8-aminoquinoline leucinamide, the 6-iodotryptophan derivative, Pd(OAc)₂ (catalyst), Cs₂CO₃ (base), and pivalic acid (PivOH) in toluene.

  • Reaction Execution: Heat the reaction mixture to facilitate the palladium-catalyzed C-H arylation at the β-position of the leucine residue.

  • Auxiliary Removal: After the reaction is complete, the 8-aminoquinoline auxiliary is removed to yield the desired dipeptide with the newly formed C-C bond.

Visualizations

castle_synthesis_workflow start C-6 Formyl Tryptophan + Nitroacetamide (Leu-Val) knoevenagel Knoevenagel Condensation start->knoevenagel unsaturated_nitro α,β-Unsaturated α-Nitro Amide knoevenagel->unsaturated_nitro radical_addition Radical Conjugate Addition (low d.r.) unsaturated_nitro->radical_addition diastereomers Mixture of 4 Diastereomers radical_addition->diastereomers separation Chromatographic Separation diastereomers->separation desired_product Desired Diastereomer (Left-Hand Ring Precursor) separation->desired_product

Caption: Workflow of the Castle synthesis highlighting the low diastereoselectivity.

feng_chen_synthesis_workflow start 8-Aminoquinoline Leucinamide + 6-Iodotryptophan Derivative ch_activation Pd-Catalyzed C-H Arylation (High Stereoselectivity) start->ch_activation coupled_product Coupled Dipeptide (with auxiliary) ch_activation->coupled_product auxiliary_removal Auxiliary Removal coupled_product->auxiliary_removal desired_product Desired Diastereomer (Left-Hand Ring Precursor) auxiliary_removal->desired_product

Caption: Workflow of the Feng & Chen synthesis with high stereoselectivity.

stereocontrol_logic start Goal: Improve Stereoselectivity of This compound Left-Hand Ring Synthesis problem Problem: Low Diastereoselectivity in Radical Conjugate Addition start->problem solution1 Option 1: Optimize Radical Addition (Limited Success) problem->solution1 solution2 Option 2: Alternative Strategy (Stereoselective C-H Activation) problem->solution2 outcome1 Separation of Diastereomers, Lower Overall Yield solution1->outcome1 outcome2 High Stereoselectivity, Higher Overall Yield solution2->outcome2

Caption: Decision pathway for improving stereoselectivity in this compound synthesis.

References

Technical Support Center: Addressing Resistance Mechanisms to Celogentin C in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of Celogentin C resistance in cancer cells. Our goal is to provide practical guidance for common experimental challenges and to support the development of effective strategies to overcome resistance.

Section 1: Troubleshooting Guides

This section addresses specific technical issues that researchers may encounter during their experiments with this compound.

1.1 Issue: High Variability in this compound IC50 Values

Question: We are observing significant well-to-well and experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of this compound in our cancer cell line. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent IC50 values are a common issue in drug sensitivity assays and can arise from several factors.[1][2][3] A systematic approach to troubleshooting is recommended:

  • Cell Culture Conditions:

    • Cell Seeding Density: Ensure a consistent and optimal cell seeding density for each experiment. Over- or under-confluent cells can exhibit altered drug sensitivity.[1][3]

    • Passage Number: Use cells within a narrow and low passage number range. High-passage number cells can undergo genetic and phenotypic drift, leading to altered drug responses.

    • Cell Line Authentication: Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.

  • Reagent Handling and Stability:

    • Stock Solution: Prepare small aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.

    • Working Dilutions: Prepare fresh working dilutions of this compound for each experiment.

  • Assay Protocol:

    • Incubation Time: Standardize the drug incubation time across all experiments.

    • Assay Choice: Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that this compound does not interfere with the assay reagents.

G cluster_troubleshooting_ic50 Troubleshooting IC50 Variability start Inconsistent IC50 check_cells Verify Cell Culture (Density, Passage, STR) start->check_cells check_reagent Assess Reagent (Storage, Dilutions) start->check_reagent check_protocol Standardize Assay Protocol (Time, Method) start->check_protocol consistent_results Consistent IC50 check_cells->consistent_results check_reagent->consistent_results check_protocol->consistent_results

Caption: Workflow for troubleshooting inconsistent IC50 values.

1.2 Issue: Failure to Establish a this compound-Resistant Cell Line

Question: We are attempting to generate a this compound-resistant cancer cell line by continuous exposure to increasing drug concentrations, but the cells are not developing resistance. What could be the reason, and what can we do differently?

Answer: The inability to generate a drug-resistant cell line can be due to several factors related to the drug's mechanism of action or the experimental protocol.[4][5]

  • Dosing Strategy:

    • Initial Concentration: Starting with a concentration that is too high can lead to excessive cell death, eliminating any clones with the potential for resistance. Begin with a concentration around the IC20-IC30.

    • Dose Escalation: Increase the drug concentration gradually. A slow, stepwise increase allows for the selection and expansion of resistant populations.[4] A rapid increase can be too cytotoxic.

  • Treatment Schedule:

    • Pulsed Treatment: Consider a pulsed treatment approach where cells are exposed to the drug for a period, followed by a recovery phase in drug-free media. This can sometimes be more effective at selecting for resistant cells than continuous exposure.[5]

  • Heterogeneity of Parental Line:

    • The parental cell line may lack the inherent heterogeneity necessary to harbor pre-existing resistant clones. Consider using a different cell line or a patient-derived model if available.

G cluster_resistance_development Developing Resistant Cell Lines start Parental Cell Line dosing Optimize Dosing (Start low, escalate slowly) start->dosing treatment Select Treatment Schedule (Continuous vs. Pulsed) dosing->treatment selection Allow for Selection & Expansion treatment->selection resistant_line Resistant Cell Line selection->resistant_line

Caption: Logical workflow for developing resistant cell lines.

Section 2: Frequently Asked Questions (FAQs)

2.1 What are the potential mechanisms of resistance to this compound?

Question: What are the known or hypothesized mechanisms by which cancer cells could develop resistance to this compound?

Answer: While specific resistance mechanisms to this compound are still under investigation, based on general principles of cancer drug resistance, several mechanisms can be hypothesized:[6][7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) can actively pump this compound out of the cell, reducing its intracellular concentration.[9]

  • Target Alteration: Mutations in the molecular target of this compound could reduce its binding affinity, thereby diminishing its efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of this compound. For example, upregulation of pro-survival proteins or activation of parallel signaling cascades can confer resistance.[10]

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the drug's effects.[7]

  • Drug Inactivation: Cancer cells might develop mechanisms to metabolize or inactivate this compound.[7]

cluster_resistance_mechanisms Potential this compound Resistance Mechanisms celogentin_c This compound efflux Increased Efflux (ABC Transporters) celogentin_c->efflux target_alt Target Alteration celogentin_c->target_alt bypass Bypass Pathways (Survival Signaling) celogentin_c->bypass dna_repair Enhanced DNA Repair celogentin_c->dna_repair inactivation Drug Inactivation celogentin_c->inactivation resistance Drug Resistance efflux->resistance target_alt->resistance bypass->resistance dna_repair->resistance inactivation->resistance

Caption: Hypothesized mechanisms of resistance to this compound.

2.2 How can we overcome this compound resistance?

Question: What strategies can be employed in a research setting to overcome resistance to this compound?

Answer: Overcoming this compound resistance will likely require a multi-pronged approach tailored to the specific mechanism of resistance.[11][12]

  • Combination Therapy:

    • Inhibiting Efflux Pumps: If resistance is due to increased efflux, co-administration with an ABC transporter inhibitor could restore sensitivity.[12]

    • Targeting Bypass Pathways: Combining this compound with an inhibitor of the identified bypass signaling pathway can create a synthetic lethal effect.[12][13]

  • Novel Drug Analogs: Developing analogs of this compound that are less susceptible to the identified resistance mechanism (e.g., not a substrate for efflux pumps, or bind to a mutated target) is a potential long-term strategy.

  • Immunotherapy: Combining this compound with immunotherapeutic agents, such as checkpoint inhibitors, may help the immune system to recognize and eliminate drug-resistant cancer cells.[11][12]

Section 3: Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-725 ± 3.2480 ± 25.119.2
A54942 ± 5.1750 ± 42.817.9
HCT11618 ± 2.5390 ± 19.721.7

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant HCT116 Cells (RNA-seq)

GeneLog2 Fold Change (Resistant vs. Parental)p-valuePotential Role in Resistance
ABCB1+5.2< 0.001Drug Efflux
AKT1+2.1< 0.01Pro-survival Signaling
BCL2L1+3.5< 0.001Anti-apoptosis
RAD51+1.8< 0.05DNA Repair

Section 4: Experimental Protocols

4.1 Protocol: Generation of a this compound-Resistant Cell Line

  • Determine Parental IC50: Accurately determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay.

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for signs of recovery and growth. Once the cells are actively proliferating, passage them and continue to culture in the presence of the same drug concentration.

  • Dose Escalation: Once the cells have adapted to the current concentration (i.e., their growth rate is stable), gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).

  • Repeat: Repeat steps 3 and 4 for several months.

  • Characterize Resistant Line: Periodically determine the IC50 of the treated cells to monitor the development of resistance. A significant increase in the IC50 (typically >10-fold) indicates the establishment of a resistant cell line.[4]

  • Cryopreserve: Cryopreserve cells at different stages of resistance development.

4.2 Protocol: Western Blot for ABCB1 (P-glycoprotein) Expression

  • Protein Extraction: Lyse parental and this compound-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increased band intensity for ABCB1 in the resistant cell line compared to the parental line would indicate overexpression.

References

Technical Support Center: Refining Purification Protocols for High-Purity Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers in achieving high-purity Celogentin C, a potent antimitotic bicyclic peptide. The complex nature of this compound presents unique challenges in purification, making robust and optimized protocols essential for obtaining material suitable for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for purifying synthetic or crude this compound? A: The gold standard for purifying peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from synthesis-related impurities based on hydrophobicity, offering high resolution and purity.[3] For preparative scale, a C18 stationary phase is a common starting point.[2][4]

Q2: What are the typical impurities encountered during this compound purification? A: Impurities in crude synthetic peptide samples often include truncated sequences (shorter peptides from incomplete coupling), deletion sequences (peptides missing an amino acid), and peptides with remaining protecting groups from the synthesis process.[1] Given this compound's complex structure, diastereomeric impurities may also be present and require high-resolution separation methods to resolve.

Q3: How should I prepare my crude this compound sample for RP-HPLC? A: The crude peptide, typically a lyophilized powder, should be dissolved in a suitable solvent. A common starting point is the initial mobile phase of your HPLC gradient (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[1] Solubility can be a challenge; sonication may be required. It is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging and damage.[1]

Q4: How can I confirm the purity and identity of my final this compound product? A: Purity is typically assessed using analytical RP-HPLC, calculating the main peak's area percentage relative to all detected peaks.[1][5] Identity confirmation is achieved with mass spectrometry (MS), which verifies the molecular weight of the purified peptide.[5][6] For rigorous characterization, techniques like amino acid analysis can confirm the peptide's composition.[1][6]

Q5: What is a realistic yield for high-purity (>98%) this compound? A: The final yield is highly dependent on the efficiency of the synthesis (crude purity) and the stringency of the purification. Achieving >98% purity often requires collecting very narrow fractions of the main peak, which can reduce the overall yield.[4] While a final yield of 10-30% from the crude material is often considered successful for complex cyclic peptides, this can vary significantly.

Section 2: Detailed Experimental Protocols
Protocol 1: Crude Sample Preparation and Solubility Testing
  • Objective: To prepare a clear, particulate-free solution of crude this compound for HPLC injection.

  • Materials:

    • Lyophilized crude this compound

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile (ACN) with 0.1% TFA

    • Vortex mixer, ultrasonic bath

    • 0.22 µm syringe filters (PTFE or similar)

  • Methodology:

    • Weigh approximately 5 mg of crude this compound into a clean glass vial.

    • Add 1 mL of a 95:5 mixture of Solvent A and Solvent B.

    • Vortex vigorously for 1 minute. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • If solubility remains poor, incrementally increase the percentage of Solvent B (e.g., to 90:10 A:B) until a clear solution is achieved. Record the final solvent composition. Note: The final concentration of ACN in the sample should ideally be lower than the initial gradient conditions to ensure the peptide binds to the column head.[7]

    • Once dissolved, draw the solution into a syringe and firmly attach a 0.22 µm syringe filter.

    • Filter the solution into a clean HPLC vial. The sample is now ready for injection.

Protocol 2: Preparative RP-HPLC for High-Purity this compound
  • Objective: To separate this compound from impurities to achieve a purity level of >98%.

  • Instrumentation & Materials:

    • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

    • Column: C18 silica column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm). A 300 Å pore size is recommended for larger peptides to prevent restricted access to the stationary phase.[8]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filtered crude this compound sample.

  • Methodology:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at a flow rate of 15 mL/min.

    • Set the UV detector to monitor at 220 nm, which corresponds to the peptide bond absorbance.[2]

    • Inject the prepared crude sample. The injection volume will depend on the concentration and column capacity (a typical load for a 21.2 mm ID column might be 20-50 mg).

    • Run the following gradient program (this is a starting point and should be optimized):

      Time (min) % Mobile Phase B Flow Rate (mL/min)
      0.0 5 15
      5.0 5 15
      45.0 55 15
      50.0 95 15
      55.0 95 15
      56.0 5 15

      | 65.0 | 5 | 15 |

    • Collect fractions (e.g., 5-10 mL per fraction) throughout the elution of the main peak and any closely eluting shoulder peaks.

    • Analyze the collected fractions for purity using the analytical protocol below.

Protocol 3: Purity Analysis via Analytical RP-HPLC
  • Objective: To determine the purity of collected fractions and the final pooled product.

  • Instrumentation & Materials:

    • Analytical HPLC system.

    • Column: C18 silica column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm).

    • Mobile Phases A and B (as in Protocol 2).

  • Methodology:

    • Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min.

    • Inject 10-20 µL of each collected fraction.

    • Run a shallow gradient optimized for resolving the target peak from impurities (e.g., a 1% per minute increase in %B is a good starting point).[2][9]

    • Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Pool all fractions that meet the desired purity specification (e.g., >98%).

    • Inject a sample of the pooled material to confirm the final purity.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC purification of this compound.

Question (Problem)Potential Causes & Answers (Solutions)
Why is my peak resolution poor, with impurities co-eluting with the main peak? 1. Gradient is too steep: The organic solvent concentration is increasing too quickly, causing compounds to elute too close together. Solution: Decrease the gradient slope. For example, change from a 2%/minute ramp to a 0.5-1%/minute ramp across the elution range of your peptide.[10] 2. Column Overload: Injecting too much sample mass causes peak distortion and band broadening. Solution: Reduce the sample load by 50% and re-run. If resolution improves, optimize the load for your column dimensions.[4] 3. Inappropriate Column Chemistry: A standard C18 column may not provide optimal selectivity for this compound's unique structure. Solution: Screen alternative stationary phases, such as C8 (less hydrophobic) or a Phenyl phase (alternative selectivity for aromatic residues).[10]
My this compound peak is tailing or fronting significantly. What's wrong? 1. Column Contamination/Degradation: Residual sample components or degradation of the stationary phase (especially at low pH) can create active sites that cause tailing. Solution: Flush the column with a strong solvent (e.g., 100% ACN or isopropanol). If the problem persists, the column may need replacement. 2. Secondary Interactions: Residual, un-capped silanol groups on the silica backbone can interact with basic residues in the peptide. Solution: Ensure the TFA concentration in the mobile phase is sufficient (0.1%) to suppress silanol activity. Consider using a column with advanced end-capping.[4] 3. Sample Solvent Mismatch: Dissolving the sample in a much stronger solvent than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a slightly weaker solvent.[7]
Why are my retention times inconsistent between runs? 1. Inadequate Equilibration: The column was not fully returned to the initial conditions before the next injection. Solution: Increase the column re-equilibration time at the end of the gradient. 10-15 column volumes is a safe starting point. 2. Mobile Phase Preparation: Small variations in mobile phase composition, especially the organic solvent percentage, can cause significant shifts in retention. Solution: Prepare mobile phases in large, single batches to ensure consistency. Use precise volumetric measurements or prepare by weight. 3. Temperature Fluctuations: Column temperature affects retention. Solution: Use a column thermostat to maintain a constant temperature (e.g., 30-40 °C) for improved reproducibility.
My final yield is very low. How can I improve it? 1. Overly Aggressive Fractionation: Discarding fractions with minor impurities significantly reduces yield. Solution: Consider a two-step purification. Pool fractions of intermediate purity (e.g., 90-98%), re-lyophilize, and purify again using a shallower, optimized gradient. 2. On-Column Degradation: this compound may be unstable under prolonged exposure to acidic mobile phases. Solution: Minimize run times where possible. If stability is a major issue, explore alternative ion-pairing agents or pH levels (note: silica columns have limited pH stability). 3. Inefficient Fraction Collection: The collection window may be misaligned with the peak elution. Solution: Use peak-based fraction collection triggered by UV signal threshold and slope to ensure the entire peak is captured accurately.
What causes "ghost peaks" to appear in my blank gradient runs? 1. Sample Carryover: Material from a previous injection was not fully eluted and appears in a subsequent run. Solution: Implement a robust column wash step (e.g., holding at 95% ACN) at the end of each gradient. Clean the injector needle and loop. 2. Contaminated Mobile Phase: Impurities in the solvents (especially water) can concentrate on the column during equilibration and elute as ghost peaks during the gradient. Solution: Use high-purity, HPLC-grade solvents and water. Prepare fresh mobile phases daily.
Section 4: Data Presentation & Visualizations
Quantitative Data Summaries

The following tables contain illustrative data to guide protocol optimization.

Table 1: Comparison of RP-HPLC Stationary Phases for this compound Purification

Stationary PhaseParticle SizePore SizePurity Achieved (%)Recovery (%)Observations
C18 5 µm300 Å98.575Good general-purpose separation; standard choice.
C8 5 µm300 Å97.282Less retention; may improve resolution from very hydrophobic impurities.
Phenyl-Hexyl 5 µm300 Å99.171Offers alternative selectivity due to π-π interactions; useful if C18 fails to resolve key impurities.

Table 2: Effect of Gradient Slope on Purity and Yield

Gradient Slope (%B / min)Final Purity (%)Overall Yield (%)Resolution (Main Peak vs. Impurity 1)
2.0 96.4451.1 (Poor)
1.0 98.6381.6 (Good)
0.5 99.3292.1 (Excellent)

Visualizations (Graphviz DOT)

G A Crude this compound (Lyophilized Powder) B Sample Preparation (Dissolution & Filtration) A->B C Preparative RP-HPLC B->C Inject D Fraction Collection C->D E Purity Analysis (Analytical HPLC) D->E F Pooling of Fractions (Purity >98%) E->F Select G Lyophilization F->G H High-Purity This compound G->H

Caption: General workflow for the purification of high-purity this compound.

G Problem Problem: Poor Peak Resolution Cause1 Is the gradient slope < 1%/min? Problem->Cause1 Cause2 Is the sample load within column limits? Cause1->Cause2 Yes Sol1 Action: Decrease gradient slope Cause1->Sol1 No Cause3 Is the column chemistry optimal? Cause2->Cause3 Yes Sol2 Action: Reduce sample mass Cause2->Sol2 No Sol3 Action: Screen C8 or Phenyl columns Cause3->Sol3 No Check Re-analyze Resolution Cause3->Check Yes Sol1->Check Sol2->Check Sol3->Check

Caption: Troubleshooting decision tree for poor peak resolution in HPLC.

G Result High Purity & Yield (this compound) Factor1 Crude Sample Quality (Purity, Solubility) Factor1->Result Factor2 Column Selection (Phase, Pore Size) Factor2->Result Factor3 Mobile Phase (Solvent, Additives) Factor3->Result Factor4 Method Parameters (Gradient, Flow, Temp) Factor4->Result Factor5 Fractionation Strategy (Peak Slicing) Factor5->Result

Caption: Key factors influencing the purity and yield of purified this compound.

References

dealing with aggregation of Celogentin C in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the aggregation of Celogentin C in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue 1: Precipitate formation upon dissolving lyophilized this compound.

  • Question: I am trying to dissolve my lyophilized this compound in an aqueous buffer (e.g., PBS, pH 7.4), but I observe a precipitate or cloudiness. What is happening and how can I resolve this?

  • Answer: Precipitate formation is a strong indication that this compound is aggregating and has exceeded its solubility limit in the chosen solvent. This compound is a complex bicyclic octapeptide with hydrophobic residues, which can contribute to its propensity to aggregate in aqueous solutions. The chemical shifts of its imidazole hydrogens have been noted to be dependent on concentration and pH, suggesting strong intermolecular interactions that can lead to aggregation.[1][2][3]

    Troubleshooting Steps:

    • Sonication: Briefly sonicate the solution in a water bath. This can help break up smaller aggregates and facilitate dissolution.

    • Use of Organic Co-solvents: For preparing a stock solution, you can start by dissolving this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, you can slowly add the aqueous buffer to the desired final concentration. Caution: Ensure the final concentration of the organic solvent is compatible with your downstream experiments.

    • Lower Concentration: Attempt to dissolve the peptide at a lower concentration. It is advisable to prepare a more concentrated stock solution in a suitable solvent and then dilute it into the aqueous experimental buffer.

Issue 2: Inconsistent or lower-than-expected biological activity of this compound solutions.

  • Question: My this compound solution appears clear, but I am observing inconsistent or reduced activity in my bioassays. Could this be related to aggregation?

  • Answer: Yes, this is a common consequence of peptide aggregation. Even soluble, smaller aggregates (oligomers) can have altered biological activity compared to the monomeric form. These soluble aggregates may not be visible to the naked eye but can be present in your solution and lead to unreliable experimental results.

    Troubleshooting and Verification Steps:

    • Freshly Prepared Solutions: Always use freshly prepared solutions of this compound for your experiments. Avoid storing dilute aqueous solutions for extended periods, even at 4°C.

    • Proper Storage of Stock Solutions: If you have a stock solution in an organic solvent like DMSO, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Characterize Your Solution: Before use in critical experiments, you can characterize the aggregation state of your this compound solution using the analytical techniques outlined in the FAQs below. Size Exclusion Chromatography (SEC) is a particularly useful method to separate and quantify monomeric this compound from aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that promote the aggregation of this compound?

A1: Several factors can contribute to the aggregation of peptides like this compound:

  • Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation. The synthesis of this compound has shown that the chemical shifts of certain protons are concentration-dependent, indicating a tendency for self-association.[1][2][3]

  • pH: The pH of the solution affects the net charge of the peptide. At a pH close to its isoelectric point (pI), the peptide will have a net neutral charge, which can lead to minimal electrostatic repulsion between molecules and thus promote aggregation.

  • Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions.

  • Ionic Strength: The salt concentration of the buffer can influence aggregation. While moderate salt concentrations can sometimes improve solubility by shielding charges, very high salt concentrations can lead to "salting out" and precipitation.

  • Mechanical Stress: Agitation or vortexing can sometimes induce aggregation, particularly at air-water interfaces.

Q2: How can I prevent or minimize the aggregation of this compound during my experiments?

A2: To maintain this compound in its monomeric, active form, consider the following preventative measures:

  • Optimize Buffer Conditions:

    • pH: Work at a pH that is at least 1-2 units away from the peptide's pI. Empirical testing of different pH values is recommended.

    • Additives and Excipients: The inclusion of certain excipients can help to stabilize the peptide and prevent aggregation. Common examples include:

      • Sugars: (e.g., trehalose, sucrose) can act as stabilizers.

      • Amino Acids: Arginine and glutamic acid are known to suppress protein and peptide aggregation.

      • Non-ionic Surfactants: Low concentrations of surfactants like Tween 20 or Pluronic F-68 can help to prevent aggregation at interfaces.

  • Control Experimental Conditions:

    • Temperature: Perform experiments at the lowest practical temperature.

    • Concentration: Use the lowest effective concentration of this compound in your assays.

    • Handling: Avoid vigorous vortexing. Gentle mixing by pipetting or inversion is preferred.

Q3: What analytical techniques can I use to detect and quantify this compound aggregation?

A3: Several biophysical and analytical techniques can be employed to monitor the aggregation of this compound.

TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the amount of monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light due to the Brownian motion of particles.Provides information on the size distribution of particles (aggregates) in the solution.
UV-Vis Spectroscopy Measures the turbidity or light scattering of the solution at a wavelength where the peptide does not absorb (e.g., 340 nm).A simple and quick method to detect the presence of large, insoluble aggregates.
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.Detects the formation of fibrillar aggregates.
Intrinsic Tryptophan Fluorescence Changes in the local environment of tryptophan residues upon aggregation can lead to shifts in their fluorescence emission spectra.A sensitive method to probe conformational changes and early stages of aggregation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of peptide in a low-protein-binding microcentrifuge tube.

  • Add a minimal volume of pre-chilled, sterile DMSO to the peptide.

  • Gently vortex or sonicate in a water bath until the peptide is fully dissolved.

  • Visually inspect the solution for any particulates. If necessary, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant.

  • Determine the concentration of the stock solution, preferably by UV absorbance if the extinction coefficient is known, or based on the initial weight.

  • Store the stock solution in single-use aliquots at -80°C.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy

  • Prepare a solution of this compound in the desired aqueous buffer at the working concentration.

  • Use a UV-Vis spectrophotometer to measure the absorbance of the solution at 340 nm at time zero. Use the same buffer as a blank.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C with or without agitation).

  • At regular time intervals, take absorbance readings at 340 nm.

  • An increase in absorbance at 340 nm over time is indicative of the formation of light-scattering aggregates.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Aggregation start Start: Dissolving Lyophilized this compound precipitate Precipitate or Cloudiness Observed? start->precipitate no_precipitate Solution Appears Clear precipitate->no_precipitate No sonicate 1. Sonicate Solution precipitate->sonicate Yes check_activity Inconsistent/Low Biological Activity? no_precipitate->check_activity adjust_ph 2. Adjust Buffer pH (away from pI) sonicate->adjust_ph cosolvent 3. Use Organic Co-solvent (e.g., DMSO) for Stock adjust_ph->cosolvent lower_conc 4. Prepare a More Dilute Solution cosolvent->lower_conc activity_ok Proceed with Experiment check_activity->activity_ok No soluble_aggregates Suspect Soluble Aggregates check_activity->soluble_aggregates Yes use_fresh Use Freshly Prepared Solutions soluble_aggregates->use_fresh characterize Characterize with SEC/DLS use_fresh->characterize optimize Optimize Buffer with Excipients (e.g., Arginine) characterize->optimize

Caption: A decision-tree workflow for troubleshooting common aggregation issues with this compound.

Aggregation_Factors Factors Influencing this compound Aggregation center This compound Aggregation concentration High Concentration center->concentration ph pH near pI center->ph temp Increased Temperature center->temp ionic Ionic Strength center->ionic stress Mechanical Stress center->stress

Caption: Key physicochemical factors that can promote the aggregation of this compound in solution.

References

Technical Support Center: Enhancing the Bioavailability of Celogentin C for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the in vivo bioavailability of the complex bicyclic peptide, Celogentin C.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges to achieving adequate in vivo bioavailability for this compound?

This compound, as a complex bicyclic peptide, likely faces several challenges common to this class of molecules that can limit its oral bioavailability.[1] These include:

  • Poor aqueous solubility: The intricate and often hydrophobic structure of such peptides can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3]

  • Low membrane permeability: The size and polar surface area of this compound may hinder its ability to passively diffuse across the intestinal epithelium.[4]

  • Enzymatic degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract and first-pass metabolism in the liver.

  • Efflux transporters: The compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport it back into the intestinal lumen.[5]

Q2: What initial steps should be taken to evaluate the formulation strategy for this compound?

A systematic approach is crucial. The following workflow outlines the initial steps:

G cluster_0 Initial Assessment Workflow A Physicochemical Characterization (Solubility, LogP, pKa) B In Vitro Permeability Assay (e.g., Caco-2, PAMPA) A->B Solubility Data C In Vitro Metabolic Stability (Microsomes, S9 fraction) B->C Permeability Data D Selection of Formulation Strategy C->D Stability Data

Caption: Initial workflow for this compound formulation development.

Q3: Which formulation strategies are most promising for a compound like this compound?

For poorly soluble and potentially low-permeability compounds, several advanced formulation strategies can be considered.[6] The choice depends on the specific physicochemical properties of this compound. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug can enhance dissolution rate.[7][8][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[2][5]

  • Lipid-Based Formulations: These can improve solubility and take advantage of lipid absorption pathways, potentially bypassing first-pass metabolism.[5][8] This includes Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[2][10]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Species

Q: We are observing low and highly variable plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes and how can we troubleshoot this?

A: Low and variable oral bioavailability is a common hurdle for complex molecules. The issue can stem from the compound's intrinsic properties or the formulation's performance.

Troubleshooting Steps:

  • Confirm Dissolution Limitation:

    • Is the dose dissolving completely in the gastrointestinal tract? Perform in vitro dissolution testing of your current formulation in simulated gastric and intestinal fluids. If dissolution is slow or incomplete, this is a likely bottleneck.[2]

  • Investigate Permeability Issues:

    • Is the compound struggling to cross the intestinal wall? If not already done, conduct an in vitro Caco-2 permeability assay. Low permeability suggests that strategies to enhance absorption, not just solubility, are needed.

  • Evaluate Formulation Stability:

    • Is the drug precipitating out of the formulation upon administration? For liquid formulations, observe for any precipitation upon dilution in aqueous media. For solid forms, assess the physical stability of the amorphous form if used.

Recommended Formulation Adjustments:

StrategyWhen to UsePotential ImprovementKey Consideration
Micronization/Nanosizing Dissolution rate-limited absorption2-5 fold increase in exposureCan be less effective for compounds with very low intrinsic solubility.[4][9]
Amorphous Solid Dispersion Poor aqueous solubility5-10 fold increase in exposureRequires careful polymer selection to prevent recrystallization.[5]
Self-Emulsifying Drug Delivery System (SEDDS) Poor solubility & low permeability>10 fold increase in exposureRequires careful selection of oils, surfactants, and co-solvents to ensure stable emulsification.[2][5]
Issue 2: Formulation Instability During Storage

Q: Our amorphous solid dispersion of this compound shows signs of recrystallization after one week of storage. What can we do?

A: The physical stability of amorphous solid dispersions is critical for their performance. Recrystallization negates the solubility advantage.

Troubleshooting Steps:

  • Polymer Selection: The chosen polymer may not be optimal for inhibiting nucleation and crystal growth. Screen alternative polymers with different properties (e.g., glass transition temperature, miscibility with the drug).

  • Drug Loading: High drug loading can increase the propensity for recrystallization. Try preparing dispersions with a lower percentage of this compound.

  • Moisture Content: Amorphous systems can be sensitive to moisture. Ensure the formulation is prepared and stored under dry conditions.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol is a general guideline for particle size reduction to the nanometer scale.

  • Slurry Preparation: Disperse 1-5% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5-2% Poloxamer 188 or Tween 80).

  • Milling: Introduce the slurry into a bead mill charged with milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).

  • Process Parameters: Mill at a high speed (e.g., 2000-4000 rpm) for 2-8 hours. Monitor temperature to avoid thermal degradation.

  • Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size distribution using dynamic light scattering (DLS). The target is typically a mean particle size below 300 nm.[7]

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling media.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a lipid-based formulation.

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Formulation Preparation: Select a ratio from the optimal region and dissolve the required amount of this compound into the mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization:

    • Emulsification Study: Add the SEDDS formulation to water under gentle agitation and observe the formation of a micro- or nanoemulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS.

    • Thermodynamic Stability: Centrifuge the formulation to check for phase separation.

Signaling Pathway and Experimental Workflow

This compound is known to inhibit tubulin polymerization, a critical process in cell division.[11][12][13] Understanding this mechanism is key to its development as a potential antimitotic agent.

G cluster_0 This compound Mechanism of Action A This compound C Microtubule Polymerization A->C Inhibits B Tubulin Dimers B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Simplified signaling pathway of this compound's antimitotic activity.

The following diagram illustrates a typical workflow for developing and testing a new formulation for in vivo studies.

G cluster_1 In Vivo Formulation Development Workflow Start Select Formulation Strategy (e.g., SEDDS, Nanosuspension) Prep Prepare Formulation with this compound Start->Prep Char In Vitro Characterization (e.g., Particle Size, Dissolution) Prep->Char Tox Preliminary Tolerability Study in Animal Model Char->Tox PK Pharmacokinetic (PK) Study (Oral Gavage) Tox->PK If Tolerated Analysis Analyze Plasma Samples (LC-MS/MS) PK->Analysis Data Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->Data Data->Start If Bioavailability is Low End Optimized Formulation for Efficacy Studies Data->End If Bioavailability is Enhanced

Caption: Workflow for in vivo formulation development and testing.

References

Validation & Comparative

Celogentin C vs. Vinblastine: A Comparative Guide to Tubulin Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Celogentin C and Vinblastine, two potent inhibitors of tubulin polymerization. The objective of this document is to present a comprehensive analysis of their relative potencies, mechanisms of action, and the experimental protocols used to evaluate their activity.

Quantitative Comparison of Inhibitory Potency

Experimental data demonstrates that this compound is a more potent inhibitor of tubulin polymerization than the well-established anti-cancer agent, Vinblastine. The half-maximal inhibitory concentration (IC50) values from a comparative study are presented in Table 1.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compound 0.8[1]
Vinblastine 3.0[1]

Table 1: Comparison of IC50 values for this compound and Vinblastine in a tubulin polymerization inhibition assay.

Mechanism of Action

Both this compound and Vinblastine exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. However, they are understood to bind to different sites on the tubulin protein.

Vinblastine , a vinca alkaloid, binds to the aptly named "vinca domain" on β-tubulin. This binding event interferes with the assembly of tubulin dimers into microtubules, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation. This disruption of the microtubule network ultimately triggers cell cycle arrest and apoptosis.

This compound , a bicyclic peptide, also inhibits tubulin polymerization. While its precise binding site is not as extensively characterized as that of Vinblastine, it is known to be a potent inhibitor of this process. The significantly lower IC50 value of this compound suggests a high affinity for its binding site on tubulin.

Experimental Protocols

The following is a representative protocol for an in vitro tubulin polymerization inhibition assay, which can be used to determine the IC50 values of compounds like this compound and Vinblastine. This protocol can be adapted for either a turbidity-based or fluorescence-based measurement.

Objective: To measure the inhibitory effect of test compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP

  • Glycerol

  • Test compounds (this compound, Vinblastine) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate (clear for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock of tubulin (e.g., 4 mg/mL) in G-PEM buffer on ice.

    • Prepare a series of dilutions of the test compounds and controls in G-PEM buffer.

  • Assay Setup:

    • Add 50 µL of the appropriate compound dilution or control to each well of the 96-well plate.

    • Pre-warm the plate to 37°C in the microplate reader.

  • Initiation of Polymerization:

    • To initiate the reaction, add 50 µL of the 2X tubulin stock solution to each well.

    • Mix gently by pipetting.

  • Data Acquisition:

    • For Turbidity Assay: Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

    • For Fluorescence Assay: If using a fluorescent reporter that binds to polymerized microtubules, measure the fluorescence at the appropriate excitation and emission wavelengths every minute for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time for each concentration.

    • Determine the rate of polymerization (the slope of the linear phase) for each concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the downstream cellular consequences of tubulin inhibition, the following diagrams are provided.

experimental_workflow Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Prepare Tubulin, Buffers, and Compound Dilutions plate_setup Add Compounds to 96-well Plate reagent_prep->plate_setup Transfer to Plate initiation Initiate Polymerization with Tubulin at 37°C plate_setup->initiation measurement Measure Absorbance (340nm) or Fluorescence Over Time initiation->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Signaling Pathways

Vinblastine-Induced Apoptotic Signaling

The inhibition of tubulin polymerization by Vinblastine triggers a cascade of signaling events that ultimately lead to programmed cell death (apoptosis). The known pathways are complex and can involve both intrinsic and extrinsic apoptotic routes.

vinblastine_signaling Vinblastine-Induced Apoptotic Signaling Pathways cluster_tubulin Microtubule Disruption cluster_signaling Signal Transduction cluster_apoptosis Apoptosis vinblastine Vinblastine tubulin Tubulin Polymerization Inhibition vinblastine->tubulin mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest jnk JNK Activation mitotic_arrest->jnk mcl1_bfl1 Induction of Mcl-1 and Bfl-1 mitotic_arrest->mcl1_bfl1 dr3 Extrinsic Pathway (DR3 Activation) mitotic_arrest->dr3 caspase_activation Caspase Activation jnk->caspase_activation apoptosis Apoptosis mcl1_bfl1->apoptosis Inhibits (initially) dr3->caspase_activation caspase_activation->apoptosis

Caption: Simplified overview of apoptotic signaling pathways induced by Vinblastine.

This compound Signaling Pathways

Currently, there is a lack of detailed, publicly available information regarding the specific downstream signaling pathways activated by this compound following tubulin polymerization inhibition. While it is presumed to induce apoptosis due to its potent anti-mitotic activity, the specific molecular players and cascades involved have not been as thoroughly elucidated as those for Vinblastine. Further research is required to fully understand the cellular response to this compound.

Conclusion

This compound emerges as a significantly more potent inhibitor of tubulin polymerization in vitro when compared to Vinblastine. This heightened potency suggests that this compound may have therapeutic potential, warranting further investigation into its mechanism of action, in vivo efficacy, and safety profile. While the apoptotic signaling pathways of Vinblastine are well-documented, the downstream effects of this compound remain an area for future research. This guide provides a foundational comparison to aid researchers in the continued exploration of these and other novel tubulin-targeting agents.

References

Celogentin C Demonstrates Superior Tubulin Polymerization Inhibition Compared to Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Celogentin C, a bicyclic peptide isolated from the seeds of Celosia argentea, exhibits potent inhibitory activity against tubulin polymerization, surpassing the efficacy of other known Celogentin analogs. This heightened potency, characterized by a lower IC50 value, is attributed to a key structural feature: the presence of a proline residue within its right-hand ring.

This comparison guide provides an objective analysis of the efficacy of this compound against its analogs, supported by experimental data, detailed methodologies, and visual representations of the mechanism and experimental workflow.

Comparative Efficacy of Celogentin Analogs

The inhibitory effects of this compound and its analogs on tubulin polymerization have been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. A lower IC50 value indicates greater potency.

CompoundIC50 (µM)Relative Potency to this compound
This compound 0.8 1.0x
Moroidin2.0 - 4.0~0.2x - 0.4x
Celogentin A20 - 30~0.03x - 0.04x
Celogentin B20 - 30~0.03x - 0.04x
Celogentin D20 - 30~0.03x - 0.04x
Celogentins E, F, G, H, JPotent InhibitionData not available
Celogentin K> 100< 0.008x

Data compiled from multiple sources. Specific IC50 values for Celogentins E, F, G, H, and J were not publicly available at the time of this publication, though they have been reported to show potent inhibition.

The data clearly indicates that this compound is the most potent inhibitor of tubulin polymerization among the characterized analogs. Its efficacy is approximately 2.5 to 5 times greater than that of moroidin and over 25 times greater than that of Celogentins A, B, and D. The significantly higher IC50 value of Celogentin K, which is a monocyclic peptide, highlights the importance of the bicyclic structure for potent antimitotic activity. The presence of a proline residue in the right-hand ring of this compound is a key structural differentiator and is strongly correlated with its enhanced activity.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its antimitotic effect by directly interfering with the dynamics of microtubule formation. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to dynamically assemble (polymerize) and disassemble (depolymerize) is crucial for various cellular processes, most notably for the formation of the mitotic spindle during cell division.

By binding to tubulin, this compound and its analogs inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound Tubulin Dimers_inhibited Tubulin Dimers This compound->Tubulin Dimers_inhibited Binding Microtubule_inhibited Microtubule Formation Blocked Tubulin Dimers_inhibited->Microtubule_inhibited Polymerization Inhibited Cell Cycle Arrest Cell Cycle Arrest Microtubule_inhibited->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of this compound Action

Experimental Protocols

The efficacy of this compound and its analogs is primarily determined using an in vitro tubulin polymerization assay. This assay measures the change in turbidity of a solution containing purified tubulin as it polymerizes into microtubules.

In Vitro Tubulin Polymerization Assay

Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure, bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) solution (100 mM)

  • Glycerol

  • Test compounds (this compound and analogs) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Vinblastine)

  • Vehicle control (solvent only)

  • 96-well microplates (clear bottom)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the Tubulin Polymerization Buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare a stock solution of tubulin at a concentration of 3 mg/mL in the Tubulin Polymerization Buffer. Keep on ice and use within one hour.

    • Prepare serial dilutions of the test compounds and the positive control in the Tubulin Polymerization Buffer. The final concentration of the solvent should be consistent across all wells and typically below 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a 96-well plate, add a specific volume of the test compound dilutions, positive control, or vehicle control to the appropriate wells.

    • To initiate the polymerization reaction, add the cold tubulin solution to each well. The final volume in each well should be consistent.

  • Data Acquisition:

    • Immediately place the microplate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (turbidity) as a function of time for each concentration of the test compound.

    • The rate of polymerization is determined from the slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Tubulin Polymerization Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Tubulin Prepare Tubulin Prepare Reagents->Prepare Tubulin Prepare Compounds Prepare Compounds Prepare Reagents->Prepare Compounds Setup Plate Setup Plate Prepare Tubulin->Setup Plate Prepare Compounds->Setup Plate Initiate Reaction Initiate Reaction Setup Plate->Initiate Reaction Incubate & Read Incubate & Read Initiate Reaction->Incubate & Read Plot Curves Plot Curves Incubate & Read->Plot Curves Calculate Inhibition Calculate Inhibition Plot Curves->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Tubulin Polymerization Assay Workflow

Conclusion

A Comparative Guide to the Structure-Activity Relationship of Celogentin C and its Analogs as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Celogentin C and its naturally occurring analogs, focusing on their structure-activity relationships as inhibitors of tubulin polymerization. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and visualizations to facilitate understanding and further research in the field of anticancer drug development.

Introduction: The Therapeutic Potential of this compound

This compound is a bicyclic octapeptide isolated from the seeds of Celosia argentea, a plant used in traditional medicine. It belongs to a family of related peptides that have garnered significant interest due to their potent antimitotic activity. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division, making them promising candidates for the development of novel anticancer agents. This compound, in particular, has demonstrated exceptional potency, surpassing that of the clinically used anticancer drug, vinblastine.

The complex and unique bicyclic structure of this compound, characterized by two unusual cross-links between amino acid side chains, presents both a challenge for chemical synthesis and an opportunity for the design of novel derivatives with improved therapeutic profiles. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of such derivatives.

Comparative Biological Activity of this compound and Natural Analogs

The inhibitory activity of this compound and its naturally occurring congeners on tubulin polymerization has been evaluated, revealing key structural features that govern their potency. The following table summarizes the available quantitative data.

CompoundStructureIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound Bicyclic octapeptide with a proline in the right-hand ring0.8 [1]
Moroidin-type compounds Bicyclic octapeptides with a glycine in the right-hand ring2.0 - 4.0[1]
Celogentins A, B, and D Bicyclic peptides with a tripeptide right-hand ring (lacking proline or glycine)20 - 30[1]
Vinblastine (Reference) Vinca alkaloid anticancer drug3.0[1]

Key Findings from Comparative Data:

  • The Proline Advantage: this compound is the most potent inhibitor of tubulin polymerization among its known natural analogs, with an IC50 value of 0.8 µM.[1] This remarkable activity is attributed to the presence of a proline residue within its right-hand macrocycle.

  • Impact of the Right-Hand Ring: The structure of the right-hand ring is a critical determinant of activity. The moroidin-type compounds, which contain a glycine residue instead of proline in the right-hand ring, exhibit significantly lower potency (IC50 2.0–4.0 µM) compared to this compound.[1]

  • Ring Size and Conformation: Celogentins A, B, and D, which possess a smaller tripeptide right-hand ring, are substantially less active (IC50 20–30 µM), highlighting the importance of the macrocycle's size and conformation for optimal interaction with tubulin.[1]

Structure-Activity Relationship (SAR) Insights

The available data strongly suggests that the bicyclic nature of these peptides and the specific composition of the right-hand ring are crucial for their antimitotic activity.

Caption: SAR of this compound and its natural analogs.

Synthetic Derivatives: While comprehensive quantitative data for synthetic derivatives of this compound are scarce in publicly available literature, some studies have explored simplified analogs. For instance, bicyclic mimetics where the complex side chain-side chain cross-links were replaced with simpler thioether bonds have been synthesized. Several of these simplified peptides demonstrated potent inhibition of tubulin polymerization, indicating that the core bicyclic scaffold is amenable to modification while retaining biological activity.[2] This suggests a promising avenue for the development of more synthetically accessible this compound-based anticancer agents.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Mechanism_of_Action CelogentinC This compound Polymerization Microtubule Polymerization CelogentinC->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Induces

Caption: Proposed mechanism of action of this compound.

By binding to tubulin, this compound prevents its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Ultimately, this sustained cell cycle arrest triggers apoptosis, or programmed cell death, in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the activity of this compound and its derivatives.

5.1. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in a cell-free system.

  • Materials:

    • Purified tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate) solution

    • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Glycerol

    • Test compounds (dissolved in DMSO)

    • Reference compounds (e.g., paclitaxel as a polymerization promoter, vinblastine or colchicine as inhibitors)

    • 96-well microplate reader capable of reading absorbance at 340 nm at 37°C

  • Procedure:

    • Prepare a reaction mixture containing general tubulin buffer, GTP, and glycerol.

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for vehicle control (DMSO), a positive control for inhibition (e.g., vinblastine), and a positive control for polymerization (e.g., paclitaxel).

    • Initiate the polymerization reaction by adding the purified tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot the absorbance values against time to generate polymerization curves.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

5.2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Microplate reader capable of reading absorbance at 570 nm

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound. Include wells for vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental and Synthetic Workflow

The development of novel this compound derivatives involves a multi-step process from design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Design Analog Design (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization TubulinAssay In Vitro Tubulin Polymerization Assay Characterization->TubulinAssay Test Analogs CytotoxicityAssay Cytotoxicity Assays (e.g., MTT on cancer cell lines) TubulinAssay->CytotoxicityAssay MechanismStudies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) CytotoxicityAssay->MechanismStudies MechanismStudies->Design Feedback for Next Generation Design

Caption: Workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound stands out as a highly potent inhibitor of tubulin polymerization with significant potential for development as an anticancer therapeutic. The structure-activity relationship studies, primarily based on its natural analogs, have underscored the critical role of the bicyclic scaffold and the proline-containing right-hand ring for its high efficacy.

Future research should focus on the following areas:

  • Synthesis and Evaluation of a Broader Range of Derivatives: The synthesis and detailed biological evaluation of a diverse library of this compound analogs are crucial to further elucidate the SAR and to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of simplified, more synthetically accessible mimetics is a particularly promising strategy.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: As more data on derivatives become available, the development of QSAR models will enable the computational prediction of the biological activity of novel analogs, thereby accelerating the drug discovery process.

  • In Vivo Efficacy and Toxicity Studies: Promising derivatives identified through in vitro screening should be advanced to preclinical in vivo models to assess their antitumor efficacy and safety profiles.

By leveraging the insights from the structure-activity relationships of this fascinating family of natural products, the scientific community can continue to advance the development of novel and effective tubulin-targeting anticancer agents.

References

Validating the Anticancer Effects of Lysionotin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of the natural flavonoid Lysionotin in preclinical xenograft models. The data presented herein is a synthesis of experimental findings to offer a clear perspective on its performance relative to established chemotherapeutic agents.

Performance Comparison in Xenograft Models

The antitumor activity of Lysionotin has been demonstrated in nude mice bearing human colorectal and hepatocellular carcinoma xenografts. The following tables summarize the quantitative data on tumor growth inhibition and provide a comparison with standard-of-care drugs, 5-Fluorouracil (5-FU) for colorectal cancer and Sorafenib for hepatocellular carcinoma, based on findings from separate studies in similar models.[1]

Colorectal Cancer Xenograft Models

Table 1: Efficacy of Lysionotin in HCT116 Human Colorectal Carcinoma Xenograft Model [1]

Treatment GroupDosage and AdministrationMean Final Tumor Volume (mm³)Percentage Tumor Growth Inhibition (%)
ControlVehicle~1500-
Lysionotin20 mg/kg, i.p., every 3 days~500~67%

Table 2: Efficacy of 5-Fluorouracil (5-FU) in HCT116 Human Colorectal Carcinoma Xenograft Model [1][2]

Treatment GroupDosage and AdministrationMean Final Tumor Volume (mm³)Percentage Tumor Growth Inhibition (%)
ControlVehicleNot specified-
5-Fluorouracil35 mg/kg, i.p., twice weeklyNot specified62.1%

Table 3: Efficacy of Lysionotin in SW480 Human Colorectal Carcinoma Xenograft Model

Treatment GroupDosage and AdministrationMean Final Tumor Volume (mm³)Percentage Tumor Growth Inhibition (%)
ControlVehicleNot specified-
Lysionotin20 mg/kg, i.p., every 3 daysSignificantly reducedNot specified

Note: While specific quantitative data for the final tumor volume in the SW480 model was not available in the provided search results, studies indicate a significant reduction in tumor growth.

Hepatocellular Carcinoma Xenograft Models

Table 4: Efficacy of Lysionotin in Hepatocellular Carcinoma Xenograft Models (General)

Treatment GroupDosage and AdministrationOutcome
LysionotinNot specifiedDemonstrated anti-tumor activity

Note: The search results indicate that Lysionotin has been evaluated in hepatocellular carcinoma xenografts, but specific quantitative data from a comparative study was not detailed.

Table 5: Efficacy of Sorafenib in Hepatocellular Carcinoma Xenograft Models [3][4]

Xenograft ModelTreatment GroupDosage and AdministrationPercentage Tumor Growth Inhibition (%)
HuH-7SorafenibNot specified40%
HepG2Sorafenib + DSFNot specifiedSignificant reduction compared to Sorafenib alone

Note: The data for Sorafenib is from studies that may have different experimental parameters than those used for Lysionotin.

Mechanism of Action: Signaling Pathways

Lysionotin exerts its anticancer effects in colorectal cancer by inducing a specific form of programmed cell death known as ferroptosis.[5][6] This process is mediated through the promotion of the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][7] The degradation of Nrf2 leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately resulting in cancer cell death.[5][7]

Lysionotin_Mechanism_of_Action Lysionotin Lysionotin Nrf2_deg Nrf2 Degradation (Proteasomal) Lysionotin->Nrf2_deg promotes Nrf2 Nrf2 Protein Levels Nrf2_deg->Nrf2 leads to decreased ROS Reactive Oxygen Species (ROS) Accumulation Nrf2->ROS suppresses (inhibition is lifted) Lipid_perox Lipid Peroxidation ROS->Lipid_perox induces Ferroptosis Ferroptosis Lipid_perox->Ferroptosis triggers Cell_death Cancer Cell Death Ferroptosis->Cell_death results in Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., HCT116, SW480) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Acquire Animal Models (e.g., Athymic Nude Mice) animal_model->implantation drug_prep Prepare Lysionotin and Control Vehicle treatment Administer Lysionotin or Vehicle (i.p.) drug_prep->treatment tumor_growth Allow Tumors to Establish implantation->tumor_growth tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring euthanasia Euthanize Mice at Predefined Endpoint monitoring->euthanasia excision Excise and Weigh Tumors euthanasia->excision histology Histological and Biomarker Analysis excision->histology data_analysis Statistical Analysis of Tumor Growth excision->data_analysis

References

A Comparative Analysis of Celogentin C and Paclitaxel on Microtubule Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two potent microtubule-targeting agents: Celogentin C and paclitaxel. While both compounds interfere with microtubule dynamics, a critical aspect of cellular function, they do so through opposing mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their effects on microtubule stability, supported by experimental data and detailed protocols.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their inherent dynamic instability, characterized by phases of polymerization and depolymerization, is finely regulated. Disruption of this equilibrium is a clinically validated strategy in cancer therapy.

Paclitaxel (Taxol) , a well-characterized microtubule-stabilizing agent, is a cornerstone of chemotherapy regimens for various cancers.[1][2] It binds to the β-tubulin subunit of assembled microtubules, promoting polymerization and preventing depolymerization.[3][4][5] This leads to the formation of hyper-stable, non-functional microtubule bundles, mitotic arrest, and subsequent apoptosis.[4][6]

This compound , a bicyclic octapeptide isolated from the seeds of Celosia argentea, is a potent antimitotic agent.[7] In contrast to paclitaxel, this compound functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[7][8][9][10] Its potency in this regard has been shown to be greater than that of the well-known destabilizing agent, vinblastine.[8]

This guide will objectively compare the performance of this compound and paclitaxel, focusing on their distinct effects on microtubule stability.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for this compound and paclitaxel concerning their effects on microtubule polymerization and stability. It is crucial to note that the experimental values can vary depending on the assay conditions, cell lines used, and specific reagents.

Table 1: this compound - Inhibition of Tubulin Polymerization
ParameterValueCompoundNotes
IC₅₀ 0.8 µMThis compoundInhibition of tubulin polymerization.[8]
IC₅₀ 3.0 µMVinblastineFor comparison; a known microtubule destabilizer.[8]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Paclitaxel - Promotion of Microtubule Stability
ParameterValueAssay Conditions
EC₅₀ 23 µMIn vitro tubulin assembly at room temperature in 0.4 M glutamate without exogenous GTP.[11]
EC₅₀ 16.3 ± 9.0 nM50% stabilization of microtubule network in MCF-7 cells.[12]
EC₅₀ 234.3 ± 32.5 nM50% stabilization of microtubule network in MDA-MB-231 cells.[12]
EC₅₀ 246.9 ± 83.9 nM50% stabilization of microtubule network in MCF-10A cells.[12]
Effective Concentration ~100 nMSaturation of stabilizing effect on microtubule dynamics in live cells.[13]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanisms of Action and Signaling Pathways

The fundamental difference between this compound and paclitaxel lies in their opposing effects on microtubule dynamics. Paclitaxel acts as a stabilizer, shifting the equilibrium towards microtubule polymers, while this compound acts as a destabilizer, favoring tubulin dimers.

cluster_paclitaxel Paclitaxel (Stabilizer) cluster_celogentin This compound (Destabilizer) Paclitaxel Paclitaxel Microtubules_P Microtubules Paclitaxel->Microtubules_P Binds to β-tubulin Tubulin Dimers_P α/β-Tubulin Dimers Tubulin Dimers_P->Microtubules_P Polymerization Microtubules_P->Tubulin Dimers_P Depolymerization Stable Microtubules Hyper-stabilized Microtubules Microtubules_P->Stable Microtubules Stabilization Mitotic Arrest_P G2/M Arrest Stable Microtubules->Mitotic Arrest_P Apoptosis_P Apoptosis Mitotic Arrest_P->Apoptosis_P This compound This compound Tubulin Dimers_C α/β-Tubulin Dimers This compound->Tubulin Dimers_C Sequesters or prevents incorporation Microtubules_C Microtubules Tubulin Dimers_C->Microtubules_C Polymerization Mitotic Arrest_C G2/M Arrest Tubulin Dimers_C->Mitotic Arrest_C Leads to loss of microtubule mass Microtubules_C->Tubulin Dimers_C Depolymerization Apoptosis_C Apoptosis Mitotic Arrest_C->Apoptosis_C

Figure 1: Opposing mechanisms of Paclitaxel and this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent evaluation of microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering.

Principle: The formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 2X tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 2 mM GTP and 20% glycerol.

  • Prepare 2X serial dilutions of the test compounds in General Tubulin Buffer. Include a vehicle control (e.g., DMSO) and a positive control (paclitaxel for stabilization, or no drug for baseline polymerization).

  • Pipette 50 µL of the 2X compound dilutions into the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 50 µL of the cold 2X tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

  • Plot absorbance vs. time to generate polymerization curves.

  • For inhibitors like this compound, calculate the IC₅₀ by determining the concentration that reduces the maximum polymerization rate (Vmax) or the final polymer mass by 50%.

  • For enhancers like paclitaxel, calculate the EC₅₀ by determining the concentration that produces 50% of the maximum enhancement of polymerization.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the effects of test compounds on the microtubule network within cells.

Materials:

  • Adherent cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Glass coverslips

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and controls) for a predetermined duration (e.g., 18-24 hours).

  • Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence or confocal microscope.

Data Analysis:

  • Qualitatively assess changes in microtubule morphology. Paclitaxel treatment should result in dense microtubule bundles, while this compound should lead to a sparse or diffuse microtubule network.

  • Quantitatively analyze microtubule density and organization using image analysis software.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.

Materials:

  • Cell line of interest

  • 96-well cell culture plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Treat the cells with a range of concentrations of the test compounds. Include untreated and vehicle-treated controls.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at a wavelength between 500 and 600 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative study of a novel compound against known microtubule-targeting agents.

Start Start Compound Test Compound (e.g., this compound) Start->Compound Control1 Paclitaxel (Stabilizer Control) Start->Control1 Control2 Vehicle (Negative Control) Start->Control2 Assay1 In Vitro Tubulin Polymerization Assay Compound->Assay1 Assay2 Cellular Immunofluorescence (Microtubule Morphology) Compound->Assay2 Assay3 Cell Viability Assay (e.g., MTT) Compound->Assay3 Control1->Assay1 Control1->Assay2 Control1->Assay3 Control2->Assay1 Control2->Assay2 Control2->Assay3 Analysis Data Analysis (IC₅₀ / EC₅₀, Imaging) Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion Determine Mechanism: Stabilizer vs. Destabilizer Analysis->Conclusion

Figure 2: Workflow for characterizing microtubule-targeting agents.

Conclusion

This compound and paclitaxel represent two distinct classes of microtubule-targeting agents. While both are potent antimitotic compounds, their mechanisms of action are diametrically opposed. Paclitaxel enhances microtubule stability, leading to an accumulation of non-dynamic microtubule polymer. Conversely, this compound inhibits tubulin polymerization, resulting in microtubule depolymerization. This comparative guide provides the foundational data and experimental protocols for researchers to further investigate these and other novel microtubule-targeting agents. Understanding these fundamental differences is crucial for the rational design and development of new chemotherapeutic drugs that target the microtubule cytoskeleton.

References

Assessing the Off-Target Effects of Celogentin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has demonstrated potent antimitotic activity through the inhibition of tubulin polymerization.[1] With a reported IC50 of 0.8 µM, it is significantly more potent than the established chemotherapeutic agent vinblastine (IC50 3.0 µM).[1] While its on-target efficacy is promising, a thorough assessment of its off-target effects is crucial for its development as a therapeutic agent. To date, the toxicity of this compound in cancer cells has not been extensively described in publicly available literature.[1]

This guide provides a comparative framework for assessing the potential off-target effects of this compound. Due to the limited direct experimental data on this compound's off-target profile, this guide focuses on:

  • A comparison of this compound's on-target potency with established tubulin inhibitors.

  • An overview of the known off-target effects and broader biological interactions of comparator drugs, vinblastine and paclitaxel, to highlight potential areas of investigation for this compound.

  • Detailed experimental protocols for state-of-the-art techniques to enable researchers to conduct comprehensive off-target profiling of this compound.

Comparative On-Target Potency

The primary mechanism of action for this compound and its comparators is the disruption of microtubule dynamics, a critical process for cell division. The following table summarizes their reported potencies.

CompoundTargetOn-Target Activity (IC50)Reference
This compound Tubulin Polymerization0.8 µM[1]
Vinblastine Tubulin Polymerization3.0 µM[1]
Paclitaxel Microtubule StabilizationIC50 varies by cell line (e.g., 1.8 nM - 7.2 nM for growth inhibition in breast cancer cell lines)[2]

Potential Off-Target Landscape: Insights from Comparator Drugs

While specific off-target data for this compound is not yet available, the well-characterized off-target profiles of other tubulin inhibitors, such as vinblastine and paclitaxel, can guide the investigation. These compounds are known to interact with a variety of other proteins and signaling pathways, which may contribute to both their therapeutic efficacy and their toxicity profiles.

Vinblastine: Beyond Tubulin

Vinblastine's off-target effects are linked to its interactions with various cellular components, leading to a range of biological responses.

Off-Target ClassSpecific ExamplesObserved Effect/InteractionReference
Signaling Kinases c-Jun N-terminal kinase (JNK)Activation of JNK signaling pathway.[3][4]
Apoptosis Regulation Mcl-1, Bcl-2 family proteinsModulation of anti-apoptotic protein levels.[4][5]
Neurotransmitter Receptors Muscarinic, Dopaminergic, Histaminic ReceptorsIn silico predictions show binding affinity, potentially contributing to nausea.[6][7]
Actin Cytoskeleton Gelsolin, Moesin, Ezrin, TropomyosinAltered expression of actin-associated proteins in vincristine-resistant leukemia cells.[8]
Paclitaxel: A Complex Web of Interactions

Proteomic studies have revealed that paclitaxel treatment leads to widespread changes in the cellular proteome, indicating a broad impact on cellular signaling and function beyond its primary effect on microtubules.

Off-Target ClassSpecific ExamplesObserved Effect/InteractionReference
Signaling Kinases Cyclin-dependent kinases (CDK1, CDK2), Aurora kinase, Spleen tyrosine kinase (SYK)Altered activity and expression, influencing cell cycle and paclitaxel sensitivity.[2][9][10]
Apoptosis & Cell Cycle Regulators PDCD4, BUB3Downregulation of tumor suppressor PDCD4; suppression of mitotic checkpoint protein BUB3.[11][12][13]
Drug Efflux Pumps P-glycoprotein (P-gp)Overexpression can lead to paclitaxel resistance.[14]
Plasma Proteins Human Serum Albumin (HSA)High-affinity binding (KD ≈ 7.4-8.9 µM), affecting pharmacokinetics.[15]

Experimental Protocols for Off-Target Profiling

To comprehensively assess the off-target effects of this compound, a multi-pronged approach employing orthogonal techniques is recommended. The following are detailed methodologies for key experiments.

Kinase Profiling

Kinase profiling is a high-throughput method to screen a compound against a large panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. From this, create a series of dilutions to be used in the assay, typically in a dose-response format.

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. Several commercial services offer panels of over 400 kinases.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. Common assay formats include:

    • Radiometric Assays: Utilize a radiolabeled phosphate donor ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into a substrate.

    • Luminescence-Based Assays: Measure the depletion of ATP using an enzyme that produces light in the presence of ATP (e.g., luciferase). Inhibition of the kinase results in less ATP consumption and a stronger light signal.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Employs a lanthanide-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled acceptor molecule. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

  • Experimental Procedure (Example using Luminescence): a. In a multi-well plate, add the kinase, a suitable substrate, and ATP. b. Add this compound at various concentrations. Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle). c. Incubate the reaction for a specified time at a controlled temperature to allow for the enzymatic reaction. d. Stop the reaction and add a detection reagent that contains a thermostable luciferase and luciferin. e. Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for any inhibited kinases.

G Kinase Profiling Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Reaction Kinase Reaction (Kinase, Substrate, ATP, this compound) Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction Incubation Incubation Reaction->Incubation Detection Detection (e.g., Luminescence) Incubation->Detection Data Raw Data (Luminescence Signal) Detection->Data IC50 IC50 Determination Data->IC50 OffTargets Identified Off-Targets IC50->OffTargets G Chemical Proteomics Workflow cluster_probe Probe Synthesis & Treatment cluster_enrichment Enrichment cluster_analysis Analysis Probe This compound Probe (with Biotin & Photo-crosslinker) Treatment Incubation & UV Cross-linking Probe->Treatment Cells Live Cells or Lysate Cells->Treatment Lysis Cell Lysis Treatment->Lysis Binding Binding to Streptavidin Beads Lysis->Binding Wash Washing Binding->Wash Digestion On-bead Digestion (Trypsin) Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification G CETSA Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Cultured Cells Treatment Treat with this compound or Vehicle Cells->Treatment Aliquots Aliquot Cells Treatment->Aliquots Heat Heat to a Range of Temperatures Aliquots->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Pellet Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (Western Blot or MS) Centrifugation->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve G Hypothetical Off-Target Signaling CelogentinC This compound Tubulin Tubulin CelogentinC->Tubulin On-Target Inhibition OffTargetKinase Off-Target Kinase (e.g., MEK) CelogentinC->OffTargetKinase Off-Target Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest ApoptosisOnTarget Apoptosis MitoticArrest->ApoptosisOnTarget DownstreamKinase Downstream Kinase (e.g., ERK) OffTargetKinase->DownstreamKinase SurvivalProtein Pro-Survival Protein (e.g., Bcl-2) DownstreamKinase->SurvivalProtein ApoptosisOffTarget Apoptosis SurvivalProtein->ApoptosisOffTarget Inhibition of Apoptosis (reversed by off-target effect)

References

statistical analysis of Celogentin C's inhibitory concentration (IC50)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Inhibitory Concentration (IC50) and Mechanism of Action

Celogentin C, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has demonstrated significant potential as an antimitotic agent.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division. This guide provides a statistical analysis of this compound's IC50 value in comparison to other related compounds and a standard chemotherapeutic agent, details the experimental protocol for determining these values, and illustrates the relevant biological pathway and experimental workflow.

Comparative Inhibitory Activity

The inhibitory potency of this compound and its analogues has been quantified through in vitro tubulin polymerization assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of tubulin polymerization, are summarized in the table below.

CompoundIC50 (µM)Reference Compound
This compound 0.8
Moroidin2.0 - 4.0
Celogentin A20 - 30
Celogentin B20 - 30
Celogentin D20 - 30
Vinblastine3.0Yes

Table 1: Comparison of IC50 values for the inhibition of tubulin polymerization. Data sourced from Kobayashi et al. as cited in related literature.[1]

This compound exhibits the highest potency among the tested compounds, with an IC50 value of 0.8 µM.[1] This is significantly lower than the well-established anticancer drug vinblastine (IC50 3.0 µM), indicating a stronger inhibitory effect on tubulin polymerization.[1] The structurally related moroidin and other celogentin analogues, such as A, B, and D, show considerably lower activity.[1]

Experimental Protocols

The determination of IC50 values for tubulin polymerization inhibitors is typically performed using an in vitro assay that monitors the assembly of purified tubulin into microtubules. Both fluorescence-based and turbidity-based methods are commonly employed.

Fluorescence-Based Tubulin Polymerization Inhibition Assay

This method is highly sensitive and suitable for high-throughput screening.

Principle: The assay relies on a fluorescent reporter molecule that preferentially binds to polymerized microtubules.[3] As tubulin polymerizes, the fluorescence intensity increases. Inhibitors of this process will reduce the rate and extent of the fluorescence increase in a dose-dependent manner.[3][4] The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, follows a sigmoidal curve representing nucleation, growth, and steady-state phases.[3][4]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP) solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (this compound and others) and vehicle control (e.g., DMSO)

  • Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 96-well, black, opaque microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[3][5] Keep on ice.

    • Prepare serial dilutions of the test compounds at 10x the final desired concentration in General Tubulin Buffer.

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.[5]

    • Add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 90 µL of the cold tubulin reaction mix to each well.[4]

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes at 37°C.[4]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Process

To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow of the tubulin polymerization assay.

G Signaling Pathway: Inhibition of Microtubule Formation cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization (GTP-dependent) Cell Division Cell Division Microtubule->Cell Division Mitotic Spindle Formation This compound This compound This compound->Inhibited Polymerization Binds to Tubulin Apoptosis Apoptosis Inhibited Polymerization->Apoptosis Cell Cycle Arrest (G2/M) G Experimental Workflow: Tubulin Polymerization Assay Start Start Reagent_Prep Prepare Tubulin Mix, Compound Dilutions Start->Reagent_Prep Plate_Setup Add Compounds to Pre-warmed 96-well Plate Reagent_Prep->Plate_Setup Initiate_Reaction Add Tubulin Mix to Wells Plate_Setup->Initiate_Reaction Data_Acquisition Measure Fluorescence at 37°C (Kinetic Read) Initiate_Reaction->Data_Acquisition Data_Analysis Plot Fluorescence vs. Time Calculate Vmax Data_Acquisition->Data_Analysis IC50_Determination Plot % Inhibition vs. [Compound] Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Independent Verification of the Antimitotic Activity of Celogentin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimitotic activity of Celogentin C against established microtubule-targeting agents: Paclitaxel, Vincristine, and Colchicine. The information presented is collated from independent research findings to offer a comprehensive overview supported by experimental data.

Executive Summary

This compound, a bicyclic peptide isolated from the seeds of Celosia argentea, demonstrates potent antimitotic activity by inhibiting tubulin polymerization.[1] This mechanism disrupts the formation of the mitotic spindle, a critical cellular structure for cell division, leading to cell cycle arrest and subsequent cell death. Comparative data indicates that this compound is a highly effective inhibitor of tubulin polymerization, with a potency that surpasses the established anticancer agent vinblastine.[1]

Comparative Analysis of Tubulin Polymerization Inhibition

The primary mechanism of action for this compound and the comparator drugs is the disruption of microtubule dynamics. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric for evaluating the potency of these compounds.

CompoundMechanism of ActionTubulin Polymerization IC50 (µM)Source
This compound Inhibits tubulin polymerization0.8 --INVALID-LINK--[1]
VinblastineInhibits tubulin polymerization3.0--INVALID-LINK--[1]
PaclitaxelPromotes tubulin polymerization and stabilizes microtubulesN/A (Promoter)-
VincristineInhibits tubulin polymerization~1--INVALID-LINK--
ColchicineInhibits tubulin polymerization~1--INVALID-LINK--

Note: IC50 values for Vincristine and Colchicine are sourced from a separate study and are provided for approximate comparison. Experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antimitotic agents are provided below.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340-350 nm.

Materials:

  • Lyophilized bovine or porcine brain tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compounds (this compound, Vincristine, Colchicine) and control (Paclitaxel, DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL.

  • Prepare serial dilutions of the test compounds in G-PEM buffer.

  • In a pre-chilled 96-well plate, add the tubulin solution to wells containing the test compounds or controls.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at 1-minute intervals for 60-90 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

  • The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound. Antimitotic agents that disrupt microtubule function typically cause an accumulation of cells in the G2/M phase.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Immunofluorescence Microscopy of the Mitotic Spindle

This technique allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with antimitotic agents.

Materials:

  • Cancer cell line cultured on glass coverslips

  • Test compound

  • Paraformaldehyde (4%) or ice-cold methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compound for a specified time.

  • Fix the cells with 4% paraformaldehyde or ice-cold methanol.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against α-tubulin.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with antifade medium.

  • Visualize the mitotic spindles and chromosomes using a fluorescence microscope.

Visualizations

Signaling Pathway of Microtubule-Targeting Agents

Antimitotic_Signaling_Pathway cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption This compound This compound This compound->Tubulin Dimers Inhibits Polymerization Vincristine Vincristine Vincristine->Tubulin Dimers Inhibits Polymerization Colchicine Colchicine Colchicine->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of microtubule-targeting agents.

Experimental Workflow for Antimitotic Activity Assessment

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Interpretation A Tubulin Polymerization Assay B Determine IC50 A->B H Compare Potency and Cellular Effects B->H C Treat Cancer Cells with Compound D Cell Cycle Analysis (Flow Cytometry) C->D F Immunofluorescence Microscopy C->F E Quantify G2/M Arrest D->E E->H G Visualize Mitotic Spindle F->G G->H

Caption: Workflow for evaluating antimitotic compounds.

Conclusion

Independent verification confirms that this compound is a potent inhibitor of tubulin polymerization, a key mechanism for antimitotic activity. Its in vitro potency against tubulin is notably higher than that of vinblastine. While direct comparative studies on its cellular effects, such as G2/M arrest and mitotic spindle disruption, are not as extensively documented as for older drugs, its strong inhibition of tubulin polymerization strongly suggests a similar cellular mechanism of action. Further research focusing on the cellular and in vivo efficacy of this compound is warranted to fully elucidate its potential as a novel anticancer agent.

References

A Comparative Benchmarking Guide: Celogentin C's Performance Against Known Tubulin Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding agent Celogentin C against established tubulin inhibitors: the microtubule destabilizers Vinblastine and Colchicine, and the microtubule stabilizer Paclitaxel. The information presented is based on available experimental data to assist researchers in making informed decisions for their anti-cancer drug development programs.

Executive Summary

This compound, a bicyclic octapeptide isolated from the seeds of Celosia argentea, has demonstrated potent inhibition of tubulin polymerization.[1] Experimental data reveals that this compound is a more potent inhibitor of tubulin polymerization than the well-known chemotherapeutic agent, Vinblastine. While comprehensive antiproliferative data across a wide range of cell lines is still emerging, initial screenings indicate significant growth inhibition in specific cancer cell lines. This guide synthesizes the current understanding of this compound's performance and provides a comparative analysis with other tubulin binders, supported by experimental data and detailed protocols.

Data Presentation

Table 1: In Vitro Tubulin Polymerization Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) or effective dose (ED50) for the inhibition or promotion of tubulin polymerization. Lower IC50 values indicate greater potency in inhibiting polymerization, while a lower ED50 for Paclitaxel indicates greater potency in promoting polymerization.

CompoundIC50 / ED50 (µM)Mechanism of ActionReference
This compound 0.8 Inhibits Polymerization [1]
Vinblastine3.0Inhibits Polymerization[1]
Colchicine~2-3Inhibits Polymerization[2]
Paclitaxel0.5 (ED50)Promotes Polymerization[3]

Note: Values for Vinblastine and Colchicine are from separate studies and may have different experimental conditions. The value for Paclitaxel is an ED50, representing the concentration for 50% of maximal polymerization.

Table 2: Antiproliferative Activity

This table presents the antiproliferative activity of the compounds against various cancer cell lines. For this compound, data from a single-dose (10 µM) screen against the NCI-60 panel is provided, showing the percentage of growth inhibition. For the other compounds, representative IC50 values are listed.

CompoundCell LineCancer TypeGrowth Inhibition (%) / IC50Reference
This compound SR Leukemia 65% [1]
MDA-MB-435 Melanoma 77% [1]
HS 578T Breast Cancer 70% [1]
MDA-MB-468 Breast Cancer 66% [1]
VinblastineL1210Murine Leukemia6.0 nM[4]
HCT116Human Colon Carcinoma6.8 nM[4]
ColchicineChp-134Neuroblastoma8.5 nM[2]
KellyNeuroblastoma7.2 nM[2]
PaclitaxelA2780Ovarian Cancer15 nM[3]
PC3Prostate Cancer5 nM[3]

Note: The antiproliferative data for this compound is from a single-dose assay and not an IC50 value. Data for other compounds are representative IC50 values from various sources and should be compared with caution due to differing experimental conditions.

Mechanism of Action and Signaling Pathways

Tubulin binders exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Microtubule-destabilizing agents like this compound, Vinblastine, and Colchicine prevent the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).[5]

In contrast, microtubule-stabilizing agents like Paclitaxel bind to polymerized microtubules and prevent their depolymerization. This hyperstabilization also disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and apoptosis.[6]

The disruption of microtubule dynamics by these agents triggers a cascade of intracellular signaling events. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[7][8] Activated JNK can then phosphorylate the anti-apoptotic protein Bcl-2.[6][9][10] Phosphorylation of Bcl-2 inhibits its protective function, thereby promoting the mitochondrial pathway of apoptosis.

Signaling_Pathway cluster_drug Microtubule Destabilizers cluster_cellular Cellular Events cluster_signaling Signaling Cascade CelogentinC This compound Tubulin Tubulin Polymerization (Inhibited) CelogentinC->Tubulin Vinblastine Vinblastine Vinblastine->Tubulin Colchicine Colchicine Colchicine->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M JNK JNK Activation Microtubule->JNK Apoptosis Apoptosis G2M->Apoptosis Bcl2_active Active Bcl-2 (Anti-apoptotic) JNK->Bcl2_active phosphorylates Bcl2_inactive Inactive p-Bcl-2 (Pro-apoptotic) JNK->Bcl2_inactive Bcl2_active->Apoptosis inhibits Bcl2_inactive->Apoptosis Tubulin_Polymerization_Workflow Start Start Prepare Prepare Tubulin and Compounds Start->Prepare Incubate Incubate on Ice Prepare->Incubate Initiate Initiate Polymerization (Add GTP, 37°C) Incubate->Initiate Measure Measure Absorbance (340 nm) Initiate->Measure Analyze Analyze Data (Calculate IC50/ED50) Measure->Analyze End End Analyze->End Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal of Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of a potent compound like Celogentin C extends beyond its experimental use. Ensuring its safe and compliant disposal is a critical final step to protect laboratory personnel and the environment. Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a cautious approach, treating it as a potentially hazardous substance, is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general laboratory safety and chemical handling protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, particularly in its solid or powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Core Principles of Chemical Waste Management

Given that this compound is an antimitotic bicyclic peptide, it possesses biological activity.[1] Without specific toxicity data, it should be managed as a potentially hazardous chemical waste. This precautionary principle dictates that all materials contaminated with this compound—including solid waste, liquid waste, and consumables—must be segregated and disposed of as hazardous waste.

Key Disposal Considerations:

  • Waste Minimization: Whenever possible, minimize the amount of this compound waste generated by ordering only the necessary quantities and reducing the scale of experiments.[2]

  • Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams.[3] Incompatible chemicals must be stored separately to prevent violent reactions or the emission of toxic gases.[4]

  • Containerization: Use appropriate, chemically compatible, and clearly labeled containers for waste collection.[2][3] Containers should be kept closed except when adding waste.[2][4]

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found during the literature search, the following table provides general guidelines for hazardous waste accumulation in a laboratory setting, based on common laboratory safety protocols.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation Up to 55 gallons in a Satellite Accumulation Area (SAA).[2]
Maximum Acutely Toxic Waste (P-list) A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time for P-listed wastes.[2]
Storage Duration in SAA Partially filled, properly labeled containers may remain in an SAA for up to one year, provided accumulation limits are not exceeded.[2][4]
pH for Aqueous Drain Disposal For certain non-hazardous, aqueous solutions, the pH must be between 5.0 and 12.5 for drain disposal (verify local regulations).[4][5]

Note: It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific quantity limits and disposal procedures.

Experimental Protocols: Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of waste contaminated with this compound.

1. Solid Waste Disposal (e.g., contaminated gloves, pipette tips, vials):

  • Step 1: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Step 2: Ensure the container is clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

  • Step 3: Once the container is full, or within the time limits specified by your institution, arrange for pickup by your EHS department or a licensed hazardous waste disposal company.

2. Liquid Waste Disposal (e.g., unused solutions, contaminated solvents):

  • Step 1: Collect all liquid waste containing this compound in a dedicated, chemically resistant, and shatter-proof container. High-density polyethylene (HDPE) or glass containers are often suitable, but compatibility with any solvents used must be verified.

  • Step 2: The container must be securely capped and clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent composition, and an approximate concentration of the peptide.

  • Step 3: Store the liquid waste container in a designated Satellite Accumulation Area, away from incompatible materials.[4]

  • Step 4: Do not dispose of this compound solutions down the drain.[3][5] Arrange for disposal through your institution's hazardous waste management program.

3. Sharps Waste Disposal (e.g., contaminated needles, scalpels):

  • Step 1: Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • Step 2: The sharps container must be clearly labeled as "Sharps Waste" and indicate that it contains chemically contaminated items.

  • Step 3: Do not overfill the sharps container. When it is approximately two-thirds full, seal it and arrange for its disposal according to your institution's biohazardous and chemical waste procedures.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships in the proper disposal of this compound.

This compound Waste Generation and Segregation cluster_generation Waste Generation cluster_segregation Waste Segregation Solid Waste Solid Waste (Gloves, Tubes, etc.) Solid Container Labeled Hazardous Solid Waste Container Solid Waste->Solid Container Liquid Waste Liquid Waste (Solutions, Solvents) Liquid Container Labeled Hazardous Liquid Waste Container Liquid Waste->Liquid Container Sharps Waste Sharps Waste (Needles, Blades) Sharps Container Labeled Sharps Container Sharps Waste->Sharps Container

Caption: Waste generation and segregation workflow for this compound.

This compound Disposal Pathway Segregated Waste Segregated and Labeled Waste Containers SAA Store in Satellite Accumulation Area Segregated Waste->SAA EHS Contact Environmental Health & Safety (EHS) SAA->EHS Disposal Professional Hazardous Waste Disposal EHS->Disposal

Caption: Procedural flow for the final disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical stewardship. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling Celogentin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling Celogentin C, a potent antimitotic bicyclic peptide. Due to its cytotoxic potential, stringent adherence to these operational and disposal plans is critical to ensure personnel safety and prevent environmental contamination.

Operational Plan: Handling this compound

Given that specific safety data for this compound is not widely available, it is imperative to handle it as a highly potent cytotoxic compound. The following procedures are based on established guidelines for handling such materials.[1][2][3][4][5]

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment glove box.

  • The work area must be clearly marked with a warning sign indicating the presence of a highly potent compound.

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE ensemble is mandatory. See the table below for a detailed breakdown.[1][3]

  • Gloves should be chemotherapy-rated and changed regularly, or immediately upon contamination.[1][3]

  • Disposable gowns should be solid-front with tight-fitting cuffs.[1]

3. Weighing and Reconstitution:

  • Weighing of powdered this compound should be performed in a containment enclosure to minimize aerosol generation.

  • Use a "wetting" technique by adding a small amount of solvent to the powder before complete reconstitution to prevent dust.

4. Spill Management:

  • A spill kit specifically for cytotoxic drugs must be readily available.

  • In case of a spill, the area should be immediately evacuated and secured.

  • Only trained personnel with appropriate PPE should clean up the spill using the absorbent materials from the kit.[2][5]

  • All contaminated materials must be disposed of as cytotoxic waste.[2][5]

5. Decontamination:

  • All surfaces and equipment in the designated work area must be decontaminated at the end of each procedure.

  • A validated decontamination procedure, often involving a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, is recommended. Consult your institution's safety guidelines for specific agents and concentrations.

Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[1][3]Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles and a full-face shield.[1]Protects eyes and face from splashes of liquids or aerosols.
Respiratory Protection A fit-tested N95 or higher respirator is required when handling the powdered form outside of a containment enclosure.[3]Prevents inhalation of aerosolized particles.
Shoe Covers Disposable, slip-resistant shoe covers.[1]Prevents the tracking of contamination out of the designated work area.
Hair Cover Disposable bouffant cap or hair cover.Contains hair and prevents it from becoming a source of contamination.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, labeled sharps container.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), labware, and cleaning materials must be segregated into clearly labeled, leak-proof cytotoxic waste containers.

  • Liquid Waste: Contaminated liquid waste should be collected in a designated, sealed container and disposed of through the institution's hazardous chemical waste program.

Experimental Workflow for Safe Handling of this compound

Celogentin_C_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal A Assemble all necessary materials and PPE B Don appropriate PPE A->B C Prepare designated work area (e.g., BSC) B->C D Weigh or reconstitute this compound in containment C->D E Perform experimental procedure D->E F Segregate all waste into cytotoxic containers E->F G Decontaminate all surfaces and equipment F->G H Doff PPE in the correct order G->H I Dispose of waste through institutional hazardous waste program H->I

Caption: Workflow for the safe handling of this compound.

Disclaimer: The information provided is based on general best practices for handling cytotoxic compounds. A comprehensive, site-specific risk assessment should be conducted before handling this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Celogentin C
Reactant of Route 2
Celogentin C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.